molecular formula C12H21BO2 B117284 1-Cyclohexeneboronic acid pinacol ester CAS No. 141091-37-4

1-Cyclohexeneboronic acid pinacol ester

Número de catálogo: B117284
Número CAS: 141091-37-4
Peso molecular: 208.11 g/mol
Clave InChI: QNZFUMVTUFOLRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclohexeneboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H21BO2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFUMVTUFOLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448820
Record name 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141091-37-4
Record name 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexen-1-yl-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester (CAS: 141091-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexeneboronic acid pinacol ester (CAS: 141091-37-4), a versatile and valuable reagent in modern organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary application as a key building block in Suzuki-Miyaura cross-coupling reactions. Furthermore, its emerging role in the synthesis of complex molecules for drug discovery and development is highlighted. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams to facilitate understanding and practical application by researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as 2-(1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound that has gained significant traction in organic chemistry.[1] Its structure, featuring a cyclohexene moiety attached to a boronic acid protected by a pinacol group, confers a unique combination of stability and reactivity. The pinacol ester group enhances its stability, making it less susceptible to protodeboronation and oxidation compared to free boronic acids.[2] This increased stability and good solubility in common organic solvents make it a favored reagent in various synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
CAS Number 141091-37-4[3]
Molecular Formula C₁₂H₂₁BO₂[3]
Molecular Weight 208.11 g/mol [4]
Appearance Clear colorless to tan liquid[4]
Boiling Point 232.0 ± 33.0 °C (Predicted)[4]
Density 0.968 g/cm³[4]
Refractive Index 1.4650 - 1.4690[4]
Flash Point 103.9 °C (219 °F)[3]
Storage Conditions 2-8°C[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. A summary of available data is provided in Table 2.

TechniqueDataReference(s)
¹H NMR Available[5]
¹³C NMR Data reported in literature for similar structures[6][7][8]
IR Spectroscopy Spectra available for similar structures[9][10]
Mass Spectrometry Data reported in literature for similar structures[6][11]

Note: While direct, freely available high-resolution spectra for this specific compound are limited in the immediate search results, the provided references offer spectral data for closely related structures, which can be used for comparative purposes. Commercial suppliers often provide lot-specific certificates of analysis with detailed spectroscopic data upon request.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the palladium-catalyzed cross-coupling of a cyclohexenyl halide with a diboron reagent. A detailed experimental protocol adapted from the patent literature is provided below.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Chlorocyclohexene

This protocol describes a method for preparing this compound that avoids the use of pyrophoric organolithium reagents, opting for a palladium-catalyzed reaction with bis(pinacolato)diboron.

Materials:

  • 1-Chlorocyclohexene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc)

  • Toluene

  • Diatomaceous earth

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclohexene (1.0 eq), bis(pinacolato)diboron (1.0-1.2 eq), palladium(II) chloride (0.01-0.03 eq), and the phosphine ligand (0.02-0.06 eq).

  • Add potassium acetate (3.0 eq) as the base and toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C(sp²)-C(sp²) bond, enabling the introduction of the cyclohexenyl moiety onto various aromatic and heteroaromatic scaffolds.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

  • In a reaction flask, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cyclohexenyl-substituted aromatic compound.

Table of Exemplary Suzuki-Miyaura Reactions
Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O9012>90 (Typical)General Protocol
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane1008>90 (Typical)General Protocol
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene10016>85 (Typical)General Protocol

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale.

Role in Drug Discovery and Development

The introduction of a cyclohexene ring can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and conformational flexibility, which are critical parameters in drug design. This compound serves as a key building block for introducing this valuable structural motif.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition X-Pd(II)L2-R1 X-Pd(II)L2-R1 Oxidative\nAddition->X-Pd(II)L2-R1 R1-X R1-X R1-X->Oxidative\nAddition Transmetalation Transmetalation X-Pd(II)L2-R1->Transmetalation X-Pd(II)L2-R2 X-Pd(II)L2-R2 Transmetalation->X-Pd(II)L2-R2 R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination X-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][9][15]

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase signaling pathway is a critical pathway in cell proliferation and survival, and its dysregulation is implicated in various cancers. Small molecule inhibitors targeting this pathway are a major focus of drug discovery.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds and Activates PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS STAT3 STAT3 c-MET->STAT3 Angiogenesis Angiogenesis c-MET->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival STAT3->Survival

Caption: Simplified c-MET signaling pathway, a target for cancer therapy.[5][11][16][17]

Conclusion

This compound is a stable, versatile, and highly valuable reagent in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the cyclohexenyl moiety into a wide range of organic molecules. This capability is of particular interest to the pharmaceutical industry for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective application of this important synthetic building block.

References

An In-depth Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester, a key organoboron compound, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, particularly the presence of a reactive boronic ester moiety on a cyclohexene scaffold, make it an indispensable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and drug development.

Physicochemical Properties

This compound is a stable, colorless to pale yellow liquid at room temperature. The pinacol ester group serves to protect the boronic acid from degradation, enhancing its shelf-life and handling characteristics. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 208.10 g/mol [1][2]
Chemical Formula C₁₂H₂₁BO₂[1][3][4]
CAS Number 141091-37-4[1][3]
Appearance Colorless to pale yellow liquid[5]
Density ~1.0 g/cm³[3]
Boiling Point ~232 °C[3]
Flash Point 103.9 °C (219 °F)[2]
Storage Temperature 2-8 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient. A common approach involves the reaction of a cyclohexenyl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol: Palladium-Catalyzed Borylation

This protocol is adapted from established methodologies for Miyaura borylation.[6]

Materials:

  • 1-Chlorocyclohexene (or other suitable cyclohexenyl halide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

  • Diatomaceous earth

Procedure:

  • To a dry, inert-atmosphere flask, add 1-chlorocyclohexene, bis(pinacolato)diboron, palladium(II) chloride, the phosphine ligand, and potassium acetate.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst and inorganic salts.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow Reactants 1-Chlorocyclohexene + Bis(pinacolato)diboron + PdCl₂/Ligand + KOAc Reaction Reflux (110°C, 12h) Reactants->Reaction Solvent Toluene Solvent->Reaction Workup Filtration through Diatomaceous Earth Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product 1-Cyclohexeneboronic acid pinacol ester Purification->Product

A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the cyclohexene ring and various organic halides or triflates, enabling the synthesis of a wide array of complex molecules.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. In the context of drug discovery, the introduction of a cyclohexene moiety can significantly impact a molecule's lipophilicity, conformational rigidity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalyst Catalyst & Base BoronicEster 1-Cyclohexeneboronic acid pinacol ester Reaction Suzuki-Miyaura Coupling BoronicEster->Reaction OrganicHalide Organic Halide (R-X) OrganicHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product (Cyclohexenyl-R) Reaction->Product

Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, and potassium carbonate.

  • Add a mixture of 1,4-dioxane and water as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or GC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra are not provided here, researchers can find reference spectra in various chemical databases.[2] The ¹H NMR spectrum would characteristically show signals for the vinyl proton on the cyclohexene ring, the allylic and aliphatic protons of the ring, and a sharp singlet for the methyl groups of the pinacol ester. The ¹³C NMR would similarly display distinct signals for the carbons of the cyclohexene ring and the pinacol group.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic building block.

References

An In-Depth Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester, also known as 2-(1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a stable, easy-to-handle source of a cyclohexenyl nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental details and mechanistic understanding to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a stable derivative of cyclohexeneboronic acid, where the boronic acid functionality is protected as a pinacol ester. This protection enhances its stability towards air and moisture, making it amenable to purification by chromatography and long-term storage.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 141091-37-4[2]
Molecular Formula C₁₂H₂₁BO₂[2]
Molecular Weight 208.11 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Density ~0.97 g/cm³[3]
Boiling Point 232 °C (predicted)[3]
Flash Point 103.9 °C (219.0 °F)[2]
Storage Temperature 2-8 °C[2]
Solubility Soluble in common organic solvents (e.g., THF, dioxane, DMF, toluene)[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are consistent with its chemical structure. The following are the predicted and reported chemical shifts.

Table 2: 1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5 - 6.6m1H=C-H (vinylic proton)
~2.1 - 2.2m4HAllylic CH₂
~1.6 - 1.7m4HHomoallylic CH₂
1.25s12HC(CH₃)₂ (pinacol methyls)

Table 3: 13C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~140=C-B
~135=C-H
83.2O-C(CH₃)₂
~26.8Allylic CH₂
~24.8C(CH₃)₂
~22.5Homoallylic CH₂

Note: The carbon attached to boron may show a broad signal or may not be observed due to quadrupolar relaxation.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208. The fragmentation pattern would likely involve the loss of alkyl groups from the pinacol moiety and fragmentation of the cyclohexene ring. A retro-Diels-Alder reaction of the cyclohexene ring is a possible fragmentation pathway.[4][5]

Reactivity and Stability

Alkenyl boronate esters, including the 1-cyclohexene derivative, are generally stable compounds. The pinacol ester group provides significant steric and electronic protection to the boron center, rendering the compound less susceptible to oxidation and hydrolysis compared to the free boronic acid. However, they are sensitive to strong acidic and basic conditions, which can lead to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a common side reaction in Suzuki-Miyaura couplings, especially in the presence of water.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a cyclohexenyl halide with bis(pinacolato)diboron (Miyaura borylation).

Experimental Procedure:

To a solution of 1-chlorocyclohexene (1.0 eq) in a suitable solvent such as dioxane or toluene are added bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as PdCl₂(dppf) (0.03 eq), and a base, typically potassium acetate (KOAc, 3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura reactions for the formation of C(sp²)-C(sp²) bonds. The following is a general protocol for the coupling of this compound with an aryl bromide.

Experimental Procedure:

In a reaction vessel, the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) are combined. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. The reaction is then heated to 80-110 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the desired coupled product.[7]

Mandatory Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1_chlorocyclohexene 1-Chlorocyclohexene product 1-Cyclohexeneboronic acid pinacol ester 1_chlorocyclohexene->product bis_pinacolato_diboron Bis(pinacolato)diboron bis_pinacolato_diboron->product catalyst PdCl₂(dppf) catalyst->product base KOAc base->product solvent Dioxane, 80-100 °C solvent->product

Caption: Synthesis of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant_RX R¹-X Reactant_RX->OxAdd Reactant_Boron R²-B(OR)₂ Reactant_Boron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures. This compound serves as a valuable building block for introducing the cyclohexenyl moiety into drug candidates. This structural motif is present in various biologically active molecules and can influence pharmacological properties such as binding affinity, selectivity, and metabolic stability. The ability to perform late-stage functionalization using this reagent is particularly advantageous in drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[8][9]

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of carbon-carbon bonds. This guide has provided a detailed overview of its chemical properties, spectral data, and experimental protocols to facilitate its effective use in research and development, particularly in the field of drug discovery. A thorough understanding of its reactivity and the nuances of the Suzuki-Miyaura coupling will enable chemists to harness the full potential of this valuable synthetic building block.

References

Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-cyclohexeneboronic acid pinacol ester, a key building block in modern organic synthesis. The document outlines its chemical properties, provides representative experimental protocols for its synthesis and characterization, and presents an analysis of its expected spectral data.

Chemical Properties and Applications

This compound (CAS No: 141091-37-4) is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The pinacol ester group provides stability to the boronic acid, rendering the compound less susceptible to protodeboronation and oxidation, which enhances its shelf-life and handling characteristics.[2] Its primary application lies in the formation of carbon-carbon bonds, allowing for the introduction of a cyclohexene moiety into complex molecular architectures, a common strategy in the synthesis of pharmaceuticals and functional materials.[1]

Spectral Data

Precise, experimentally-derived spectral data for this compound is not consistently available in publicly accessible databases. However, based on the known structure and spectroscopic data of analogous compounds, the following tables summarize the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.8m1H=C-H
~2.1 - 2.3m2HAllylic CH₂
~1.9 - 2.1m2HAllylic CH₂
~1.5 - 1.7m4HAliphatic CH₂
1.25s12HPinacol CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~140 - 150=C-B
~130 - 140=C-H
~83O-C(CH₃)₂
~25 - 30Allylic CH₂
~24.8Pinacol CH₃
~21 - 23Aliphatic CH₂

Note: The carbon atom attached to boron often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H Stretch
~3000 - 2850StrongC-H Stretch (Aliphatic)
~1640 - 1680MediumC=C Stretch
~1370 - 1385StrongB-O Stretch
~1320 - 1000StrongC-O Stretch
Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₂H₂₁BO₂
Molecular Weight208.11 g/mol
Exact Mass208.16346 u
Predicted m/z (M+H)⁺209.1713

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound.

Synthesis: Miyaura Borylation

A common method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a cyclohexenyl halide or triflate with bis(pinacolato)diboron (B₂pin₂).[3]

Materials:

  • 1-chlorocyclohexene (or 1-bromocyclohexene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclohexene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., 3 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the neat liquid or a thin film of the compound on a Fourier-transform infrared (FT-IR) spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the chemical structure of this compound and its involvement in a key chemical transformation.

Figure 1: Chemical Structure of this compound

G cluster_workflow Suzuki-Miyaura Coupling Reaction start 1-Cyclohexeneboronic Acid Pinacol Ester catalyst Pd(0) Catalyst start->catalyst + reactant Aryl/Vinyl Halide (R-X) reactant->catalyst + base Base (e.g., K₂CO₃) catalyst->base Oxidative Addition product Coupled Product (R-Cyclohexene) base->product Transmetalation & Reductive Elimination byproduct Byproducts product->byproduct

Figure 2: Role in Suzuki-Miyaura Coupling Reaction

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexeneboronic acid pinacol ester, a critical reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the spectral characteristics, presents a standardized experimental protocol for data acquisition, and visualizes the molecular structure for enhanced interpretation.

Introduction

This compound, also known as 4,4,5,5-tetramethyl-2-(cyclohex-1-en-1-yl)-1,3,2-dioxaborolane, is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its 1H NMR spectrum is paramount for verifying its purity, confirming its structure, and ensuring its reactivity in subsequent synthetic steps. This guide serves as a detailed reference for the interpretation of its proton NMR data.

Molecular Structure and Proton Environments

The molecular structure of this compound contains several distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The key structural features include the cyclohexene ring with its vinylic and allylic protons, and the pinacol ester group with its magnetically equivalent methyl protons.

molecule cluster_cyclohexene Cyclohexene Ring cluster_boronate Pinacol Boronate Ester C1 C C2 C C1->C2 = B B C1->B C3 CH₂ C2->C3 H1 H C2->H1 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->C1 O1 O B->O1 O2 O B->O2 C7 C(CH₃)₂ O1->C7 C8 C(CH₃)₂ O2->C8 C7->C8

Caption: Molecular structure of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) on a 300 or 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Vinylic Proton (CH =C-B)6.5 - 6.7Triplet (t) or multiplet (m)1H~ 4.0
Allylic Protons (=C-CH ₂-)2.1 - 2.3Multiplet (m)4H-
Homoallylic Protons (-CH ₂-CH ₂-C=)1.5 - 1.8Multiplet (m)4H-
Pinacol Methyl Protons (-O-C(CH ₃)₂)~ 1.25Singlet (s)12H-

Experimental Protocol for 1H NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining the 1H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., Bruker Avance 400 or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard proton NMR experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be adjusted based on sample concentration)

      • Spectral width: ~16 ppm

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum manually or using an automated routine.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants of the signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl₃ with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration and Analysis proc3->proc4 final_report final_report proc4->final_report Generate Spectrum and Data Table

Caption: Experimental workflow for 1H NMR analysis.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound is characterized by a few key regions:

  • Downfield Region (6.5 - 6.7 ppm): The signal in this region corresponds to the vinylic proton on the cyclohexene ring. Its multiplicity, often a triplet or a more complex multiplet, arises from coupling to the adjacent allylic protons. The downfield shift is due to the deshielding effect of the double bond and the boron atom.

  • Mid-field Region (1.5 - 2.3 ppm): The allylic and homoallylic protons of the cyclohexene ring appear in this range as complex multiplets. The overlap of these signals can make precise assignment challenging without more advanced 2D NMR techniques.

  • Upfield Region (~1.25 ppm): A prominent singlet is observed in this region, corresponding to the twelve equivalent methyl protons of the pinacol group. The high intensity and singlet nature of this peak are characteristic features of pinacol boronate esters.

Conclusion

The 1H NMR spectrum of this compound provides a clear and diagnostic fingerprint for its structural verification. The characteristic signals of the vinylic proton, the cyclohexene ring protons, and the intense singlet of the pinacol methyl groups are all essential for confirming the identity and purity of this important synthetic intermediate. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reproducible data critical for research and development in the chemical and pharmaceutical industries.

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Cyclohexeneboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted chemical shifts, supported by data from analogous structures and established NMR principles.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related alkenylboronic acid pinacol esters and general substituent effects in ¹³C NMR spectroscopy. The carbon atoms are numbered as indicated in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1140 - 150The chemical shift for the carbon atom double bonded to C2.
C2135 - 145The vinylic carbon atom. The carbon attached to the boron atom is expected to be broad and potentially unobserved due to quadrupolar relaxation.
C328 - 32Allylic carbon, shifted downfield due to the adjacent double bond.
C424 - 28Aliphatic carbon in the cyclohexene ring.
C521 - 25Aliphatic carbon in the cyclohexene ring.
C621 - 25Aliphatic carbon in the cyclohexene ring.
C783 - 85Quaternary carbons of the pinacol group bonded to oxygen.
C824 - 26Methyl carbons of the pinacol group.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

molecular_structure C1 C1 C2 C2 C1->C2 C1->C2 C3 C3 C2->C3 B B C2->B C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1 O B->O1 O2 O B->O2 C7_1 C7 O1->C7_1 C7_2 C7 O2->C7_2 C7_1->C7_2 C8_1 C8 C7_1->C8_1 C8_2 C8 C7_1->C8_2 C8_3 C8 C7_2->C8_3 C8_4 C8 C7_2->C8_4

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general, yet detailed, experimental protocol for acquiring a ¹³C NMR spectrum of this compound. This protocol is based on standard practices for similar organoboron compounds.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube using a clean pipette. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 77.16 ppm) which can be used for chemical shift referencing.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Internal Standard (Optional): For quantitative ¹³C NMR, a known amount of an internal standard with a single, well-resolved resonance can be added. Tetramethylsilane (TMS) is the standard reference for ¹³C NMR and is set to 0.00 ppm.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterTypical ValuePurpose
Spectrometer Frequency100 or 125 MHzFor a 400 or 500 MHz ¹H spectrometer, respectively.
Pulse Programzgpg30 or similarStandard proton-decoupled ¹³C experiment with a 30° pulse angle.
Number of Scans (NS)128 - 1024The number of scans is increased to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 - 5 secondsA sufficient delay is crucial for accurate integration, especially for quaternary carbons.
Acquisition Time (AQ)1 - 2 secondsDetermines the resolution of the spectrum.
Spectral Width (SW)200 - 250 ppmA wide spectral width is necessary to encompass the full range of expected carbon chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Chemical Shift Referencing: The spectrum is referenced by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas if quantitative analysis is required.

Logical Workflow and Relationships

4.1. General Workflow for ¹³C NMR Analysis

The following diagram illustrates the typical workflow for performing a ¹³C NMR analysis, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals peak_pick->assign interpret Interpret Spectrum assign->interpret chemical_shift_logic cluster_cyclohexene Cyclohexene Ring Carbons cluster_pinacol_group Pinacol Group Carbons cluster_shifts Expected Chemical Shift (ppm) compound This compound vinylic Vinylic (C=C) C1, C2 compound->vinylic allylic Allylic (C-C=C) C3, C6 compound->allylic aliphatic Aliphatic (C-C) C4, C5 compound->aliphatic quat_o Quaternary (C-O) C7 compound->quat_o methyl Methyl (CH3) C8 compound->methyl shift_vinylic 135-150 vinylic->shift_vinylic shift_allylic 28-32 allylic->shift_allylic shift_aliphatic 21-28 aliphatic->shift_aliphatic shift_quat_o 83-85 quat_o->shift_quat_o shift_methyl 24-26 methyl->shift_methyl

In-Depth Technical Guide: Infrared Spectroscopy of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-transform infrared (FT-IR) spectroscopy data for 1-cyclohexeneboronic acid pinacol ester (CAS No. 141091-37-4). Due to the limited availability of specific experimental spectra in public databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to predict the characteristic vibrational modes. It also outlines a comprehensive experimental protocol for acquiring high-quality FT-IR data for this and similar liquid-state boronic esters.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the cyclohexene ring, the C-H bonds, the boronate ester group (including B-O and C-O bonds). The following table summarizes the expected absorption bands, their intensities, and the corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3020 - 3100Medium=C-H Stretch (alkenyl)
~2850 - 2960StrongC-H Stretch (alkyl)
~1640 - 1660MediumC=C Stretch (alkene)
~1450Medium-CH₂- Bend (scissoring)
~1370 - 1385Medium-StrongB-O Stretch
~1300 - 1000StrongC-O Stretch
~650 - 1000Medium=C-H Bend (out-of-plane)

Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex series of absorptions unique to the molecule's overall structure.

Experimental Protocol for FT-IR Analysis

This section details a standard operating procedure for obtaining the FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) sampling technique.

1. Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a diamond or germanium ATR accessory.

2. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., using isopropanol or acetone) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small drop of this compound (a clear, colorless to tan liquid) directly onto the center of the ATR crystal to ensure full coverage.[1]

3. Data Acquisition:

  • Lower the instrument's pressure arm to ensure firm contact between the sample and the ATR crystal.

  • Set the spectrometer to collect data in the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

  • Initiate the spectral acquisition.

4. Data Processing and Analysis:

  • The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

  • The previously collected background spectrum will be automatically subtracted from the sample spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Identify and label the wavenumbers of significant absorption peaks.

  • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound.

experimental_workflow A 1. Instrument Preparation - Clean ATR Crystal - Collect Background Spectrum B 2. Sample Application - Place Liquid Sample on Crystal A->B C 3. Data Acquisition - Apply Pressure - Set Parameters - Initiate Scan B->C D 4. Data Processing - Fourier Transform - Background Subtraction - Baseline Correction C->D E 5. Spectral Analysis - Peak Identification - Functional Group Correlation D->E

References

An In-depth Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclohexeneboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Synonyms

This compound is an organoboron compound widely utilized in organic chemistry. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

Identifier Type Value Citation
IUPAC Name 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
CAS Number 141091-37-4[1][2]
Molecular Formula C12H21BO2[1][2]
Molecular Weight 208.11 g/mol [2]
Synonym 1 Cyclohexene-1-boronic acid pinacol ester[1]
Synonym 2 1-Cyclohexen-1-yl-boronic acid pinacol ester
Synonym 3 2-(1-Cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Synonym 4 Cyclohexen-1-ylboronic acid, pinacol ester[1]
MDL Number MFCD05663845
PubChem CID 10932675[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in chemical reactions.

Physical Properties
Property Value Citation
Appearance Clear colorless to tan liquid[2][3]
Boiling Point 232.0 ± 33.0 °C (Predicted)[2]
Density 0.968 g/cm³[2]
Refractive Index 1.4650-1.4690[2]
Flash Point 103.9 °C (219.0 °F)
Storage Conditions 2-8°C[2]
Spectral Data Summary

While raw spectral data is not provided, the expected characteristic peaks for this compound are described based on its structure and available literature.

Technique Expected Peaks/Signals Citation
¹H NMR Signals for the vinylic proton on the cyclohexene ring, multiplets for the allylic and aliphatic protons of the cyclohexene ring, and a characteristic singlet for the methyl groups of the pinacol ester.[4]
¹³C NMR Resonances for the sp² carbons of the C=C bond, sp³ carbons of the cyclohexene ring, the carbon atoms of the pinacol group, and the carbon atom attached to boron.[4]
IR Spectroscopy Characteristic absorption bands for C=C stretching of the alkene, C-H stretching for both sp² and sp³ hybridized carbons, and B-O stretching of the boronic ester. The C=C stretch is expected around 1640-1660 cm⁻¹.[4][5]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the pinacol group or fragments from the cyclohexene ring.[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound and a general procedure for its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of cyclopentene/cyclohexene-1-boronic acid pinacol ester.

Reaction Scheme:

Materials:

  • 1-chlorocyclohexene

  • Bis(pinacolato)diboron

  • Palladium chloride (PdCl₂)

  • Tricyclohexylphosphine (ligand)

  • Potassium acetate (base)

  • Toluene (solvent)

  • Diatomaceous earth

  • Anhydrous magnesium sulfate

  • Water

Procedure: [6]

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and under an inert atmosphere (e.g., argon), add 1-chlorocyclohexene (1.0 eq.), bis(pinacolato)diboron (1.0-1.2 eq.), palladium chloride (0.01 eq.), tricyclohexylphosphine (0.02 eq.), and potassium acetate (3.0 eq.).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be further purified by distillation under reduced pressure to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 1-chlorocyclohexene 1-chlorocyclohexene Mix_Reactants Mix Reactants in Toluene 1-chlorocyclohexene->Mix_Reactants Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Mix_Reactants PdCl2 PdCl2 PdCl2->Mix_Reactants Tricyclohexylphosphine Tricyclohexylphosphine Tricyclohexylphosphine->Mix_Reactants Potassium acetate Potassium acetate Potassium acetate->Mix_Reactants Toluene Toluene Toluene->Mix_Reactants Heat_Reflux Heat to 110°C (Reflux for 12h) Mix_Reactants->Heat_Reflux Cool Cool to RT Heat_Reflux->Cool Filter Filter through Diatomaceous Earth Cool->Filter Wash Wash with Water Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Product 1-Cyclohexeneboronic acid pinacol ester Purify->Product

Synthesis Workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. A general protocol for the coupling with an aryl halide is provided below.

Materials:

  • This compound (1.1-1.5 eq.)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)LnR' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Aryl-Cyclohexene (R-R') RedElim->Product ArylHalide Aryl-X (R-X) ArylHalide->OxAdd BoronicEster Cyclohexenyl-B(pin) (R'-B(pin)) BoronicEster->Transmetal Base Base Base->Transmetal

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery. The cyclohexene moiety can be introduced into complex molecules to modulate their pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Its application in the synthesis of Positron Emission Tomography (PET) tracers further highlights its importance in the development of diagnostic agents. The stability and reactivity of this pinacol ester make it a reliable reagent for the synthesis of novel pharmaceutical candidates.

References

A Comprehensive Technical Guide to the Physical Characteristics of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of 1-Cyclohexeneboronic acid pinacol ester, a vital reagent in modern organic synthesis. The information presented herein is curated to assist researchers in understanding the compound's characteristics, ensuring its proper handling, storage, and effective application in experimental workflows.

Physicochemical Properties

The physical and chemical attributes of this compound are summarized in the table below. These parameters are critical for its use in synthetic chemistry, particularly in reaction setup and purification processes.

PropertyValueSource(s)
CAS Number 141091-37-4[1][2][3][4]
Molecular Formula C₁₂H₂₁BO₂[1][2][3][4]
Molecular Weight 208.10 g/mol [1][2][3][4]
Appearance Colorless to yellow or tan liquid; may also appear as a white to off-white solid.[1][5][6][1][5][6]
Density ~0.97 g/mL[1][6]
Flash Point 103 °C (217 °F)[1]
Boiling Point 232.0 ± 33.0 °C (Predicted)[6]
Refractive Index 1.4650 - 1.4690[6]
Storage Temperature 2-8 °C[1][3][4][7]
Sensitivity Moisture sensitive.[1][2][1][2]

Detailed Description of Physical Appearance

This compound is most commonly described as a liquid, with its color ranging from clear and colorless to shades of yellow or tan.[1][6] However, some suppliers characterize it as a white to off-white solid.[5] This variation in physical state and color may be attributed to factors such as purity, the presence of residual solvents or starting materials, and the compound's potential to slowly hydrolyze or oxidize upon exposure to moisture and air.

Given its noted moisture sensitivity, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2] The pinacol ester group provides a degree of stability compared to the free boronic acid, but care must still be taken to maintain its integrity.[5]

Experimental Protocols: Handling and Storage

Proper handling and storage are paramount to preserving the chemical and physical properties of this compound.

3.1 Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[1][8]

  • Inert Atmosphere: Due to its moisture sensitivity, it is recommended to handle the reagent under an inert atmosphere.[1][2] Use techniques such as a glovebox or Schlenk line for transfers.

  • Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[8]

3.2 Storage

  • Temperature: Store the compound in a refrigerator at 2-8 °C.[1][3][4][7]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Environment: Store away from incompatible materials such as strong oxidizing agents.[9]

Visualized Workflow: Handling Moisture-Sensitive Reagents

The following diagram illustrates the recommended workflow for handling a moisture-sensitive compound like this compound to ensure its stability and prevent degradation.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage A Remove from 2-8°C Storage B Allow to Equilibrate to Room Temp A->B Prevents condensation C Introduce to Glovebox / Schlenk Line B->C D Dispense Required Amount C->D E Seal Primary Container Tightly D->E F Return to 2-8°C Storage E->F G Log Usage F->G

Caption: Workflow for handling moisture-sensitive reagents.

References

Stability and storage conditions for 1-Cyclohexeneboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Cyclohexeneboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound (CAS: 141091-37-4). Understanding the stability profile of this versatile reagent is critical for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development where reproducibility and purity are paramount. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound. As a compound sensitive to environmental factors, adherence to the following guidelines is crucial.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prevent inhalation of any vapors.

  • Keep the compound away from sources of ignition.

Storage Conditions: this compound is known to be sensitive to moisture.[1] Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent hydrolysis.

ParameterRecommended Condition
Temperature 2-8°C for long-term storage of the neat compound.[2][3][4][5]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[3]
Container Tightly closed container.[3]
Stock Solutions -20°C for up to 1 month; -80°C for up to 6 months.[6]

Principal Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and protodeboronation. The pinacol group provides significant protection to the boronic acid moiety, enhancing its stability compared to the free boronic acid.[7] However, degradation can still occur under certain conditions.

Hydrolysis

Hydrolysis is the most common degradation pathway for boronic acid pinacol esters.[6] In the presence of water, the ester can revert to 1-cyclohexeneboronic acid and pinacol. This reaction is reversible and can be catalyzed by both acidic and basic conditions. The stability of boronic esters to hydrolysis is a critical consideration, especially during aqueous workups, chromatographic purification, and in biological media.[8][9]

Oxidation

The carbon-boron bond is susceptible to oxidative cleavage.[10][11] In the presence of oxidizing agents, this compound can be converted to cyclohexenol. Additionally, the double bond within the cyclohexene ring presents another potential site for oxidation, which could lead to byproducts such as epoxides under certain conditions.

Protodeboronation

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexene. This is a known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids and can be influenced by the reaction conditions.[12]

Below is a diagram illustrating the primary degradation pathways.

A 1-Cyclohexeneboronic acid pinacol ester B 1-Cyclohexeneboronic acid + Pinacol A->B Hydrolysis (+ H₂O) C Cyclohexenol A->C Oxidation ([O]) D Cyclohexene A->D Protodeboronation (+ H⁺)

Primary degradation pathways for this compound.

Stability Data

Table 1: Qualitative Stability of this compound

ConditionExpected StabilityNotes
Acidic (pH < 4) LowAcid-catalyzed hydrolysis is a known degradation pathway for boronic esters.[6]
Neutral (pH 7) ModerateSlow hydrolysis can occur in the presence of water.
Basic (pH > 8) Low to ModerateBase-catalyzed hydrolysis occurs; this is often utilized in situ during Suzuki-Miyaura coupling reactions.[6]
Elevated Temp. Moderate to LowIncreased temperatures can accelerate degradation, especially in the presence of moisture.
Presence of Air/O₂ ModerateSusceptible to oxidation over time.
Anhydrous/Inert HighStable for extended periods when protected from moisture and air.

For comparative purposes, the following table includes quantitative hydrolysis data for other boronic acid pinacol esters. Note: This data is for arylboronic esters and may not be directly representative of the stability of the alkenyl this compound.

Table 2: Hydrolysis Data for Various Phenylboronic Pinacol Esters

CompoundConditionsObservationMethod
Phenylboronic acid pinacol esterWater~50% hydrolysis after 120 minutesHPLC
4-Methoxyphenylboronic acid pinacol esterWater~20% hydrolysis after 120 minutesHPLC
4-Chlorophenylboronic acid pinacol esterWater~60% hydrolysis after 120 minutesHPLC
Phenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)>95% hydrolysis within 10 minutesHPLC
4-Methoxyphenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)~80% hydrolysis within 10 minutesHPLC
4-Chlorophenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)>95% hydrolysis within 10 minutesHPLC
(Data adapted from studies on phenylboronic pinacol esters, which show pH and substituent effects on hydrolysis rates.[13][14][15])

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for monitoring the degradation of the ester to its more polar boronic acid counterpart. However, on-column hydrolysis can be a significant challenge.[9][12][16] The following protocol incorporates strategies to minimize this artifact.

Objective: To quantify the percentage of this compound and its primary hydrolytic degradant, 1-cyclohexeneboronic acid, over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the ester at a known concentration (e.g., 1 mg/mL) in an aprotic, non-aqueous solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[6]

    • For the stability study, aliquot the stock solution into several vials. For aqueous stability, add a specific volume of water or buffer to achieve the desired conditions.

    • Store the vials under the desired temperature and light conditions. At specified time points, withdraw an aliquot for analysis.

  • Chromatographic System:

    • HPLC System: A system equipped with a UV detector.

    • Column: A column with low silanol activity is crucial to minimize on-column hydrolysis. A Waters XTerra MS C18 column (or equivalent) is recommended.[9][12][16]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to resolve the nonpolar ester from the more polar boronic acid (e.g., start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at a lower temperature (e.g., 15°C) to potentially reduce on-column degradation.[6]

    • Detection: UV at a wavelength where both the ester and the acid have reasonable absorbance (e.g., 220 nm).

  • Analysis:

    • Inject the samples at each time point.

    • Identify the peaks for this compound and 1-cyclohexeneboronic acid based on retention times (the ester will have a longer retention time).

    • Calculate the percentage of the ester remaining at each time point using the peak areas.

    • % Ester Remaining = (Area_ester / (Area_ester + Area_acid)) * 100

Stability Assessment by ¹H NMR Spectroscopy

¹H NMR provides a direct method to monitor the hydrolysis of the ester in solution.[6]

Objective: To observe the conversion of the pinacol ester to the boronic acid and pinacol in a deuterated solvent mixture.

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount (e.g., 5-10 mg) of this compound in a deuterated aprotic solvent (e.g., 500 µL of DMSO-d₆ or CD₃CN) in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation of Hydrolysis:

    • Add a specific volume of D₂O to the NMR tube to initiate hydrolysis (e.g., add 50 µL to create a 10% D₂O mixture).

  • Data Acquisition:

    • Immediately acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 15 minutes, then hourly, etc.) to monitor the progress of the reaction.

  • Analysis:

    • Monitor the decrease in the integral of a characteristic proton signal of the pinacol ester (e.g., the singlet for the methyl groups of the pinacol moiety around 1.3 ppm).

    • Concurrently, monitor the increase in the integral of the signal corresponding to the free pinacol.

    • Calculate the percentage of hydrolysis at each time point by comparing the integrals of the signals for the ester-bound pinacol and the free pinacol.

The following diagram outlines a general workflow for stability testing.

cluster_0 Preparation cluster_1 Time Point Analysis cluster_2 Analytical Method cluster_3 Data Interpretation A Define Stability Study (Conditions: Temp, pH, Light) B Prepare Samples in Aprotic Solvent A->B C Add Stressor (e.g., Water, Buffer, Oxidant) B->C D Incubate Samples under Defined Conditions C->D E Withdraw Aliquots at Scheduled Intervals D->E F Choose Method: HPLC or NMR E->F G_HPLC HPLC Analysis (Low Silanol Column) F->G_HPLC H_NMR NMR Analysis (Monitor Signal Change) F->H_NMR I Quantify Degradation G_HPLC->I H_NMR->I J Determine Degradation Rate and Shelf-Life I->J

General experimental workflow for stability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose stability is crucial for its effective use. The primary degradation pathways are hydrolysis, oxidation, and protodeboronation. To ensure the integrity of the compound, it is imperative to store it under refrigerated (2-8°C), dry, and inert conditions. For quantitative stability studies, HPLC and NMR are effective analytical techniques, provided that appropriate experimental controls are in place to prevent analytical artifacts, such as on-column hydrolysis. By understanding and controlling these factors, researchers can confidently employ this reagent in their synthetic endeavors.

References

Methodological & Application

Synthesis of 1-Cyclohexeneboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a valuable synthetic intermediate extensively utilized in organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce a cyclohexenyl moiety into complex molecules makes it a significant building block in the synthesis of pharmaceuticals and other advanced materials. This document provides detailed protocols for the synthesis of this compound via two distinct methods: a palladium-catalyzed Miyaura borylation and a representative catalytic hydroboration of an alkene. Additionally, a protocol for the purification of the final product is described.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented below. The first is a high-yield palladium-catalyzed cross-coupling reaction, and the second is a general method for hydroboration, which represents an alternative pathway to related alkyl and alkenyl boronic esters.

Method 1: Palladium-Catalyzed Miyaura Borylation of 1-Chlorocyclohexene

This method involves the coupling of 1-chlorocyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a phosphine ligand. This approach is characterized by its high yield and specificity.[1][2]

Reaction Scheme:

R-CH=CH2 + HBpin --[Catalyst]--> R-CH2-CH2-Bpin (Alkene) (Pinacolborane) (Alkylboronic acid pinacol ester)

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Synthetic Methods

Synthesis_Methods Synthetic Approaches to this compound cluster_miyaura Miyaura Borylation cluster_hydroboration Hydroboration (General Route) Target_Product 1-Cyclohexeneboronic Acid Pinacol Ester Miyaura_Start 1-Chlorocyclohexene + (Bpin)2 Miyaura_Start->Target_Product Pd-catalyzed Coupling Hydroboration_Start Cyclic Diene/Alkene + HBpin Hydroboration_Start->Target_Product Catalytic Hydroboration

Caption: Two distinct synthetic strategies for accessing this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of a cyclohexenyl moiety onto a wide range of molecular scaffolds, enabling the synthesis of complex organic molecules with diverse biological activities and material properties. The palladium-catalyzed synthesis of this reagent offers a robust and efficient route, avoiding the use of harsh organometallic reagents and exhibiting broad functional group tolerance.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound, focusing on the widely employed Miyaura borylation reaction.

General Reaction Scheme

The palladium-catalyzed synthesis of this compound typically involves the cross-coupling of a cyclohexenyl electrophile (such as a halide or triflate) with a diboron reagent in the presence of a palladium catalyst, a ligand, and a base.

Caption: General reaction scheme for the synthesis.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the palladium-catalyzed synthesis of this compound, highlighting the impact of different starting materials, catalysts, ligands, and bases on the reaction outcome.

Starting MaterialCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-ChlorocyclohexenePdCl₂ (1)Tricyclohexylphosphine (2)KOAc (3)Toluene1101287.1
Cyclohexenyl triflatePdCl₂(dppf) (3)dppf (as part of catalyst)KOAc (3)Dioxane8018~90 (general)
Cyclohexenyl nonaflatePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)1,4-Dioxane8012Not specified
1-Alkenyl Halides/Triflates (General)PdCl₂(PPh₃)₂ (3)PPh₃ (as part of catalyst)KOPh (1.5)Toluene50-High

Experimental Protocols

Protocol 1: Synthesis from 1-Chlorocyclohexene

This protocol details the synthesis of this compound from 1-chlorocyclohexene via a Miyaura borylation reaction.

Materials:

  • 1-Chlorocyclohexene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

  • Diatomaceous earth

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), palladium(II) chloride (0.01 equiv), tricyclohexylphosphine (0.02 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with toluene.

  • Transfer the filtrate to a separatory funnel and wash twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Borylation of Alkenyl Triflates

This protocol provides a general method for the palladium-catalyzed borylation of alkenyl triflates, which can be adapted for the synthesis of this compound from cyclohexenyl triflate.[1]

Materials:

  • Cyclohexenyl triflate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine cyclohexenyl triflate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv) in a reaction tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by distillation to afford the pure product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.

G reagents 1. Reagent Preparation - Cyclohexenyl halide/triflate - Bis(pinacolato)diboron - Pd Catalyst & Ligand - Base & Solvent reaction 2. Reaction Setup - Combine reagents under inert atmosphere - Heat to specified temperature reagents->reaction monitoring 3. Reaction Monitoring - TLC or GC analysis reaction->monitoring workup 4. Work-up - Cooling - Filtration - Extraction monitoring->workup purification 5. Purification - Column chromatography or - Vacuum distillation workup->purification characterization 6. Characterization - NMR (¹H, ¹³C, ¹¹B) - Mass Spectrometry purification->characterization

Caption: Experimental workflow for the synthesis.

Miyaura Borylation Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Miyaura borylation reaction.[2]

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_X R-Pd(II)-X(L_n) OxAdd->PdII_X Transmetalation Transmetalation PdII_X->Transmetalation B2pin2 Base PdII_Bpin R-Pd(II)-Bpin(L_n) Transmetalation->PdII_Bpin RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 R-Bpin

Caption: Miyaura borylation catalytic cycle.

Characterization Data

The synthesized this compound can be characterized by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ: 6.58 (m, 1H), 2.15 (m, 4H), 1.68 (m, 4H), 1.25 (s, 12H).

  • Appearance: Clear colorless to tan liquid.

  • Molecular Weight: 208.11 g/mol .

  • Boiling Point: ~232 °C at atmospheric pressure.[3]

Conclusion

The palladium-catalyzed Miyaura borylation provides an efficient and versatile method for the synthesis of this compound. The reaction conditions can be tailored by selecting the appropriate starting material, catalyst, ligand, and base to achieve high yields. The resulting boronic ester is a stable and valuable intermediate for a wide range of subsequent chemical transformations, making it an essential tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: 1-Cyclohexeneboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Cyclohexeneboronic acid pinacol ester is a valuable building block in this reaction, allowing for the introduction of a cyclohexene moiety onto various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science, as it can influence a molecule's lipophilicity, conformational rigidity, and biological activity. The pinacol ester form of the boronic acid offers enhanced stability, making it easier to handle and store compared to the corresponding free boronic acid. These notes provide detailed protocols and application data for the use of this compound in Suzuki-Miyaura coupling reactions.

Core Concepts and Advantages

This compound participates in the palladium-catalyzed Suzuki-Miyaura coupling to form a new C-C bond between the vinylic carbon of the cyclohexene ring and an aryl, heteroaryl, or vinyl halide or triflate. The pinacol protecting group enhances the stability of the boronic acid, preventing premature decomposition and side reactions such as protodeboronation.[1] This reagent is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Suzuki-Miyaura Coupling with Aryl and Heteroaryl Bromides [2]

EntryAryl/Heteroaryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene1101285
24-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Toluene1101282
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃Toluene110690
41-Bromo-4-cyanobenzenePd(PPh₃)₄ (5)K₂CO₃Toluene110888
52-BromopyridinePdCl₂(dppf) (3)K₂CO₃Dioxane901275
63-BromopyridinePdCl₂(dppf) (3)K₂CO₃Dioxane901278
72-BromothiophenePd(PPh₃)₄ (5)K₂CO₃Toluene1101080

Table 2: Suzuki-Miyaura Coupling with Aryl Triflates [2]

EntryAryl TriflateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl triflatePdCl₂(dppf) (5)2M Na₂CO₃THF50282
22-Naphthyl triflatePdCl₂(dppf) (5)2M Na₂CO₃THF50281

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 Boronate [R2-B(OR)2] Base Base Boronate->Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Halide R1-X Halide->OxAdd Experimental_Workflow Start Start: Assemble Reactants Reactants 1. Add Aryl Halide, Boronic Ester, Base, Catalyst to Flask Start->Reactants Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Reaction 4. Heat and Stir Reaction Mixture Solvent->Reaction Monitoring 5. Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup 6. Aqueous Work-up Monitoring->Workup Extract 7. Extraction with Organic Solvent Workup->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify End End: Isolated Product Purify->End

References

The Versatility of Alkenyl Boronate Esters in Suzuki Coupling: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within this powerful catalytic manifold, alkenyl boronate esters have emerged as particularly versatile and valuable coupling partners. Their stability, ease of handling, and predictable reactivity make them indispensable tools in the synthesis of complex molecules, ranging from natural products and pharmaceuticals to advanced materials.[1][3] This document provides a detailed overview of the applications of alkenyl boronate esters in Suzuki coupling, complete with experimental protocols and visual guides to facilitate their implementation in the laboratory.

I. Introduction to Alkenyl Boronate Esters in Suzuki Coupling

Alkenyl boronate esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, offer significant advantages over their corresponding boronic acids. They exhibit enhanced stability towards protodeboronation, a common side reaction that can plague Suzuki couplings, especially with sensitive substrates.[3][4] This increased stability allows for their use in multi-step syntheses where the boronate moiety must endure various reaction conditions before the final cross-coupling step.[5]

The general mechanism of the Suzuki-Miyaura coupling involving an alkenyl boronate ester proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the coupling partner (e.g., an aryl or vinyl halide).

  • Transmetalation: The organic group from the alkenyl boronate ester is transferred to the palladium(II) center, a process often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.[6]

II. Applications in Pharmaceutical and Natural Product Synthesis

The construction of complex molecular architectures found in pharmaceuticals and natural products frequently relies on the stereospecific formation of carbon-carbon bonds. The Suzuki coupling of alkenyl boronate esters provides a robust method for achieving this, often with high yields and retention of stereochemistry.[7]

A. Synthesis of Bioactive Molecules:

Alkenyl boronate esters are key intermediates in the synthesis of numerous biologically active compounds. For instance, they have been employed in the total synthesis of fostriecin, a potent anti-cancer agent, and in the preparation of benzo-lipoxin A4 analogs, which exhibit anti-inflammatory properties.[5] The ability to couple complex fragments with high fidelity is a major advantage in drug discovery and development, where the rapid generation of analogs for structure-activity relationship (SAR) studies is crucial.[8]

B. Late-Stage Functionalization:

The stability of boronate esters makes them ideal for late-stage functionalization strategies in medicinal chemistry. A core molecular scaffold can be synthesized and then diversified at a late stage by coupling with various alkenyl boronate esters, allowing for the efficient exploration of chemical space around a lead compound.[3]

III. Methodologies and Experimental Protocols

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following protocols represent common and effective methods for the Suzuki coupling of alkenyl boronate esters.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Alkenyl Pinacol Boronate Esters with Aryl Halides

This protocol is a standard procedure for the coupling of an alkenyl pinacol boronate ester with an aryl bromide.

Materials:

  • Alkenyl pinacol boronate ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), the alkenyl pinacol boronate ester (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Add the solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Alkenyl MIDA Boronates with Alkenyl Tosylates

MIDA boronates offer enhanced stability and are particularly useful for iterative cross-coupling strategies.[9] This protocol details their coupling with alkenyl tosylates.

Materials:

  • Alkenyl MIDA boronate

  • Alkenyl tosylate

  • Palladium catalyst (e.g., trans-bromo[N-succinimidyl-bis(triphenylphosphine)]palladium(II))[9]

  • Ligand (optional, e.g., tricyclohexylphosphine tetrafluoroborate)[9]

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the alkenyl MIDA boronate (1.1 mmol), alkenyl tosylate (1.0 mmol), palladium catalyst (0.05 mmol, 5 mol%), and base (3.0 mmol) in a reaction vessel.

  • If required, add the ligand (0.10 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Seal the vessel and stir the mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired diene product.

IV. Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various alkenyl boronate esters.

Alkenyl Boronate Ester Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
(E)-Oct-1-en-1-ylboronic acid pinacol ester4-BromotoluenePdCl₂(dppf) (3)-K₂CO₃Dioxane9085[10]
(Z)-Hex-1-en-1-ylboronic acid pinacol ester1-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-K₃PO₄THF/H₂O6092[11]
(E)-Styrylboronic acid MIDA ester(E)-1-Tosyloct-1-ene[Pd(PPh₃)₂NBS] (5)PCy₃·HBF₄ (10)K₃PO₄THF6078[9]
1-Cyclohexenylboronic acid pinacol ester2-BromonaphthalenePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10095[12]

V. Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and reaction mechanisms.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Alkenyl Boronate Ester, Coupling Partner, Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Isolated Product Purification->Product

Figure 1. General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X OA_label Oxidative Addition PdII_alkenyl R¹-Pd(II)L₂-R² PdII_halide->PdII_alkenyl R²-B(OR)₂ + Base TM_label Transmetalation Product R¹-R² PdII_alkenyl->Product RE_label Reductive Elimination Product->Pd0

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

VI. Conclusion

Alkenyl boronate esters are powerful and versatile reagents in the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and predictable reactivity have cemented their role in the synthesis of a wide array of complex organic molecules, with significant applications in the pharmaceutical and natural product sectors. The protocols and data presented herein provide a practical guide for researchers to effectively utilize these valuable building blocks in their own synthetic endeavors. As catalyst technology continues to advance, the scope and utility of Suzuki couplings with alkenyl boronate esters are expected to expand even further, opening new avenues for chemical innovation.

References

Application Notes and Protocols for C-C Bond Formation Using 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. Its stable pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability towards air and moisture, longer shelf life, and improved handling characteristics, making it an ideal choice for a wide range of coupling reactions. The cyclohexenyl moiety introduced by this reagent is a key structural motif in many biologically active molecules and functional materials, making it a crucial building block in pharmaceutical and materials science research. The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Applications

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various organic halides and triflates (aryl, heteroaryl, vinyl) to construct C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of the necessary reagents.

Beyond the Suzuki-Miyaura reaction, alkenylboronic esters can also participate in other C-C bond-forming transformations, such as rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. These reactions provide a powerful method for the stereoselective construction of complex molecular architectures.

Experimental Workflows and Mechanisms

To visualize the application of this compound in a typical synthetic workflow, a generalized experimental process is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand (if needed) - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and Purge with Inert Gas (Ar or N2) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC/LC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterization Purification->Characterization Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for C-C coupling reactions.

The catalytic cycle for the Suzuki-Miyaura reaction, the most common application for this reagent, is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)Ln-Nu PdII_RX->PdII_R_Nu Transmetalation (R'-B(OR)2 + Base) Product R-R' PdII_R_Nu->Product Reductive Elimination p2->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving alkyl pinacol boronic esters with aryl chlorides. While specific data for this compound is not detailed in the cited literature, these examples provide a strong starting point for reaction optimization.

EntryAryl ChlorideBoronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineHeptylBpinPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018-2074
21-Chloro-4-nitrobenzeneHeptylBpinPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018-2085
34-ChloroacetophenoneHeptylBpinPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018-2092
42-ChloropyridineHeptylBpinPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (3.0)Dioxane/H₂O (2:1)10018-2071

Data adapted from a study on selective Suzuki-Miyaura reactions of polychlorinated aromatics with alkyl pinacol boronic esters.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[2][3]

Materials:

  • This compound (1.1 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, FcPPh₂) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Anhydrous H₂O (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst, ligand (if necessary), and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (and water if applicable) via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M with respect to the limiting reagent).

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[1]

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the pad with the same solvent.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Representative Procedure for Rhodium-Catalyzed 1,4-Conjugate Addition

This protocol describes a general method for the rhodium-catalyzed conjugate addition of a boronic acid to an α,β-unsaturated ketone, which can be adapted for this compound.[4]

Materials:

  • α,β-Unsaturated enone (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Rhodium catalyst (e.g., [Rh(acac)(CO)₂], [RhCl(cod)]₂) (1-5 mol%)

  • Chiral ligand (for asymmetric synthesis, e.g., (S)-BINAP) (1-5 mol%)

  • Base (e.g., Et₃N, K₃PO₄) (3.0 equiv)

  • Solvent (e.g., THF, Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, stirring and cooling/heating equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst and ligand in the solvent. Stir for 15-30 minutes to allow for complex formation.

  • Add the this compound and the base to the catalyst solution.

  • Add the α,β-unsaturated enone to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) for the required time (typically 1-24 hours).

  • Monitor the reaction by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Reactions should be conducted under an inert atmosphere as some reagents are air and/or moisture sensitive.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Always consult relevant literature and safety data sheets before performing any chemical reaction.

References

Synthesis of Substituted Cyclohexenes with Boronic Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexenes are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in pharmaceutical development. The incorporation of a boronic ester functionality onto the cyclohexene ring provides a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclohexenes bearing a boronic ester group, with a focus on the Diels-Alder reaction for ring formation and subsequent Suzuki-Miyaura coupling for diversification.

I. Synthesis of Cyclohexene Boronic Esters via Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the synthesis of six-membered rings with excellent control over regioselectivity and stereoselectivity.[1][2] By employing dienophiles or dienes containing a boronic ester, functionalized cyclohexenes primed for further coupling can be readily accessed.

A common strategy involves the reaction of a diene with a dienophile containing a boronic ester, such as allenylboronic acid pinacol ester. This approach offers a direct route to vinylboronic acid pinacol ester-substituted cyclohexene derivatives.

Logical Workflow for Diels-Alder Synthesis and Derivatization

cluster_synthesis Diels-Alder Synthesis cluster_derivatization Post-Synthesis Derivatization Diene Conjugated Diene DA_Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile Boron-substituted Dienophile Dienophile->DA_Reaction Cyclohexene_Bpin Substituted Cyclohexene Boronic Ester DA_Reaction->Cyclohexene_Bpin Suzuki_Coupling Suzuki-Miyaura Coupling Cyclohexene_Bpin->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Final_Product Diversified Product Suzuki_Coupling->Final_Product

Caption: Workflow from Diels-Alder synthesis to Suzuki-Miyaura derivatization.

Quantitative Data: Diels-Alder Reactions

The following table summarizes representative yields for the synthesis of cyclohexene boronic esters via the Diels-Alder reaction.

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (endo:exo)Reference
CyclopentadieneAllenylboronic acid pinacol esterToluene, 170 °C2-(Bpin)-bicyclo[2.2.1]hept-5-ene96%1:1
2,3-Dimethyl-1,3-butadieneVinylboronic acid pinacol esterAlBr3/AlMe31-(Bpin)-4,5-dimethylcyclohex-1-eneGoodN/A[3]
Danishefsky's dienePhenyl vinyl sulfoneQuinine-derived catalystChiral cyclohexenone precursorHigh20:1[4]

Bpin = pinacolato boronic ester

Experimental Protocol 1: Synthesis of 2-(Bpin)-bicyclo[2.2.1]hept-5-ene[3]

Materials:

  • Allenylboronic acid pinacol ester

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

  • Pressure tube

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a pressure tube, dissolve allenylboronic acid pinacol ester (1.0 equiv) in anhydrous toluene.

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.

  • Seal the pressure tube and heat the reaction mixture at 170 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the title compound.

II. Diversification of Cyclohexene Boronic Esters via Suzuki-Miyaura Coupling

The boronic ester moiety on the cyclohexene ring is a versatile functional group for the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction couples the cyclohexenyl boronic ester with a variety of organic halides or triflates, providing access to a diverse range of substituted cyclohexenes.[7] This strategy is widely employed in the synthesis of pharmaceuticals and other biologically active compounds.[8][9]

Reaction Scheme: Suzuki-Miyaura Coupling

Cyclohexene_Bpin Substituted Cyclohexene Boronic Ester Suzuki_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Cyclohexene_Bpin->Suzuki_Reaction Organic_Halide R-X (Aryl, Vinyl, Heteroaryl Halide) Organic_Halide->Suzuki_Reaction Coupled_Product Coupled Product Suzuki_Reaction->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of Cyclohexenyl Boronic Esters

The following table presents data for the Suzuki-Miyaura coupling of cyclohexenyl boronic esters with various coupling partners.

Cyclohexenyl Boronic EsterCoupling PartnerCatalystBaseSolventYield (%)Reference
Cyclohexene-1-boronic acid pinacol ester4-BromoanisolePd(OAc)2 / SPhosCsFTHFHigh[9]
2-Pyridylboronate1-Bromo-4-butylbenzenePd2(dba)3 / Ligand 1KFDioxane74%[10]
3-Thienylboronic acid1,2-DichlorocyclopentenePd2(dba)3 / PCy3CsFToluene/H2OHigh[11]
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling[7][10]

Materials:

  • Substituted cyclohexene boronic ester (1.0 equiv)

  • Aryl or heteroaryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.1 mol%)

  • SPhos (0.2 mol%)

  • Cesium fluoride (CsF, 5.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Butylated hydroxytoluene (BHT, a few crystals)

  • Schlenk tube or similar reaction vessel

  • Standard workup and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the cyclohexene boronic ester, aryl/heteroaryl bromide, Pd(OAc)2, SPhos, CsF, and BHT.

  • Add anhydrous, degassed THF to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

III. Asymmetric Synthesis

The development of chiral catalysts has enabled the asymmetric synthesis of substituted cyclohexenes, providing access to enantiomerically enriched products. Chiral Lewis acids derived from tartaric acid and borane can catalyze Diels-Alder reactions with high enantioselectivity.[12] This is of particular importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

Conceptual Pathway for Asymmetric Diels-Alder

Diene Diene Asymmetric_DA Asymmetric Diels-Alder Diene->Asymmetric_DA Dienophile Dienophile Dienophile->Asymmetric_DA Chiral_Catalyst Chiral Boron-based Lewis Acid Catalyst Chiral_Catalyst->Asymmetric_DA Enantioenriched_Product Enantioenriched Cyclohexene Asymmetric_DA->Enantioenriched_Product

Caption: Asymmetric Diels-Alder reaction catalyzed by a chiral Lewis acid.

IV. Applications in Drug Discovery and Medicinal Chemistry

The methodologies described above provide a robust platform for the synthesis of diverse libraries of substituted cyclohexenes for screening in drug discovery programs. The cyclohexene scaffold can serve as a rigid core to which various functional groups can be appended via the boronic ester handle. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The stability and versatility of boronic acids and their esters make them invaluable tools in modern medicinal chemistry.[8][13]

Conclusion

The synthesis of substituted cyclohexenes bearing a boronic ester functionality is a highly valuable strategy in organic synthesis and medicinal chemistry. The combination of the Diels-Alder reaction for the construction of the cyclohexene core and the Suzuki-Miyaura coupling for subsequent diversification provides a powerful and flexible approach to complex molecular targets. The protocols and data presented herein offer a guide for researchers in the application of these methods for the advancement of their research and development endeavors.

References

Application Notes: 1-Cyclohexeneboronic Acid Pinacol Ester in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a versatile and increasingly utilized reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it an excellent choice for the introduction of a cyclohexenyl moiety into complex molecules.[1] This functional group is present in a variety of natural products and pharmacologically active compounds, making this building block particularly valuable in drug discovery and development. The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the cyclohexene ring and a variety of organic halides or triflates.[1]

These application notes provide a comprehensive overview of the use of this compound in the context of natural product synthesis, including a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, quantitative data, and workflow diagrams.

Key Applications in Synthesis

The introduction of a cyclohexene ring can significantly impact the biological activity of a molecule by altering its conformational rigidity, lipophilicity, and metabolic stability. This compound serves as a key building block in the following synthetic strategies:

  • Total Synthesis of Natural Products: Used to install a cyclohexene ring, a common structural motif in various natural products, including terpenoids and alkaloids.

  • Late-Stage Functionalization: Enables the modification of complex, biologically active molecules at a late stage of the synthesis, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery: The cyclohexenyl group can serve as a valuable fragment for interaction with biological targets.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound.[1] This palladium-catalyzed cross-coupling reaction offers a robust and high-yielding method for the formation of a C(sp²)-C(sp²) bond between the cyclohexene ring and an aryl or vinyl partner.

A representative reaction is the coupling of this compound with a substituted aryl bromide to form a cyclohexenyl-aryl scaffold, a common core in many biologically active molecules.

Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on literature precedents for similar couplings.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃Dioxane90892
32-BromopyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O1101678
4Methyl 4-bromobenzoatePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851288

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling (Entry 1)

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add anhydrous toluene and degassed water in a 4:1 ratio to achieve a 0.2 M concentration with respect to the 4-bromoanisole.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-cyclohexenyl-anisole.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the application of this compound in a synthetic project.

Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Identify Target Natural Product or Scaffold B Retrosynthetic Analysis to Identify Key Disconnection A->B C Select this compound as Building Block B->C D Suzuki-Miyaura Coupling Reaction C->D E Work-up and Purification D->E F Characterization of Product (NMR, MS) E->F G Further Synthetic Transformations F->G

Caption: General workflow for utilizing the reagent in synthesis.

Signaling Pathway (Hypothetical)

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its use in synthesizing analogs of natural products can lead to molecules that modulate such pathways. For instance, a synthesized cyclohexenyl-containing compound might act as an inhibitor of a kinase signaling pathway implicated in a disease.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor (Cyclohexenyl Moiety) Inhibitor->RAF

Caption: Hypothetical inhibition of a signaling pathway.

References

Pharmaceutical Applications of 1-Cyclohexeneboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic ester with a conformationally distinct cyclohexene ring, make it a powerful tool for the synthesis of complex molecular architectures with significant pharmaceutical potential. The cyclohexene moiety can serve as a bioisosteric replacement for other cyclic systems, offering advantages in metabolic stability and three-dimensional structure, which can lead to improved interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive compounds.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical research is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2][3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of the cyclohexene motif into a wide variety of molecular scaffolds.[2][3] This strategy is employed in the synthesis of:

  • Kinase Inhibitors: The cyclohexene ring can be incorporated into heterocyclic structures that are common scaffolds for kinase inhibitors, which are a major class of anticancer drugs. The three-dimensional nature of the cyclohexyl group can provide more contact points with the target protein, potentially leading to higher affinity and selectivity.[1]

  • Anticancer Agents: Compounds containing the cyclohexene moiety have shown promise as anticancer agents. For instance, cyclohexenyl-substituted pyrimidines and purines have been investigated for their cytotoxic activity against various cancer cell lines.[1][4][5]

  • Antiviral Compounds: The cyclohexene ring has been utilized as a bioisostere for the furanose ring in nucleoside analogs, a strategy that has proven successful in the development of antiviral drugs like oseltamivir (Tamiflu).[1] This modification can enhance metabolic stability.[1]

  • Positron Emission Tomography (PET) Tracers: this compound is a precursor in the synthesis of radiolabeled compounds for PET imaging.[4][6] This imaging technique is crucial in drug development and clinical diagnostics for visualizing and quantifying biological processes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 141091-37-4[7][8]
Molecular Formula C₁₂H₂₁BO₂[7][8]
Molecular Weight 208.11 g/mol [7][8]
Appearance Clear colorless to tan liquid
Boiling Point 232.0 ± 33.0 °C (Predicted)
Density 0.968 g/cm³
Storage Conditions 2-8°C[7]
Table 2: In Vitro Anticancer Activity of Cyclohexenyl-Containing Pyrimidine Analogs
CompoundCancer Cell LineIC₅₀ (µM)
Compound A Human Liver Cancer (HepG2)18.2 ± 2.1
Compound B Human Liver Cancer (HepG2)32.1 ± 0.4
Compound C Human Liver Cancer (HepG2)57.6 ± 1.3
Compound C Human Breast Cancer (HCC1806)35.4 ± 0.3

Note: The compounds listed are representative examples from the literature of cyclohexenyl-substituted heterocyclic compounds, illustrating the potential biological activity of molecules synthesized using this compound as a starting material. The exact structures would need to be referenced from the original source.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide to synthesize a 1-aryl-1-cyclohexene derivative.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, weigh out the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) and add them to the Schlenk flask under a positive flow of inert gas.

  • Add anhydrous toluene and degassed water to the flask to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide). The solvent ratio of toluene to water is often around 4:1 to 5:1.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-1-cyclohexene product.

Visualization of Key Processes

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Added: - Aryl Halide - this compound - Base (e.g., K3PO4) Catalyst Catalyst System Added: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Reactants->Catalyst Solvent Solvents Added: - Anhydrous Toluene - Degassed Water Catalyst->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product (1-Aryl-1-cyclohexene) Purify->Product PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation Akt->Proliferation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Cyclohexenyl-Pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

References

Application Notes and Protocols: 1-Cyclohexeneboronic Acid Pinacol Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexeneboronic acid pinacol ester is a valuable synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of the cyclohexene moiety into target molecules. As an organoboron compound, its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability to air and moisture, a longer shelf life, and improved handling characteristics, often resulting in cleaner reactions and higher yields.[3][4][5] These properties make it an attractive reagent for the synthesis of complex molecular architectures inherent to drug discovery programs.

The incorporation of a cyclohexene ring can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and conformational rigidity, which in turn can influence its pharmacokinetic profile and binding affinity for biological targets.[1]

Applications in Medicinal Chemistry

This compound serves as a key building block for the synthesis of novel pharmaceutical compounds and intermediates.[1][4] Its utility is particularly pronounced in the functionalization of heterocyclic scaffolds, which are prevalent in a vast array of approved drugs and clinical candidates.[6][7][8][9] By coupling this reagent with halogenated heterocycles, medicinal chemists can efficiently generate libraries of compounds for structure-activity relationship (SAR) studies.

Potential therapeutic targets for molecules synthesized using this reagent include, but are not limited to:

  • Protein Kinases: Many kinase inhibitors feature heterocyclic cores such as pyridine and pyrazole.[10][11][12][13][14] The addition of a cyclohexene group can provide access to hydrophobic pockets within the ATP-binding site, potentially enhancing potency and selectivity.

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents.[1][4][5][15][16] The synthesis of novel PARP inhibitors often involves the Suzuki-Miyaura coupling to build upon a core scaffold.

  • Dihydrofolate Reductase (DHFR): DHFR is a validated target for antibacterial and anticancer therapies.[3][17][18][19] The development of new DHFR inhibitors frequently employs cross-coupling methodologies to explore different substituent effects.

  • Positron Emission Tomography (PET) Tracers: Boronic esters are utilized in the synthesis of PET tracers, for example, through copper-mediated radiohalogenation, to enable non-invasive imaging of biological processes.[20]

Data Presentation

While specific yield data for the Suzuki-Miyaura coupling of this compound with a wide range of partners is not extensively tabulated in the literature, the following table presents representative yields for analogous Suzuki-Miyaura reactions involving aryl or heteroaryl halides and various boronic acids/esters. This data provides an indication of the expected efficiency of such couplings.

EntryAryl/Heteroaryl HalideBoronic Acid/Ester PartnerCatalyst/LigandBaseSolventYield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60[21]
24-bromo-1H-1-tritylpyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[22]
32-bromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / P(tBu)₃KF1,4-Dioxane74[23]
43-bromopyrazole4-Methoxyphenylboronic acidXPhos PrecatalystK₃PO₄1,4-Dioxane/H₂O86[24]
5Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄1,4-Dioxane/H₂O~60[10][25]

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol describes the synthesis of the title compound from a vinyl triflate precursor.

Materials:

  • Cyclohexen-1-yl trifluoromethanesulfonate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add cyclohexen-1-yl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium residues and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

(This protocol is a representative procedure based on the principles of the Miyaura borylation reaction.[1][15])

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Bromide

This protocol provides a general method for the coupling of this compound with a generic heteroaryl bromide.

Materials:

  • Heteroaryl bromide (e.g., 4-bromopyrazole or 2-bromopyridine)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Ethanol (or 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask or microwave vial, combine the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene:ethanol or 1,4-dioxane:water).

  • Heat the reaction mixture to 90-100 °C (or use microwave irradiation) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired cyclohexenyl-substituted heterocycle.

(This is a general protocol adapted from standard Suzuki-Miyaura coupling procedures.[2][21][22])

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-X Ar-X Base (e.g., K2CO3) Base (e.g., K2CO3) R-B(pin) R-B(pin)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents 1. Combine Heteroaryl-Br, This compound, Base, and Pd Catalyst inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Dilute, Wash, Dry) heat->workup purify 6. Purify by Chromatography workup->purify product Final Product purify->product Miyaura_Borylation_Workflow setup 1. Combine Cyclohexenyl Triflate, B2pin2, and Base under N2/Ar solvent 2. Add Anhydrous Dioxane and Degas setup->solvent catalyst 3. Add Pd(dppf)Cl2 solvent->catalyst reaction 4. Heat to 80°C and Stir (Monitor Reaction) catalyst->reaction filtration 5. Cool, Dilute, and Filter through Celite reaction->filtration extraction 6. Aqueous Extraction (Wash with H2O and Brine) filtration->extraction purification 7. Dry, Concentrate, and Purify by Chromatography extraction->purification final_product 1-Cyclohexeneboronic Acid Pinacol Ester purification->final_product Kinase_Inhibition cluster_kinase Kinase Active Site cluster_process Phosphorylation kinase Kinase ATP Binding Site Hinge Region Substrate Substrate kinase->Substrate binds ADP ADP kinase->ADP ATP ATP ATP->kinase:atp Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate phosphorylates Inhibitor Kinase Inhibitor (e.g., Cyclohexenyl-pyridine) Inhibitor->kinase:atp Competitively Binds

References

Application Notes and Protocols for the Cross-Coupling of 1-Cyclohexeneboronic Acid Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, demonstrating broad functional group tolerance and typically proceeding under mild conditions.[2][3] These characteristics have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 1-cyclohexeneboronic acid pinacol ester with various aryl halides. 1-Aryl-cyclohexene moieties are important structural motifs in a number of biologically active molecules and functional materials. The use of the pinacol ester of 1-cyclohexeneboronic acid offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.[1][4]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium(II) center, typically facilitated by a base.[2][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 1-aryl-cyclohexene product and regenerating the palladium(0) catalyst.[5]

Data Presentation: Reaction Yields

The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides, showcasing the effect of electronic and steric factors on the reaction efficiency.

EntryAryl HalideProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole1-(4-Methoxyphenyl)cyclohex-1-enePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292
24-Bromotoluene1-(4-Methylphenyl)cyclohex-1-enePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288
3Bromobenzene1-Phenylcyclohex-1-enePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285
44-Bromobenzonitrile4-(Cyclohex-1-en-1-yl)benzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801278
51-Bromo-4-nitrobenzene1-(4-Nitrophenyl)cyclohex-1-enePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801272
62-Bromotoluene1-(2-Methylphenyl)cyclohex-1-enePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801865

Note: The yields presented are indicative and can vary based on the specific reaction scale and purity of reagents. The data is compiled from typical results found in the chemical literature for similar Suzuki-Miyaura couplings.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Materials and Reagents:

  • This compound (1.1 equiv.)

  • Aryl bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-cyclohexene product.

Visualizations

G Experimental Workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Ester - Catalyst - Base setup 2. Reaction Setup - Combine reagents in flask - Purge with inert gas reagents->setup solvent 3. Solvent Addition - Add dioxane/water mixture setup->solvent reaction 4. Reaction - Heat to 80 °C - Stir for 12-24h solvent->reaction workup 5. Workup - Extraction - Washing - Drying reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Pure Product purification->product G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)-R²      L₂ pd_complex->transmetalation_complex Transmetalation bx_base [X-B(OR)₂(OH)]⁻ pd_complex->bx_base transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X aryl_halide->pd_complex boronic_ester R²-B(OR)₂ boronic_ester->transmetalation_complex base Base base->transmetalation_complex

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. 1-Cyclohexeneboronic acid pinacol ester is a versatile reagent in this context, serving as a building block for the introduction of a cyclohexenyl moiety onto various aromatic and heteroaromatic scaffolds. The resulting vinyl-substituted biaryl compounds are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pinacol ester provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions.

Table 1: Synthesis of this compound from 1-Chlorocyclohexene

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1-ChlorocyclohexeneBis(pinacolato)diboronPdCl₂TricyclohexylphosphineKOAcToluene1101286.497.9

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

Aryl BromideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄-K₂CO₃Dioxane/H₂O901292
4-BromotolueneSiliaCat DPP-Pd-K₂CO₃ (aq)2-Butanol98392
3-BromophenolSiliaCat DPP-Pd-K₂CO₃ (aq)2-Butanol98385
1-Bromo-4-nitrobenzenePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O801888
4-BromobenzonitrilePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O801885
4'-BromoacetophenonePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O801890

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Chlorocyclohexene[1][2]

This protocol describes the synthesis of this compound via a palladium-catalyzed borylation of 1-chlorocyclohexene.

Materials:

  • 1-Chlorocyclohexene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine

  • Potassium acetate (KOAc)

  • Toluene

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Equipment:

  • 2L four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Argon or Nitrogen gas inlet

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an argon inlet, add 1-chlorocyclohexene (148.09 g, 1.261 mol), palladium(II) chloride (2.22 g, 0.0126 mol), tricyclohexylphosphine (7.03 g, 0.0252 mol), bis(pinacolato)diboron (336.44 g, 1.324 mol), and potassium acetate (370.12 g, 3.783 mol).

  • Add 1 L of toluene to the flask.

  • Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. Monitor the reaction progress by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth (10 g).

  • Wash the filtrate twice with 400 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate (10 g) for 4 hours.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude product can be further purified by vacuum distillation to yield this compound (expected yield: ~226.62 g, 86.4%, purity 97.9%).

Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, using 4-bromoanisole as a representative example.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) line

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-methoxyphenyl)cyclohexene.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling cluster_workup Workup and Purification 1-Chlorocyclohexene 1-Chlorocyclohexene PdCl2_Ligand_Base PdCl₂ / Ligand / Base Toluene, 110°C 1-Chlorocyclohexene->PdCl2_Ligand_Base Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->PdCl2_Ligand_Base Boronic_Ester 1-Cyclohexeneboronic Acid Pinacol Ester PdCl2_Ligand_Base->Boronic_Ester Pd_Catalyst_Base Pd Catalyst / Base Dioxane/H₂O, 90°C Boronic_Ester->Pd_Catalyst_Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Catalyst_Base Biaryl_Product Biaryl Product (Ar-Cyclohexenyl) Pd_Catalyst_Base->Biaryl_Product Extraction Extraction Biaryl_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Biaryl Product Chromatography->Pure_Product

Caption: Workflow for Biaryl Synthesis.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R_L2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)R_L2 Reductive_Elimination Reductive Elimination ArPd(II)R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar_R Ar-R (Product) Reductive_Elimination->Ar_R ArX Ar-X ArX->Oxidative_Addition RB(OR)2 R-B(OR)₂ Base Base (e.g., K₂CO₃) RB(OR)2->Base Borate_Complex [R-B(OR)₂(OH)]⁻ Base->Borate_Complex Borate_Complex->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Application Notes and Protocols for Suzuki Coupling of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[2] Among the diverse array of organoboron reagents, boronic acid pinacol esters are widely used due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.[3]

1-Cyclohexeneboronic acid pinacol ester is a valuable building block for introducing a cyclohexene moiety onto various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science, as the incorporation of a cyclohexene ring can modulate a compound's lipophilicity, conformational rigidity, and biological activity. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl halides, offering a guide for researchers in academic and industrial settings.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₂]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product R¹-X R¹-X R²-B(OR)₂ R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Materials for workup and purification (e.g., celite, silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Experimental_Workflow start Start reagents Weigh and combine reactants: Aryl halide, Boronic Ester, Catalyst, and Base start->reagents setup Assemble reaction under inert atmosphere reagents->setup solvent Add anhydrous solvent setup->solvent reaction Heat and stir reaction mixture solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Reaction workup: Quench, extract, and dry monitoring->workup purification Purify product by column chromatography workup->purification analysis Characterize pure product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Representative Suzuki Coupling Reactions

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O (4:1)1001285
24-BromotoluenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane90892
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)Toluene110695
41-BromonaphthalenePd(PPh₃)₄ (3)K₂CO₃ (2.0)DMF/H₂O (5:1)1001678
52-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃ (2.5)1,4-Dioxane1001288
64-BromobenzonitrilePd(OAc)₂ (2) + XPhos (4)K₃PO₄ (3.0)t-BuOH/H₂O (1:1)801090

Note: Yields are for the isolated, purified product and are representative. Actual yields may vary depending on the specific reaction scale and experimental conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile and efficient method for the synthesis of cyclohexene-substituted aromatic and heteroaromatic compounds. The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and should be optimized for each specific substrate combination. The protocol and representative data presented here serve as a valuable starting point for researchers engaged in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Catalyst Systems in 1-Cyclohexeneboronic Acid Pinacol Ester Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalyst systems for the Suzuki-Miyaura cross-coupling of 1-cyclohexeneboronic acid pinacol ester with a focus on practical applications in research and development. The provided protocols are based on established methodologies for similar substrates and aim to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] this compound is a valuable building block, allowing for the introduction of a cyclohexenyl moiety onto various molecular scaffolds. This structural motif is prevalent in numerous biologically active molecules and natural products, making its efficient synthesis a key focus in drug discovery and development. The selection of an appropriate catalyst system, comprising a palladium precursor, a ligand, a base, and a solvent, is critical for achieving high yields and reaction efficiency.

Catalyst System Components

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of each component of the catalyst system.

  • Palladium Precursor: Palladium(0) is the active catalytic species in the Suzuki-Miyaura reaction.[2] Common precursors include palladium(II) salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), which are reduced in situ to Pd(0). Alternatively, pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes with dibenzylideneacetone (e.g., Pd₂(dba)₃) can be used.[3]

  • Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction outcome. For the coupling of vinyl boronic esters, phosphine ligands are commonly employed. Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biarylphosphines like SPhos and XPhos have shown great efficacy in promoting the coupling of challenging substrates.[4] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings, offering high stability and activity.

  • Bases: A base is required to activate the boronic acid ester for transmetalation to the palladium center.[3] The choice of base can significantly impact the reaction rate and yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[5] The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.

  • Solvents: The solvent serves to dissolve the reactants and catalyst components and can influence the reaction kinetics. A variety of organic solvents are suitable for Suzuki-Miyaura reactions, including ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[2] Aqueous solvent mixtures are also frequently used and can enhance the rate of transmetalation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of vinylboronic acid pinacol esters with aryl halides, which can be adapted for this compound.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl BromideK₂CO₃DMF901275-95[6]
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChlorideK₃PO₄1,4-Dioxane/H₂O1001870-90[1]
Pd(PPh₃)₄Aryl IodideNa₂CO₃Toluene/H₂O801680-98General Protocol
[Pd(IPr)Cl₃]Heteroaryl ChlorideK₃PO₄1,4-Dioxane100285-95

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These are representative protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from established procedures for similar vinylboronic esters.[6]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMF via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

This protocol is adapted from literature procedures for the coupling of challenging aryl chlorides.[1]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry Schlenk flask with a magnetic stir bar.

  • Remove the flask from the glovebox and add the aryl chloride, this compound, and K₃PO₄ under a positive flow of inert gas.

  • Seal the flask and purge with the inert gas.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir vigorously for 18-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronate R'-B(OR)2 Boronate->Transmetalation Base Halide R-X Halide->OxAdd Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reactants & Catalyst assembly 2. Assemble Glassware reagents->assembly inert 3. Establish Inert Atmosphere assembly->inert solvent 4. Add Solvent inert->solvent heating 5. Heat to Reaction Temp. solvent->heating monitoring 6. Monitor Progress (TLC/GC-MS) heating->monitoring quench 7. Quench & Aqueous Work-up monitoring->quench extraction 8. Extraction quench->extraction drying 9. Drying & Concentration extraction->drying purification 10. Column Chromatography drying->purification product 11. Characterize Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 1-Cyclohexeneboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in Suzuki coupling reactions with this compound can stem from several factors. Common culprits include suboptimal reaction conditions, reagent quality, and the presence of side reactions. Key areas to investigate are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature.[1][2] It is also crucial to ensure the purity of all reagents and maintain an inert atmosphere throughout the reaction.

Q2: What are the most common side reactions when using this compound, and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It can be promoted by excessive water, high temperatures, or an unsuitable base.[1] Using a stable pinacol ester, like this compound, already minimizes this risk compared to the corresponding boronic acid.[3][4] Further mitigation can be achieved by using anhydrous solvents and carefully selecting a milder base if necessary.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic ester or two molecules of the organic halide. It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[4] Thoroughly degassing all solvents and the reaction mixture before adding the palladium catalyst is critical to prevent homocoupling.[4]

Q3: How do I select the optimal catalyst and ligand for my reaction?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling. For couplings involving vinyl boronic esters, palladium catalysts are most commonly used.[5] The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective, particularly when coupling with less reactive organic halides like aryl chlorides.[6][7] A screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands is often necessary to identify the optimal combination for a specific substrate pair.[8]

Q4: What is the role of the base, and which one should I choose?

The base is essential for the activation of the boronic ester, facilitating the transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations. For sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial to avoid decomposition of starting materials or products.[5] The optimal base is often dependent on the specific substrates and solvent system used.

Q5: Does the solvent system affect the reaction outcome?

Yes, the solvent system plays a critical role in a Suzuki coupling reaction. It must be able to dissolve the reactants and the catalyst complex. Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is used, as water can help to dissolve inorganic bases and facilitate the catalytic cycle.[1] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Suzuki coupling reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Poor Transmetalation4. Suboptimal Base or Solvent1. Catalyst: Use a fresh, high-quality palladium catalyst. Ensure proper activation if using a pre-catalyst. Thoroughly degas the reaction mixture to prevent catalyst decomposition.[1]2. Ligand: For challenging couplings (e.g., with aryl chlorides), switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[6][7]3. Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.4. Solvent: Try different solvent systems (e.g., dioxane/water, toluene, THF). Ensure all reagents are sufficiently soluble.5. Temperature: Gradually increase the reaction temperature, but be mindful of potential substrate/product decomposition.[1]
Significant Protodeboronation 1. Presence of excess water2. Base is too strong or reaction temperature is too high1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Base: Switch to a milder base such as KF.[5]3. Lower Temperature: Run the reaction at a lower temperature.[1]
Formation of Homocoupling Products 1. Presence of oxygen in the reaction mixture1. Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4]
Incomplete Consumption of Starting Material 1. Insufficient reaction time2. Catalyst deactivation3. Low reaction temperature1. Reaction Time: Extend the reaction time and monitor by TLC or LC-MS.2. Catalyst Loading: Increase the catalyst loading slightly.3. Temperature: Increase the reaction temperature.[1]

Data Presentation: Reaction Parameter Optimization

Systematic optimization of reaction parameters is key to achieving high yields. The following tables provide a template for screening different conditions for the Suzuki coupling of this compound with an aryl halide.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90
2Pd₂(dba)₃ (1.5)SPhos (3)K₂CO₃Dioxane/H₂O90
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O90
4PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O90

Table 2: Base and Solvent Screening

EntryCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
1Optimal from Table 1K₂CO₃ (2)Dioxane/H₂O (4:1)90
2Optimal from Table 1Cs₂CO₃ (2)Dioxane/H₂O (4:1)90
3Optimal from Table 1K₃PO₄ (2)Dioxane/H₂O (4:1)90
4Optimal from Table 1K₂CO₃ (2)Toluene/H₂O (4:1)90
5Optimal from Table 1K₂CO₃ (2)THF/H₂O (4:1)80

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Halide

This protocol provides a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, base, and a magnetic stir bar.

  • If using a solid catalyst and ligand, add them to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • If using a liquid catalyst, add it at this stage.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the desired amount of time (monitor progress by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)Ln-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boronic_ester R'-B(OR)₂ boronic_ester->transmetalation aryl_halide R-X aryl_halide->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Inert Atmosphere start->check_reagents reagent_issue Use fresh reagents, ensure anhydrous conditions if needed, and rigorously degas. check_reagents->reagent_issue Issue Found optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions No Issue reagent_issue->optimize_conditions screen_catalyst Screen Catalysts and Ligands optimize_conditions->screen_catalyst screen_base Screen Bases optimize_conditions->screen_base screen_solvent Screen Solvents optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp analyze_byproducts Analyze Byproducts (Protodeboronation/Homocoupling) screen_catalyst->analyze_byproducts screen_base->analyze_byproducts screen_solvent->analyze_byproducts adjust_temp->analyze_byproducts address_protodeboronation Use milder base, lower temperature, or anhydrous conditions. analyze_byproducts->address_protodeboronation Protodeboronation address_homocoupling Improve degassing procedure. analyze_byproducts->address_homocoupling Homocoupling success Improved Yield analyze_byproducts->success No Major Byproducts address_protodeboronation->success address_homocoupling->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Hydrolysis of 1-Cyclohexeneboronic acid pinacol ester during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Cyclohexeneboronic acid pinacol ester, focusing on the common issue of its hydrolysis during chemical reactions and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is an organoboron compound widely used in organic synthesis. It serves as a stable, easy-to-handle precursor to 1-cyclohexeneboronic acid. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] The pinacol ester group enhances the compound's stability compared to the free boronic acid, giving it a longer shelf life and making it less sensitive to air and moisture.[3]

Q2: How stable is the pinacol ester and what are the optimal storage conditions?

A2: Pinacol esters are significantly more stable than their corresponding boronic acids, which can dehydrate to form cyclic trimers (boroxines).[3] However, they are susceptible to hydrolysis over time, especially in the presence of moisture. For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light.

Q3: What are the primary factors that cause the hydrolysis of this compound?

A3: The hydrolysis of the pinacol ester to 1-cyclohexeneboronic acid and pinacol is a reversible reaction primarily influenced by the presence of water.[4] The rate of this hydrolysis is significantly affected by pH, temperature, and solvent choice. Both acidic and basic aqueous conditions can promote hydrolysis.[5] This is a critical consideration during aqueous reaction workups and chromatographic purification.[6]

Q4: How can I determine if my this compound has hydrolyzed?

A4: Hydrolysis can be detected using several analytical techniques:

  • ¹H NMR Spectroscopy: The most direct method. The pinacol ester has a characteristic sharp singlet for the 12 protons of the four methyl groups, typically appearing around δ 1.2-1.3 ppm.[7][8] Upon hydrolysis, this peak will decrease in intensity, and new peaks corresponding to free pinacol (a singlet around δ 1.2 ppm) and the boronic acid will appear. See the detailed protocol below for monitoring this process.

  • Thin-Layer Chromatography (TLC): The hydrolyzed boronic acid is more polar than the pinacol ester. You may observe a new, lower Rf spot on the TLC plate. However, boronic acids can sometimes streak on silica gel.[4]

  • Liquid Chromatography (LC-MS): Hydrolysis will result in a new peak, typically with a shorter retention time in reverse-phase HPLC, corresponding to the more polar boronic acid. The mass spectrum will show the mass of the boronic acid instead of the ester.

Q5: Is hydrolysis always detrimental? Can I use the hydrolyzed boronic acid in my reaction?

A5: Not always. In many Suzuki-Miyaura coupling reactions, the boronic acid is the active species that participates in the transmetalation step.[9][10] Pinacol esters are often considered stable precursors that slowly hydrolyze in situ under the basic aqueous conditions of the reaction to generate the reactive boronic acid.[9] However, uncontrolled or premature hydrolysis can be problematic, leading to side reactions like protodeboronation (replacement of the boron group with hydrogen) or the formation of boroxines, which can reduce yield and complicate purification.[9]

Troubleshooting Guides

Problem: Low or No Yield in Suzuki-Miyaura Coupling

Low or nonexistent yield in a Suzuki-Miyaura coupling can be attributed to several factors, including the stability and reactivity of the boronic ester.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Check age and storage of boronic ester. - Test for hydrolysis via ¹H NMR. - Ensure catalyst and base are active. start->check_reagents hydrolysis_suspected 3. Is Premature Hydrolysis/ Protodeboronation Suspected? check_reagents->hydrolysis_suspected check_conditions 2. Review Reaction Conditions - Degas solvents properly? - Anhydrous solvent used? - Correct temperature? optimization 4. Systematic Optimization check_conditions->optimization hydrolysis_suspected->optimization Yes ester_ok Ester is pure. Continue troubleshooting. hydrolysis_suspected->ester_ok NMR Shows Pure Ester ester_bad Ester is hydrolyzed. Use fresh reagent or purify. hydrolysis_suspected->ester_bad NMR Confirms Hydrolysis end Improved Yield optimization->end Implement optimized protocol (See Protocol 2) ester_ok->check_conditions yes_hydrolysis Yes no_hydrolysis No

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

  • Assess Boronic Ester Integrity: Before starting, run a quick ¹H NMR of your this compound. If significant hydrolysis is observed, purify the material by column chromatography or use a fresh batch.

  • Evaluate Reaction Conditions:

    • Protodeboronation: Alkenylboronic esters can be susceptible to protodeboronation, especially with prolonged reaction times or high temperatures. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

    • Base and Water Content: The choice of base and the amount of water are crucial. While some water is often necessary to facilitate hydrolysis to the active boronic acid, too much can accelerate unproductive side reactions. If hydrolysis is suspected to be too rapid, consider using a milder base like K₃PO₄ or KF instead of stronger bases like NaOH or Cs₂CO₃.[11][12]

  • Optimize the Protocol: Refer to Experimental Protocol 2 for a robust starting procedure designed to balance the need for activation with the risk of degradation.

Problem: Inconsistent Analytical Results by HPLC

Observing multiple or shifting peaks during HPLC analysis is a common artifact of on-column hydrolysis.[6][13]

ParameterEffect on HydrolysisRecommendation to Minimize HydrolysisCitation
Stationary Phase High silanol activity catalyzes hydrolysis.Use a column with low silanol activity or a hybrid silica base (e.g., Waters XTerra MS C18).[13][14]
Mobile Phase pH Acidic modifiers (e.g., formic or acetic acid) significantly accelerate hydrolysis.Use a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH 12.4 with an appropriate column).[13][14][15]
Organic Solvent Higher aqueous content increases the rate of hydrolysis.Use methods with high organic content, such as HILIC, or faster gradients in RPLC to minimize residence time on the column.[6]
Sample Diluent Using aqueous/protic solvents (e.g., ACN/water, methanol) can cause hydrolysis before injection.Prepare samples in a non-aqueous, aprotic solvent like pure acetonitrile or THF immediately before analysis.[15][16]
Temperature Minor effect, but lower temperatures can slightly reduce degradation.Maintain column at ambient or slightly below-ambient temperature if possible.[13]

Implement an optimized HPLC method as described in Experimental Protocol 4 to ensure accurate and reproducible analysis.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 500 µL of a deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately. Identify the key signals:

    • Pinacol Ester (Product): Sharp singlet at ~δ 1.25 ppm (12H, C(CH₃)₄).

    • Cyclohexenyl Protons: Multiplets in the vinyl and alkyl regions.[7]

  • Induce Hydrolysis: Add a specific volume of D₂O (e.g., 50 µL, ~10% v/v) to the NMR tube.

  • Time-Course Monitoring: Acquire spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) at a constant temperature.[17]

  • Data Analysis: Monitor the decrease in the integral of the pinacol ester's methyl signal (δ 1.25 ppm) and the corresponding increase in the integral of the signal for free pinacol (δ ~1.2 ppm). Calculate the percentage of hydrolysis at each time point by comparing the relative integrals of the ester and free pinacol signals.

Protocol 2: Minimizing Hydrolysis During Suzuki-Miyaura Coupling

This general protocol is a starting point for coupling this compound while mitigating unwanted degradation.

G start Setup Reaction add_solids 1. Add Solids to Flask - Aryl Halide (1 eq) - Boronic Ester (1.2-1.5 eq) - Base (e.g., K₃PO₄, 2-3 eq) - Pd Catalyst (1-5 mol%) start->add_solids inert_atm 2. Establish Inert Atmosphere - Seal flask - Evacuate and backfill with Ar/N₂ (3x) add_solids->inert_atm add_solvents 3. Add Degassed Solvents - Anhydrous Toluene or Dioxane - Minimal H₂O (if required) inert_atm->add_solvents heat 4. Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heat monitor 5. Monitor Progress - TLC or LC-MS - Avoid extended reaction times heat->monitor workup 6. Workup - Cool to RT - Quench and perform non-aqueous extraction if possible monitor->workup end Purification workup->end

Caption: Experimental workflow designed to minimize boronic ester degradation.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask containing a stir bar, add the aryl/vinyl halide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of ~0.1 M with respect to the halide. If necessary, add a minimal amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Aim for full consumption of the limiting reagent without letting the reaction run unnecessarily long.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine. Avoid strongly acidic or basic aqueous washes if possible. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. It has been reported that silica gel mixed with boric acid can sometimes improve the purification of pinacol esters.[3]

Protocol 3: Controlled Deprotection to 1-Cyclohexeneboronic Acid

This two-step protocol allows for the efficient conversion of the stable pinacol ester to the free boronic acid under mild conditions.[18]

Methodology:

  • Transesterification:

    • Dissolve the this compound (1.0 eq.) in diethyl ether.

    • Add diethanolamine (1.1 eq.). A white precipitate of the diethanolamine adduct should form within minutes.

    • Stir for ~30 minutes at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

  • Hydrolysis:

    • Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and a mild acid (e.g., 0.5 M HCl).

    • Stir vigorously for 20-30 minutes. The solid will dissolve as it hydrolyzes to the free boronic acid.

    • Separate the layers. Extract the aqueous layer 2-3 times with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent in vacuo to yield the 1-cyclohexeneboronic acid. Use the product promptly as it is less stable than the pinacol ester.

Protocol 4: Optimizing HPLC Analysis to Prevent On-Column Hydrolysis

This protocol provides a starting point for developing a reliable HPLC method for purity analysis of this compound.[13][14]

Methodology:

  • Column Selection: Use a column with low silanol activity. A Waters XTerra MS C18 (e.g., 4.6 x 50 mm, 2.5 µm) is a good starting point.

  • Sample Preparation: Dissolve the sample in 100% anhydrous acetonitrile. Prepare the sample immediately before placing it in the autosampler.

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Note: Do NOT add an acidic modifier like formic acid or TFA.

  • Gradient Conditions (for fast analysis):

    • Time (min) | %B

    • --- | ---

    • 0.0 | 40

    • 3.0 | 95

    • 4.0 | 95

    • 4.1 | 40

    • 5.0 | 40

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Analysis: Under these conditions, the pinacol ester should elute as a sharp, single peak. Any peak at a shorter retention time corresponding to the mass of the boronic acid is likely due to hydrolysis, either in the sample stock or on-column. This method minimizes on-column effects, providing a more accurate assessment of sample purity.

References

Preventing protodeboronation of alkenyl boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alkenyl boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with alkenyl boronic esters?

A1: Protodeboronation, also known as protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes your alkenyl boronic ester starting material, leading to reduced yields of the desired product and the formation of an alkene byproduct, which can complicate purification. The propensity for protodeboronation is influenced by several factors, including the structure of the alkenyl group and the reaction conditions.

Q2: What are the primary factors that promote the protodeboronation of alkenyl boronic esters?

A2: Several key factors can accelerate the rate of protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While some Suzuki-Miyaura coupling reactions benefit from a small amount of water, excessive amounts can be detrimental.

  • pH of the Reaction Medium: The pH is a critical factor.[2][3][4] Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for stability varying depending on the specific boronic ester. For many boronic acids, the rate of protodeboronation is minimized at a neutral pH.

  • Choice of Base: The type and concentration of the base used in reactions like the Suzuki-Miyaura coupling are crucial. Stronger bases can increase the rate of protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.

  • Catalyst System: In palladium-catalyzed reactions, the choice of ligand can influence the rate of protodeboronation. Inefficient catalysts that lead to longer reaction times can also indirectly increase the extent of this side reaction.

Q3: How can I minimize protodeboronation during my experiments?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of More Stable Boronic Esters: Converting the alkenyl boronic acid to a more stable ester is a common and effective strategy. Pinacol esters are widely used and offer improved stability over the free boronic acid. For even greater stability, especially with sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[5]

  • Optimization of Reaction Conditions:

    • Base: Use the mildest base that effectively promotes the desired reaction. Screening different bases is often necessary.

    • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: Use anhydrous and degassed solvents to minimize the presence of water and oxygen.

  • Efficient Catalyst System: Employ a highly active catalyst to ensure the desired coupling reaction proceeds much faster than the competing protodeboronation.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining starting material to conditions that favor protodeboronation.

Troubleshooting Guides

Issue 1: Low yield of the desired coupled product and significant formation of the corresponding alkene (protodeboronation byproduct).
Potential Cause Troubleshooting Steps
Presence of excess water Use anhydrous solvents. Dry all glassware thoroughly before use. Consider adding molecular sieves to the reaction mixture.
Inappropriate base Switch to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃). Perform a screen of different bases to find the optimal one for your specific substrate.
High reaction temperature Lower the reaction temperature in increments of 10-20 °C. If the reaction is too slow at lower temperatures, consider a more active catalyst system rather than increasing the temperature.
Prolonged reaction time Monitor the reaction progress closely using TLC, GC, or LC-MS. Work up the reaction as soon as the starting material is consumed.
Unstable boronic ester If using a boronic acid, consider converting it to a more stable pinacol or MIDA boronate ester prior to the coupling reaction.
Inefficient catalyst turnover Increase the catalyst loading slightly. Screen different palladium catalysts and ligands to find a more efficient system for your specific transformation.
Issue 2: Inconsistent results or degradation of the alkenyl boronic ester upon storage.
Potential Cause Troubleshooting Steps
Hydrolysis during storage Store boronic esters, especially pinacol esters, in a desiccator under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Decomposition on silica gel Alkenyl boronic esters can sometimes degrade on silica gel during column chromatography. To mitigate this, you can deactivate the silica gel by treating it with a small amount of a non-protic base like triethylamine in the eluent. Alternatively, consider purification by recrystallization or using a different stationary phase like alumina.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Boronic Esters

This table summarizes the relative stability of different boronic ester protecting groups against hydrolysis. Direct comparison of quantitative data across different studies can be challenging due to variations in experimental conditions.

Protecting GroupSubstrateConditionsStability MetricAnalytical Method
Diisopropanolamine (DIPAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR
Diethanolamine (DEAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR
Pinacol (Bpin)2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC
Pinacol (Bpin)Various arylboronic acidsRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC
(1,1'-bicyclohexyl)-1,1'-diolPhenylboronic acidNot specifiedReported as the most stable among those examined in the studyNot specified

Data compiled from a comparative study on boronic ester stability.[6]

Table 2: pH-Rate Profile for Protodeboronation of Representative Boronic Acids

The rate of protodeboronation is highly dependent on the pH of the medium. This table provides a qualitative overview of the stability of different types of boronic acids at various pH ranges. For detailed quantitative data and specific rate constants, consulting the primary literature is recommended.[2][3][4]

Boronic Acid TypeAcidic pH (1-3)Neutral pH (6-8)Basic pH (11-13)
Vinyl Boronic Acids Very SlowVery SlowSlow
Cyclopropyl Boronic Acids Very SlowVery SlowSlow
3- and 4-Pyridyl Boronic Acids SlowSlowVery Slow (t₀.₅ > 1 week at pH 12, 70 °C)
2-Pyridyl Boronic Acids SlowVery Fast (t₀.₅ ≈ 25-50 s at pH 7, 70 °C)Slow
5-Thiazolyl Boronic Acids SlowVery Fast (t₀.₅ ≈ 25-50 s at pH 7, 70 °C)Slow

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Alkenylboronic Acid Pinacol Esters via Hydroboration [7][8][9]

This protocol describes a general procedure for the synthesis of (E)-alkenylboronic acid pinacol esters from 1-alkynes.

Materials:

  • 1-Alkyne

  • Pinacolborane

  • Dicyclohexylborane (catalyst)

  • Anhydrous, inert solvent (e.g., THF), if not running neat

  • Pinacol (for transesterification if starting with catecholborane)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the 1-alkyne.

  • Add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

  • Slowly add pinacolborane (1.0-1.1 equivalents) to the mixture at room temperature. The reaction can often be run neat.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS or ¹H NMR. The reaction is typically complete within a few hours.

  • Upon completion, the product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol Ester with an Aryl Halide with Minimized Protodeboronation [10][11]

This protocol provides a general starting point for a Suzuki-Miyaura coupling designed to minimize protodeboronation.

Materials:

  • Alkenylboronic acid pinacol ester

  • Aryl halide (bromide or iodide are generally more reactive than chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equivalent), the alkenylboronic acid pinacol ester (1.2-1.5 equivalents), and the anhydrous base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 1-5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation cluster_acid Acid-Catalyzed Protodeboronation B_ester Alkenyl Boronic Ester (R-B(OR')₂) Boronate Ate Complex [R-B(OR')₂(OH)]⁻ B_ester->Boronate + OH⁻ Alkene Alkene (R-H) Boronate->Alkene + H₂O - [B(OR')₂(OH)₂]⁻ B_ester_acid Alkenyl Boronic Ester (R-B(OR')₂) Protonated_ester Protonated Intermediate B_ester_acid->Protonated_ester + H⁺ Alkene_acid Alkene (R-H) Protonated_ester->Alkene_acid - B(OR')₂(OH)

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield / Significant Protodeboronation Observed check_reagents Check Reagent Purity and Stability (Boronic Ester, Solvent, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_base Optimize Base (Switch to milder base, e.g., K₃PO₄) reagent_ok->optimize_base Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No base_ok Improvement? optimize_base->base_ok optimize_temp Optimize Temperature (Lower reaction temperature) base_ok->optimize_temp Yes base_ok->optimize_temp No temp_ok Improvement? optimize_temp->temp_ok optimize_catalyst Optimize Catalyst System (Screen ligands, increase loading) temp_ok->optimize_catalyst Yes temp_ok->optimize_catalyst No catalyst_ok Improvement? optimize_catalyst->catalyst_ok use_stable_ester Consider More Stable Ester (e.g., MIDA boronate) catalyst_ok->use_stable_ester No success Successful Reaction catalyst_ok->success Yes use_stable_ester->success purify_reagents->check_reagents

Caption: A stepwise workflow for troubleshooting protodeboronation.

Logical_Relationship protodeboronation Protodeboronation Rate temp Temperature temp->protodeboronation Increases base Base Strength base->protodeboronation Increases water Water Concentration water->protodeboronation Increases stability Boronic Ester Stability (e.g., MIDA > Pinacol > Acid) stability->protodeboronation Decreases catalyst Catalyst Efficiency catalyst->protodeboronation Decreases (indirectly)

Caption: Factors influencing the rate of protodeboronation.

References

Technical Support Center: Purification of Products from 1-Cyclohexeneboronic Acid Pinacol Ester Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products derived from cross-coupling reactions involving 1-cyclohexeneboronic acid pinacol ester.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your coupled products.

Issue 1: Low or No Recovery of the Desired Product from Silica Gel Chromatography

Question: I am performing silica gel chromatography to purify my coupled product, but I am experiencing very low recovery. My TLC analysis shows significant tailing or the product spot remains at the baseline. What could be the cause and how can I resolve this?

Answer: This is a frequent challenge when purifying compounds containing a boronic acid pinacol ester moiety. The primary causes are the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the silica gel surface, leading to strong adsorption, and the potential for on-column hydrolysis of the ester to the more polar boronic acid.[1]

Possible Solutions:

  • Deactivation of Silica Gel: To mitigate the strong interaction between your product and the silica gel, you can deactivate the stationary phase. This can be achieved by:

    • Base Treatment: Preparing a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), can cap the acidic silanol groups.[2][3]

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol esters, leading to improved recovery.[1][4][5]

  • Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, which can exhibit less problematic interactions with boronic esters.[6][7]

  • Use of a Celite Plug: Before loading your crude mixture onto the column, filtering it through a plug of Celite can remove some baseline impurities and palladium catalyst residues.[2][3]

A general workflow for troubleshooting low recovery in silica gel chromatography is presented below.

G cluster_0 Troubleshooting Low Recovery from Silica Gel start Low or No Product Recovery check_tlc Analyze TLC Plate start->check_tlc tailing Significant Tailing Observed check_tlc->tailing Tailing? baseline Product at Baseline check_tlc->baseline At Baseline? deactivate_silica Deactivate Silica Gel (Triethylamine or Boric Acid) tailing->deactivate_silica check_hydrolysis Suspect On-Column Hydrolysis baseline->check_hydrolysis end Improved Recovery deactivate_silica->end alt_stationary_phase Use Alternative Stationary Phase (e.g., Neutral Alumina) alt_stationary_phase->end check_hydrolysis->alt_stationary_phase No dry_conditions Ensure Anhydrous Conditions check_hydrolysis->dry_conditions Yes derivatize Consider Derivatization dry_conditions->derivatize dry_conditions->end derivatize->end

Caption: Troubleshooting workflow for low product recovery during silica gel chromatography.

Issue 2: Persistent Boronic Acid-Related Impurities After Purification

Question: After performing column chromatography, my purified product is still contaminated with unreacted 1-cyclohexeneboronic acid or its hydrolyzed form. How can I effectively remove these impurities?

Answer: Boronic acid impurities can be challenging to remove due to their polarity. Several methods can be employed to address this issue, primarily by leveraging the acidic nature of the boronic acid.

Possible Solutions:

  • Basic Liquid-Liquid Extraction: A simple and effective method is to perform a basic aqueous wash of your crude product dissolved in an organic solvent (e.g., ethyl acetate). By washing with a mild base like 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), the boronic acid impurity is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[6][8][9] This is effective if your desired product is not acidic.

  • Scavenger Resins: For a more targeted approach, scavenger resins functionalized with diol or diethanolamine groups can be used.[6] These resins selectively bind to the boronic acid, which can then be removed by simple filtration.

  • Derivatization: If the impurity is the pinacol ester itself, you can consider converting the entire crude mixture to a potassium trifluoroborate salt. These salts are often crystalline and can be easily purified by recrystallization, separating them from the desired coupled product.[1]

The logic for selecting a purification strategy for removing boronic acid impurities is outlined below.

G cluster_1 Removing Boronic Acid Impurities start Boronic Acid Impurity Present product_acidity Is Product Acidic? start->product_acidity basic_wash Perform Basic Liquid-Liquid Extraction product_acidity->basic_wash No scavenger_resin Use Scavenger Resin (Diol or Diethanolamine) product_acidity->scavenger_resin Yes end Pure Product basic_wash->end derivatization Consider Derivatization (e.g., to BF3K salt) scavenger_resin->derivatization If still impure scavenger_resin->end derivatization->end

Caption: Decision tree for removing boronic acid-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude product from a this compound coupling reaction?

A1: Besides your desired coupled product, common impurities include:

  • Unreacted this compound.

  • Hydrolyzed 1-cyclohexeneboronic acid.

  • Homocoupled product of the coupling partner.

  • Homocoupled product of the this compound (dicyclohexene).

  • Residual palladium catalyst and ligands (or their oxides).

  • Pinacol, which can be a byproduct of ester hydrolysis.[10]

Q2: My product is an oil and cannot be recrystallized. What are the best purification strategies?

A2: For oily products, column chromatography is the most common purification method.[6] If you encounter issues with standard silica gel chromatography, consider the following:

  • Deactivated Silica Gel: Use silica gel treated with triethylamine or boric acid as described in the troubleshooting guide.[1][2]

  • Neutral Alumina Chromatography: This can be a good alternative to silica gel.[7]

  • Reversed-Phase HPLC: For more challenging separations, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. It is important to optimize the mobile phase to minimize on-column hydrolysis of the pinacol ester.[11][12][13] Using a mobile phase without a pH modifier on a column with low silanol activity can be beneficial.[11]

Q3: Can I use the crude product from my coupling reaction directly in the next step without purification?

A3: In some instances, it may be possible to use the crude product directly, especially if the subsequent reaction is tolerant of the impurities present.[1] A common practice is to filter the crude reaction mixture through a plug of Celite or a short pad of silica gel to remove the palladium catalyst and inorganic salts before proceeding.[1][3] However, for reactions sensitive to impurities, a full purification is recommended.

Q4: I am struggling to separate my product from bis(pinacolato)diboron (B2pin2). What should I do?

A4: Separating the product from B2pin2 can be difficult. If standard chromatography is ineffective, consider converting your crude product mixture. Reacting the crude pinacol ester with potassium hydrogen fluoride (KHF2) will convert the desired boronic ester product to its corresponding potassium trifluoroborate salt. These salts are often crystalline and can be easily purified by recrystallization, leaving the B2pin2 and other non-boronic impurities behind.[1]

Quantitative Data Summary

The following table summarizes the effectiveness of different purification strategies. Note that yields are highly substrate-dependent.

Purification MethodTarget ImpurityTypical PurityAdvantagesDisadvantages
Silica Gel Chromatography Various organic byproducts>95%Widely applicable, good for non-polar to moderately polar compounds.Can cause hydrolysis or adsorption of boronic esters.[1][14]
Boric Acid-Treated Silica Gel Boronic ester productImproved RecoverySuppresses over-adsorption of pinacol esters.[4][5]May have lower separating power than standard silica gel.[14]
Basic Liquid-Liquid Extraction Boronic acids>98% (of product)Simple, fast, and effective for removing acidic impurities.[6][9]Not suitable for acidic products.
Recrystallization Soluble impurities>99%Can provide very high purity for solid products.[6][7]Not applicable to oils or amorphous solids.
Scavenger Resins Boronic acids>98%Highly selective for boronic acids.[6]Can be more expensive than other methods.
Derivatization to BF3K salts Various impurities>99%Yields highly crystalline, stable solids that are easy to purify.[1]Requires an additional synthetic step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel

This protocol is adapted for the purification of boronic acid pinacol esters to minimize on-column degradation and adsorption.[1]

  • Materials:

    • Silica gel for flash chromatography

    • Boric acid (H₃BO₃)

    • Methanol

    • Ethanol

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.

    • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

    • The boric acid-impregnated silica gel is now ready for packing the column and performing chromatography as per standard procedures.

Protocol 2: Removal of Boronic Acid Impurities by Basic Liquid-Liquid Extraction

This protocol is designed to remove unreacted or hydrolyzed boronic acid from the crude reaction mixture.[6][9]

  • Materials:

    • Crude reaction mixture

    • Organic solvent (e.g., ethyl acetate, dichloromethane)

    • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

  • Procedure:

    • Dissolve the crude reaction mixture in an appropriate organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M NaOH or Na₂CO₃ solution and shake vigorously. Allow the layers to separate.

    • Drain the aqueous layer.

    • Repeat the wash with the basic solution one or two more times.

    • Wash the organic layer with brine to remove residual base and salts.

    • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

References

Technical Support Center: Chromatographic Purification of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these versatile compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of boronic esters, particularly boronic acid pinacol esters (Bpins), and offers potential solutions.

Issue 1: Low or No Recovery of Boronic Ester from Silica Gel Column

Question: I am performing silica gel chromatography, but my boronic ester is not eluting, or the recovery is extremely low. My TLC analysis shows the compound either remains at the baseline or presents as a long streak. What is happening?

Answer: This is a frequent problem when purifying boronic esters on silica gel. There are two primary causes:

  • Strong Adsorption: The Lewis acidic boron atom of the ester can interact strongly with the Lewis basic silanol groups on the surface of the silica gel. This leads to irreversible adsorption and significant product loss.[1]

  • Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid. Boronic acids are often highly polar and will not elute with typical non-polar solvent systems.[1]

Solutions:

SolutionDescriptionConsiderations
Deactivate the Silica Gel Neutralize the acidic silanol groups on the silica gel. This can be achieved by preparing a slurry of the silica gel in the eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (NEt3).[1]The added base may need to be removed from the final product.
Use Boric Acid-Impregnated Silica Gel Treating the silica gel with boric acid can suppress the undesired strong adsorption of pinacol esters, leading to better recovery.[1][2]This requires an additional preparation step for the stationary phase.
Alternative Stationary Phase For less polar boronic esters, using a more neutral stationary phase like neutral alumina can be an effective alternative to silica gel.[1][3]The separation characteristics will differ from silica gel, so solvent system screening is necessary.
Minimize Contact Time If the goal is to remove baseline impurities, a short plug of silica gel or Celite can be used instead of a full column to minimize the interaction time between the boronic ester and the stationary phase.[1]This method is best for gross purification and may not separate closely related impurities.

Issue 2: Product Decomposition or Hydrolysis During Purification

Question: My post-purification analysis (e.g., NMR) of my boronic ester shows the presence of the corresponding boronic acid. How can I prevent this decomposition?

Answer: Boronic esters, especially pinacol esters, are susceptible to hydrolysis in the presence of water, alcohols, or under acidic or basic conditions.[1][4] These conditions can be present during aqueous workups or on the surface of the stationary phase during chromatography.

Solutions:

SolutionDescriptionConsiderations
Anhydrous Conditions Rigorously dry all solvents and glassware. If the compound is particularly sensitive, perform the purification under an inert atmosphere (e.g., Nitrogen or Argon).[1]Maintaining strictly anhydrous conditions can be challenging for routine purifications.
Use More Stable Boronic Esters Consider using more robust boronic esters that are known to be more stable on silica gel, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), 1,8-diaminonaphthalene (dan), or N-methyliminodiacetic acid (MIDA).[5][6][7][8][9]This requires planning at the synthesis stage to incorporate the more stable protecting group.
Optimize Reversed-Phase HPLC (RP-HPLC) If using RP-HPLC, certain conditions can minimize on-column hydrolysis. This includes using a stationary phase with low silanol activity, a high percentage of organic solvent in the mobile phase, and non-aqueous, aprotic diluents for sample preparation.[1][10][11]Method development for RP-HPLC can be time-consuming.

Experimental Protocols

Preparation of Boric Acid-Impregnated Silica Gel

This protocol details the preparation of boric acid-treated silica gel, which is effective in reducing the strong adsorption of boronic esters during column chromatography.[1][2][12]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]

  • In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]

  • Gently agitate the slurry for 1 hour at room temperature.[1]

  • Remove the solvent by filtration using a Büchner funnel.[1]

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]

  • Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[1]

  • The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify boronic esters on silica gel?

A1: The primary difficulty arises from the interaction between the electron-deficient boron atom in the ester and the electron-rich silanol groups on the silica gel surface. This Lewis acid-base interaction leads to strong adsorption, causing tailing, poor separation, and low recovery. Additionally, the acidic nature of silica can cause hydrolysis of the ester to the corresponding boronic acid, which is very polar and sticks to the baseline.[1]

Q2: Are there types of boronic esters that are easier to purify on silica gel?

A2: Yes, certain boronic esters have been specifically designed for enhanced stability on silica gel. For example, aryl boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)) have been shown to be stable and easily purified on conventional silica gel.[5][6][7][8][9] Other stable derivatives include those protected with 1,8-diaminonaphthalene (dan) or N-methyliminodiacetic acid (MIDA).[5]

Q3: Can I use my crude boronic ester in the next reaction step without purification?

A3: In many instances, especially for robust reactions like the Suzuki-Miyaura coupling, it is possible to use the crude boronic ester directly. A simple filtration through a plug of Celite or a short pad of silica gel can be sufficient to remove catalysts and inorganic salts.[1] However, the success of this approach is dependent on the tolerance of the subsequent reaction to the impurities present in the crude material.

Q4: I am trying to separate my boronic ester from unreacted starting material and byproducts like bis(pinacolato)diboron (B2pin2). What is the best strategy?

A4: If standard chromatography is failing to provide adequate separation, a derivatization strategy can be very effective. This involves converting the boronic ester into a more stable and easily purifiable form, such as an ArB(MIDA) ester. After purification of the stable derivative, the boronic acid can be regenerated if needed.[1]

Q5: What are the alternatives to column chromatography for purifying boronic esters?

A5: Besides column chromatography, other purification techniques include:

  • Recrystallization: This can be effective for crystalline boronic esters. Solvents like benzene, dichloroethane, and ethyl acetate have been used with moderate to good yields.[3]

  • Distillation: For volatile boronic esters, distillation can be a viable purification method.[13]

  • Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3]

  • Acid/Base Extraction: It may be possible to extract the boronic acid into a basic aqueous solution, wash away neutral organic impurities, and then acidify the aqueous layer to recover the boronic acid by extraction into an organic solvent.[14]

Visual Guides

Troubleshooting_Workflow start Start: Boronic Ester Purification Issue issue What is the primary issue? start->issue low_recovery Low/No Recovery or Baseline Spot issue->low_recovery Low Recovery hydrolysis Product Hydrolysis (Boronic Acid Detected) issue->hydrolysis Decomposition adsorption_hydrolysis_q Is strong adsorption or on-column hydrolysis suspected? low_recovery->adsorption_hydrolysis_q anhydrous_q Are you using anhydrous conditions? hydrolysis->anhydrous_q deactivate_silica Deactivate Silica (e.g., with NEt3) adsorption_hydrolysis_q->deactivate_silica Yes boric_acid_silica Use Boric Acid-Impregnated Silica adsorption_hydrolysis_q->boric_acid_silica Yes alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) adsorption_hydrolysis_q->alt_stationary_phase Yes use_anhydrous Implement Rigorous Anhydrous Techniques anhydrous_q->use_anhydrous No stable_ester Use a More Stable Boronic Ester (e.g., Epin, MIDA) anhydrous_q->stable_ester Yes

Caption: Troubleshooting flowchart for boronic ester purification.

Purification_Strategies cluster_purification Purification Method cluster_chromatography Chromatography Options cluster_derivatization Derivatization Pathway crude_ester Crude Boronic Ester chromatography Chromatography crude_ester->chromatography recrystallization Recrystallization crude_ester->recrystallization derivatization Derivatization crude_ester->derivatization std_silica Standard Silica (High Risk of Decomposition) chromatography->std_silica treated_silica Treated Silica (Boric Acid or Base) chromatography->treated_silica alumina Neutral Alumina chromatography->alumina pure_product Pure Boronic Ester/Acid recrystallization->pure_product stable_ester Convert to Stable Ester (e.g., MIDA) derivatization->stable_ester treated_silica->pure_product alumina->pure_product purify_stable Purify Stable Ester stable_ester->purify_stable deprotect Deprotect to Boronic Acid purify_stable->deprotect deprotect->pure_product

Caption: Overview of purification strategies for boronic esters.

References

Technical Support Center: 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclohexeneboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The three most prevalent side reactions are protodeboronation, homocoupling, and hydrolysis. These reactions can lead to reduced yields of the desired product and complicate purification.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of cyclohexene. This is a common issue with alkenyl and other unsaturated boronic esters.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic ester to form 1,1'-bi(cyclohexenyl). This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.

  • Hydrolysis: The pinacol ester can hydrolyze to the corresponding 1-cyclohexeneboronic acid, particularly in the presence of water and a base. The free boronic acid is often more susceptible to protodeboronation and other degradation pathways.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields are typically due to one or more of the side reactions mentioned above, or suboptimal reaction conditions. Key factors to investigate include the choice of base, solvent, catalyst system, and reaction temperature. Inefficient transmetalation, which is often the rate-determining step, can allow side reactions to become more prominent.

Q3: How can I minimize protodeboronation of this compound?

A3: To minimize protodeboronation, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Use of Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous solvents and drying glassware thoroughly is recommended.

  • Choice of Base: Strong bases, especially hydroxides, can promote protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[3]

  • Temperature Control: Elevated temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable. A starting point of 60-80 °C is often recommended.[3]

  • Reaction Time: Prolonged exposure to basic, heated conditions can increase the extent of protodeboronation. Monitoring the reaction progress and working it up promptly upon completion is important.

Q4: What causes the formation of the homocoupling byproduct, and how can I prevent it?

A4: Homocoupling is often promoted by the presence of oxygen, which can lead to oxidative homocoupling catalyzed by Pd(II) species. To prevent this:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst Choice: Using a pre-activated Pd(0) catalyst can sometimes reduce the amount of Pd(II) species present that may promote homocoupling.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield of Desired Product with Significant Protodeboronation Byproduct (Cyclohexene)
Potential Cause Troubleshooting Steps & Recommendations
Presence of Water Ensure all solvents are anhydrous and glassware is thoroughly dried. Consider adding activated molecular sieves (4Å) to the reaction mixture.
Inappropriate Base Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄ or K₂CO₃.[4]
High Reaction Temperature Lower the reaction temperature. Attempt the reaction in the 60-80 °C range. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.[3]
Inefficient Catalyst System If the desired coupling is slow, the boronic ester is exposed to conditions favoring protodeboronation for longer. Increase the catalyst loading or switch to a more active catalyst system (e.g., using Buchwald-type ligands like SPhos or XPhos).
Issue 2: Significant Formation of Homocoupling Byproduct (1,1'-bi(cyclohexenyl))
Potential Cause Troubleshooting Steps & Recommendations
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Species in Catalyst Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or ensure that the Pd(II) precatalyst is efficiently reduced in situ.
Sub-optimal Reaction Conditions Re-evaluate the solvent and base combination. Sometimes a change in solvent polarity can disfavor the homocoupling pathway.

Quantitative Data on Side Reactions

The following table provides illustrative data on how reaction conditions can influence the yield of the desired product versus the formation of byproducts in Suzuki-Miyaura couplings of alkenylboronic esters. Note that these are representative examples and actual yields will be substrate-dependent.

Aryl Halide Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Desired Product Yield (%) Protodeboronation Byproduct (%) Homocoupling Byproduct (%) Reference
Aryl BromidePd(dppf)Cl₂ (5)K₂CO₃ (2.5)Dioxane/H₂O (10:1)75485<5Not Reported[5]
Aryl BromidePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)801270SignificantNot Reported[5]
Aryl ChloridePd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O (2:1)1001874 (mono-alkylation)14 (dehalogenation)Not Reported[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to minimize side reactions.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous, degassed water (if required for the specific catalyst system)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent of water is used, ensure it is also degassed. A common solvent ratio is 5:1 to 10:1 organic solvent to water.

  • Boronic Ester Addition: Add the this compound to the reaction mixture.

  • Degassing: Bubble a gentle stream of inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2 + Base) PdII->Transmetalation PdII_R Ar-Pd(II)L_n-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (e.g., by GC-MS or NMR) start->check_byproducts protodeboronation Protodeboronation is the Major Side Reaction check_byproducts->protodeboronation Yes homocoupling Homocoupling is the Major Side Reaction check_byproducts->homocoupling Yes no_reaction Mainly Starting Material Remains check_byproducts->no_reaction Yes solve_proto 1. Ensure anhydrous conditions. 2. Use a milder base (K₃PO₄, K₂CO₃). 3. Lower reaction temperature. protodeboronation->solve_proto solve_homo 1. Thoroughly degas solvents. 2. Maintain a strict inert atmosphere. 3. Use a pre-activated Pd(0) catalyst. homocoupling->solve_homo solve_no_reaction 1. Check catalyst activity. 2. Increase temperature. 3. Screen different ligands/solvents. no_reaction->solve_no_reaction end Improved Yield solve_proto->end solve_homo->end solve_no_reaction->end

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Suzuki Coupling with 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 1-Cyclohexeneboronic acid pinacol ester.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Common Problems and Solutions

1. Low or No Conversion of Starting Materials

  • Issue: Inactive catalyst, poor oxidative addition, or inefficient transmetalation.

  • Solutions:

    • Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. Alternatively, use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation.

    • Ligand Choice: For sterically hindered or electron-rich aryl halides, employ bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[1]

    • Base and Solvent System: A stronger base, such as K₃PO₄ or Cs₂CO₃, can enhance the formation of the boronate "ate" complex, which is necessary for transmetalation. The solubility of the base is critical; consider using finely powdered bases or adding a small amount of water to solvents like dioxane or THF to improve solubility.[1][2]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy for challenging substrates.[1]

2. Decomposition of this compound

  • Issue: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for vinyl boronic esters.[3][4] This is often promoted by harsh basic conditions and elevated temperatures.[1]

  • Solutions:

    • Milder Base: Switch to a milder base like K₂CO₃ or KF.

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[1]

    • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use of Pinacol Ester: The use of the pinacol ester of 1-cyclohexeneboronic acid is already a good strategy to minimize protodeboronation compared to the corresponding boronic acid.[3]

3. Formation of Side Products

  • Issue: Homocoupling of the boronic ester or the aryl halide can reduce the yield of the desired cross-coupled product. This is often promoted by the presence of oxygen.

  • Solutions:

    • Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Stoichiometry: Using a slight excess of the boronic ester (1.1-1.5 equivalents) can help to consume the aryl halide and minimize its homocoupling.

Quantitative Data on Reaction Parameters

The following table summarizes the effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki couplings with substrates similar to this compound. The data presented is a representative compilation to illustrate typical performance under comparable conditions. Yields are indicative and will vary based on the specific aryl halide and reaction conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-2470-85
Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O80-1004-1285-95
Pd₂(dba)₃SPhosCs₂CO₃Toluene1002-8>90
PEPPSI-IPrIPrK₃PO₄t-BuOH/H₂O80-1001-6>95
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Suzuki Coupling start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions: - Degassing - Temperature - Reaction Time check_reagents->check_conditions side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) for Side Products check_conditions->side_products no_reaction Issue: No or Low Conversion side_products->no_reaction Mainly Starting Material protodeboronation Issue: Protodeboronation of Boronic Ester side_products->protodeboronation Boronic Ester Consumed, No Product homocoupling Issue: Homocoupling Products Observed side_products->homocoupling Dimerization Products Present optimize_catalyst Optimize Catalyst System: - Change Ligand (e.g., SPhos) - Use Pre-activated Catalyst no_reaction->optimize_catalyst optimize_base_solvent Optimize Base/Solvent: - Stronger, Soluble Base (e.g., K3PO4, Cs2CO3) - Adjust Water Content no_reaction->optimize_base_solvent optimize_temp Increase Temperature no_reaction->optimize_temp milder_conditions Use Milder Conditions: - Milder Base (e.g., K2CO3, KF) - Lower Temperature protodeboronation->milder_conditions anhydrous Run Under Strictly Anhydrous Conditions protodeboronation->anhydrous degas_rigorously Improve Degassing Protocol homocoupling->degas_rigorously end Improved Yield optimize_catalyst->end optimize_base_solvent->end optimize_temp->end milder_conditions->end anhydrous->end degas_rigorously->end

A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base is crucial for activating the boronic acid pinacol ester. It facilitates the formation of a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate. The choice and strength of the base can significantly impact the reaction rate and yield.[2]

Q2: My reaction is sluggish. What are the most common reasons when using a vinyl boronic ester?

A2: A sluggish reaction can be due to several factors:

  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be active enough for your specific aryl halide. Consider switching to a more active system, such as one with a Buchwald ligand.[1]

  • Poorly Soluble Base: If the base is not soluble in the reaction medium, it cannot effectively activate the boronic ester. Ensure the base is finely powdered and well-stirred, or consider a different solvent system.[1]

  • Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Q3: Is water necessary in my Suzuki reaction with the pinacol ester?

A3: While this compound is more stable to hydrolysis than the free boronic acid, a small amount of water can be beneficial. It can help to dissolve inorganic bases like K₃PO₄ and K₂CO₃, facilitating the formation of the active boronate species. However, for substrates that are highly prone to protodeboronation, strictly anhydrous conditions may be necessary.[1]

Q4: How can I tell if protodeboronation is the main problem?

A4: If you observe the consumption of your this compound (e.g., by TLC or LC-MS) without the formation of the desired product, and you can detect cyclohexene in your crude reaction mixture (e.g., by GC-MS or NMR), then protodeboronation is likely a significant side reaction.[4]

Q5: My starting materials are not dissolving. What solvent should I use?

A5: Proper solubility of all reaction components is critical for a successful reaction. If you observe poor solubility, a change of solvent is necessary. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF. Often, a co-solvent system, such as dioxane/water or toluene/ethanol, can improve solubility.

Experimental Protocols

This section provides a detailed methodology for a general Suzuki-Miyaura coupling reaction with this compound. This protocol should be considered a starting point and may require optimization for your specific aryl halide.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst and promote side reactions.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle can help in troubleshooting your reaction.

SuzukiCycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_steps Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)Ln-R2 PdII_halide->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 RedElim Reductive Elimination ArylHalide R1-X BoronicEster R2-B(pin) Base Base Product R1-R2

References

Effect of base on 1-Cyclohexeneboronic acid pinacol ester stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclohexeneboronic acid pinacol ester (Bpin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent, particularly in the presence of bases. Here you will find frequently asked questions and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under basic conditions?

A1: this compound, like most boronic acid pinacol esters, is susceptible to hydrolysis under both acidic and basic conditions.[1] While the pinacol group enhances stability compared to the free boronic acid, facilitating easier handling and purification, it is not completely inert.[2] The presence of aqueous bases can promote the cleavage of the ester bond, regenerating 1-cyclohexeneboronic acid and pinacol.[3] The rate of this hydrolysis is dependent on several factors, including the strength of the base, water content, solvent, and temperature.

Q2: What is the primary degradation pathway for this compound in the presence of a base?

A2: The primary degradation pathway is base-mediated hydrolysis. The boron atom in the pinacol ester is Lewis acidic and can be attacked by a nucleophile, such as a hydroxide ion (OH⁻). This forms a tetracoordinate boronate intermediate, which then breaks down to release the pinacol diol and the corresponding boronic acid. In some cases, oxidative pathways can also contribute to degradation.[4]

Q3: What are the visible signs of degradation?

A3: Degradation of the pinacol ester to the free boronic acid can alter the physical properties of your sample. You might observe:

  • Changes in Chromatography: The resulting boronic acid is more polar and will exhibit different behavior on TLC plates or during HPLC analysis, often leading to streaking or tailing on silica gel.[3]

  • NMR Spectroscopy: Analysis by ¹H NMR will show the appearance of new signals corresponding to free pinacol and the cyclohexeneboronic acid, alongside the diminishing signals of the starting ester.[1]

  • Reduced Yields: In reactions like Suzuki-Miyaura cross-couplings, degradation of the starting material before or during the reaction is a common cause of low product yields.

Q4: How does the choice of base affect the stability of the ester?

A4: The choice of base is critical. Strong aqueous bases (e.g., NaOH, KOH, LiOH) will promote hydrolysis more rapidly than weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic amine bases (e.g., triethylamine, DIPEA). For reactions requiring a base, selecting the mildest base that can effectively promote the desired reaction is key to preserving the integrity of the boronic ester.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in base-mediated reactions.

Problem 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction.

  • Potential Cause: The boronic ester degraded due to the basic conditions before the catalytic cycle could proceed efficiently.

  • Solutions:

    • Change the Base: Switch to a milder or non-aqueous base. For example, if you are using aqueous NaOH, consider trying K₂CO₃, K₃PO₄, or an organic base.

    • Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent hydrolysis from ambient moisture.[5]

    • Order of Addition: Add the boronic ester to the reaction mixture just before adding the palladium catalyst and initiating heating. This minimizes the time the ester is exposed to the basic medium at elevated temperatures before the reaction begins.

    • Alternative Reagents: In particularly challenging cases, consider converting the pinacol ester to a more robust derivative, such as a MIDA boronate or a trifluoroborate salt, which can exhibit greater stability.[5][6]

Problem 2: My Purified Product is Contaminated with Pinacol or Boronic Acid.

  • Potential Cause: Hydrolysis occurred during aqueous workup or chromatographic purification.[3] Standard silica gel is slightly acidic and contains water, which can be sufficient to cause degradation.

  • Solutions:

    • Anhydrous Workup: Minimize contact with water. If an aqueous wash is necessary, perform it quickly with cold deionized water or brine and immediately dry the organic layer over a desiccant like MgSO₄ or Na₂SO₄.

    • Deactivate Silica Gel: To reduce the acidity of silica gel, it can be pre-treated by washing with a solution of boric acid in methanol or by creating a slurry with a small percentage of triethylamine in the eluent.[2][5]

    • Alternative Chromatography: Consider using a less acidic stationary phase, such as neutral alumina, for purification.

    • Avoid Chromatography: If possible, purify the product by recrystallization or distillation to avoid contact with silica gel altogether.

Data Presentation

Base TypeExamplesRelative Hydrolysis RateRecommended Use & Precautions
Strong Aqueous Bases NaOH, KOH, LiOHHighUse with caution. Add immediately before reaction initiation. Not recommended for prolonged reaction times.
Weak Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄ModerateGenerally a safer choice for Suzuki couplings. Use anhydrous grades where possible.
Organic Amine Bases Triethylamine (Et₃N), DIPEALowMuch lower hydrolysis potential. Suitable for reactions where they are sufficiently basic to work.
Fluoride Sources KF, CsFVariableCan promote the reaction but may also interact with the boron center. Anhydrous conditions are critical.

Experimental Protocols

Protocol: Monitoring Ester Stability by ¹H NMR Spectroscopy

This protocol allows for a direct assessment of the stability of this compound in the presence of a specific base under your proposed reaction conditions.

  • Sample Preparation: In an NMR tube, dissolve a precise amount (e.g., 10 mg) of this compound in a deuterated solvent (e.g., 500 µL of DMSO-d₆ or CD₃CN) that is compatible with your base.

  • Internal Standard (Optional): Add a small amount of an inert internal standard with a known concentration and a signal that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the solution before adding the base. This will serve as your baseline reference.[1]

  • Initiate Degradation: Add a stoichiometric or catalytic amount of the base being investigated. If your reaction is run in a biphasic system or with water, add a specific volume of D₂O.[1]

  • Data Acquisition: Immediately begin acquiring spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) while maintaining a constant temperature.

  • Analysis: Monitor the integration of a characteristic proton signal of the starting ester (e.g., the vinyl proton) relative to the signal of the internal standard or the appearance of the pinacol methyl protons.

  • Calculation: Calculate the percentage of remaining ester at each time point to determine its half-life under the tested conditions.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Ester 1-Cyclohexeneboronic Acid Pinacol Ester Intermediate Tetracoordinate Boronate Intermediate Ester->Intermediate Base Base (OH⁻) Base->Ester Nucleophilic Attack Acid 1-Cyclohexeneboronic Acid Diol Pinacol Intermediate->Acid Cleavage Intermediate->Diol

Caption: Base-mediated hydrolytic degradation pathway of the pinacol ester.

Troubleshooting_Workflow Start Problem: Low Reaction Yield Check1 Was the starting material pure? Start->Check1 Check2 Could the ester have degraded during reaction? Check1->Check2 Yes Solution1 Verify purity by NMR/GC. Repurify if necessary. Check1->Solution1 No Solution2 Run stability test (see protocol). Check2->Solution2 Yes End Other reaction parameters (catalyst, temp, solvent). Check2->End No Check3 Is degradation observed? Solution2->Check3 Solution3 Use milder base. Ensure anhydrous conditions. Optimize order of addition. Check3->Solution3 Yes Check3->End No

Caption: Troubleshooting flowchart for low yield in base-mediated reactions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare stock solution of ester in NMR solvent B 2. Acquire t=0 ¹H NMR spectrum A->B C 3. Add Base / D₂O to the NMR tube B->C D 4. Acquire spectra at regular time intervals C->D E 5. Integrate key signals (ester vs. product) D->E F 6. Calculate % degradation over time E->F

Caption: Experimental workflow for assessing ester stability via ¹H NMR.

References

Technical Support Center: Moisture Sensitivity of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the moisture sensitivity of boronic acid pinacol esters. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure the integrity and reactivity of these critical reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acid pinacol esters?

A1: Boronic acid pinacol esters are susceptible to several degradation pathways, primarily driven by moisture. The most common pathways include:

  • Hydrolysis: This is the most frequent degradation route, where water cleaves the pinacol ester to form the corresponding boronic acid and pinacol.[1] This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, replacing the boronic ester group with a hydrogen atom. This is a common cause of reduced yield in cross-coupling reactions.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or other oxidizing agents.[1]

  • Trimerization (Boroxine Formation): The boronic acid formed from hydrolysis can undergo dehydration under anhydrous conditions to form a cyclic trimeric anhydride known as a boroxine. While often reversible, this can complicate accurate mass measurement and stoichiometry.[1]

Q2: How should I store boronic acid pinacol esters to ensure their stability?

A2: To minimize degradation, boronic acid pinacol esters should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][3][4][5][6] For long-term storage, it is recommended to keep them at low temperatures, with -20°C being a common suggestion.[1] Always handle these reagents in a well-ventilated area and avoid contact with skin and eyes.[4][5]

Q3: Are boronic acid pinacol esters stable in common organic solvents?

A3: The stability of boronic acid pinacol esters in organic solvents is highly dependent on the presence of residual water.[1]

  • Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF): They are generally stable in anhydrous aprotic solvents. However, the presence of even trace amounts of water can lead to hydrolysis.[1]

  • Protic solvents (e.g., Methanol, Ethanol): They are more susceptible to hydrolysis and transesterification in protic solvents, especially with acid or base catalysis.[1]

Q4: Can I use boronic acid pinacol esters directly in Suzuki-Miyaura coupling reactions?

A4: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids.[1][7] The pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[1]

Q5: My Suzuki-Miyaura coupling reaction is sluggish or incomplete. Could the boronic acid pinacol ester be the issue?

A5: Yes, the stability and purity of the boronic acid pinacol ester are critical for a successful Suzuki-Miyaura coupling. Degradation of the ester can lead to lower yields.[2] Consider using freshly purchased or purified esters. For particularly unstable substrates, more robust alternatives like MIDA boronates or potassium aryltrifluoroborates might be considered.[2]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

If you are experiencing low yields or a complete lack of product, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low or No Product check_reagents Verify Reagent Quality: - Boronic acid pinacol ester (fresh?) - Aryl halide (pure?) - Catalyst & Ligand (active?) start->check_reagents check_conditions Review Reaction Conditions: - Anhydrous & degassed solvent? - Correct base & stoichiometry? - Optimal temperature? check_reagents->check_conditions ester_hydrolysis Suspect Ester Hydrolysis In Situ? check_conditions->ester_hydrolysis increase_base Increase Base Equivalents or Switch to a Stronger Base ester_hydrolysis->increase_base Yes add_water Add a Controlled Amount of Water (e.g., as CsOH·H₂O) ester_hydrolysis->add_water Consider protodeboronation Evidence of Protodeboronation? ester_hydrolysis->protodeboronation No success Reaction Successful increase_base->success add_water->success rigorous_degassing Improve Degassing Protocol protodeboronation->rigorous_degassing Yes change_catalyst Optimize Catalyst/Ligand System protodeboronation->change_catalyst No rigorous_degassing->success change_catalyst->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Steps:

  • Verify Reagent Quality:

    • Boronic Acid Pinacol Ester: Use a fresh batch or purify the existing stock. Degradation can significantly lower the effective concentration of your nucleophile.[2]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2][8] Ensure they have been stored and handled under an inert atmosphere.

  • Review Reaction Conditions:

    • Solvent: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[2][8]

    • Base: The choice and amount of base are crucial. The base promotes the in situ hydrolysis of the pinacol ester to the active boronic acid. Insufficient or weak base can stall the reaction.[1][2]

  • Address Potential Ester Hydrolysis Issues:

    • If you suspect the in situ hydrolysis is the rate-limiting step, consider increasing the amount of base or using a stronger base.

    • In some cases, a controlled amount of water is necessary for the hydrolysis of the pinacol ester.[9] Using a hydrated base like CsOH·H₂O can be beneficial.[10]

  • Minimize Protodeboronation:

    • This side reaction is often exacerbated by the presence of water and can be a significant issue with electron-rich or heteroaryl boronic esters.[1][9]

    • Ensure rigorous degassing of your reaction mixture to remove oxygen, which can contribute to this side reaction.[2]

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results can often be traced back to the handling and storage of the boronic acid pinacol ester.

G cluster_1 Ensuring Reproducibility start Inconsistent Results storage Review Storage Protocol: - Inert atmosphere? - Low temperature? - Tightly sealed? start->storage handling Review Handling Technique: - Weighed in air? - Used anhydrous solvents? storage->handling aliquot Aliquot Stock Reagent handling->aliquot inert_atm Handle Under Inert Atmosphere aliquot->inert_atm fresh_solvent Use Freshly Purified/ Anhydrous Solvents inert_atm->fresh_solvent consistent_results Consistent Results fresh_solvent->consistent_results

Caption: Workflow for improving experimental reproducibility with boronic acid pinacol esters.

Detailed Steps:

  • Implement Strict Storage Protocols: Store the main stock of the boronic acid pinacol ester under an inert atmosphere (argon or nitrogen) at -20°C.[1]

  • Aliquot the Reagent: To prevent repeated exposure of the entire stock to air and moisture, aliquot the boronic acid pinacol ester into smaller, single-use vials upon receipt.

  • Handle Under Inert Atmosphere: When preparing for a reaction, weigh out the required amount of the ester in a glovebox or under a stream of inert gas.

  • Use Anhydrous Solvents: Always use freshly dried and degassed solvents to minimize hydrolysis before the reaction is initiated.[1]

Quantitative Data on Stability

The stability of boronic acid pinacol esters is influenced by pH, temperature, and the solvent system. The following tables summarize the expected qualitative stability.

Table 1: Qualitative Stability of Boronic Acid Pinacol Esters at Different pH Values

pH RangeConditionExpected StabilityRationale
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway.[1]
4 - 7NeutralModerateSlow hydrolysis can occur, especially with prolonged exposure to moisture.
8 - 10Weakly BasicModerateBase-catalyzed hydrolysis is a key step for in situ generation of the boronic acid in Suzuki couplings.[1]
> 10Strongly BasicLowRapid hydrolysis is expected.[1]

Table 2: Qualitative Stability of Boronic Acid Pinacol Esters at Different Temperatures

Temperature RangeConditionExpected StabilityRationale
< 0 °CSub-zeroHighRecommended for long-term storage to minimize degradation.[1]
0 - 25 °CRoom TemperatureModerateStable for short periods if protected from moisture and air.[1]
25 - 80 °CModerate HeatingModerate to LowIncreased temperature can accelerate hydrolysis and other degradation pathways.[1]
> 80 °CHigh HeatingLowSignificant degradation is likely, particularly over extended periods.[1]

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Monitoring Hydrolysis

This protocol allows for the direct observation and quantification of the hydrolysis of a boronic acid pinacol ester.

Materials:

  • Boronic acid pinacol ester of interest

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • D₂O

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the boronic acid pinacol ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in an NMR tube.[11]

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).[11]

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 30 minutes) to monitor the progress of the hydrolysis.[11]

  • Analysis: Monitor the disappearance of a characteristic proton signal of the starting boronic acid pinacol ester and the appearance of signals corresponding to the hydrolyzed boronic acid and pinacol.[11]

  • Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals.[11]

Protocol 2: Reversed-Phase HPLC for Assessing Purity and On-Column Hydrolysis

Reversed-phase HPLC can be challenging for boronic acid pinacol esters due to on-column hydrolysis.[12][13][14][15][16][17] This protocol provides a starting point for method development to minimize this issue.

Materials:

  • Boronic acid pinacol ester sample

  • Anhydrous aprotic solvent for sample dilution (e.g., acetonitrile or THF)[13][14]

  • HPLC system with a low-silanol activity column (e.g., Waters XTerra MS C18)[13][14]

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Sample Preparation: Dissolve the boronic acid pinacol ester in an anhydrous aprotic solvent like acetonitrile or THF. Avoid using aqueous or protic diluents, as they can cause hydrolysis prior to injection.[13][14]

  • Chromatographic Conditions:

    • Column: Use a column with low residual silanol activity to minimize on-column hydrolysis.[13][14]

    • Mobile Phase: Avoid acidic modifiers like formic acid, as they can catalyze hydrolysis.[13][14] A neutral or slightly basic mobile phase may be more suitable, but method development is required.[12]

    • Temperature: Evaluate the effect of column temperature. Lower temperatures may reduce degradation.[13]

  • Analysis: Inject the sample and monitor the chromatogram for the presence of the starting ester and the corresponding boronic acid.

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the boronic acid to the total area of the ester and acid peaks.[11]

References

Technical Support Center: Purification and Byproduct Removal in Pinacol-Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of pinacol and related byproducts from their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pinacol byproducts?

A1: The selection of a purification method largely depends on the properties of your desired compound and the scale of your reaction. Common strategies include:

  • Chromatography: Flash column chromatography is frequently employed. However, standard silica gel can sometimes lead to product degradation. Modified stationary phases, such as boric acid-impregnated silica gel or neutral alumina, can improve separation.[1][2]

  • Crystallization/Trituration: If your product is a solid, recrystallization or trituration with a suitable solvent can be a highly effective method for removing soluble pinacol byproducts.[3]

  • Extraction: Liquid-liquid extraction can be used to partition the pinacol byproduct into a specific solvent phase, separating it from your product.

  • Transesterification/Derivatization: Pinacol can be converted into a different derivative that is easier to remove. This often involves reaction with reagents like diethanolamine (DEA) or conversion to a trifluoroborate salt.[4][5][6]

  • Azeotropic Distillation: Azeotropic removal with solvents like methanol and water can be effective in removing pinacol, which is volatile under these conditions.[7]

Q2: My boronic acid pinacol ester is decomposing on the silica gel column. What can I do?

A2: Decomposition of boronic acid pinacol esters on silica gel is a frequent issue, often due to the acidic nature of the silica.[1] Here are several strategies to mitigate this:

  • Use Boric Acid-Impregnated Silica Gel: This neutralizes the acidic sites on the silica surface, preventing the hydrolysis of the pinacol ester.[1][2]

  • Switch to a Different Stationary Phase: Neutral alumina can be a less harsh alternative for chromatography of sensitive boronic esters.[1]

  • Use a Non-Aqueous Workup: Minimize contact with water during your workup and chromatography to prevent hydrolysis.

  • Employ a different purification technique: Consider crystallization, trituration, or derivatization if chromatography proves too harsh for your compound.

Q3: I'm struggling to remove the last traces of pinacol from my product. Are there any specialized techniques?

A3: Removing residual pinacol can be challenging due to its physical properties. Here are a few approaches for removing trace amounts:

  • Trituration with a Non-Polar Solvent: Suspending your crude product in a non-polar solvent like hexanes can help leach out the remaining pinacol.[3]

  • Transesterification to a Solid Adduct: Reacting the crude mixture with diethanolamine (DEA) can form a solid boronate adduct that precipitates out of solution, leaving the pinacol behind in the solvent. The desired boronic acid can then be regenerated by acidic hydrolysis.[6]

  • Conversion to a Trifluoroborate Salt: Treatment with potassium hydrogen difluoride (KHF2) converts the pinacol ester to a potassium trifluoroborate salt, which is often crystalline and can be easily separated from the soluble pinacol.[5][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Product co-elutes with pinacol during column chromatography. Similar polarity of the product and pinacol.- Modify the stationary phase (e.g., boric acid-impregnated silica gel).- Change the eluent system to improve separation.- Consider an alternative purification method like crystallization or extraction.
Low product recovery after chromatography. Strong adsorption of the product to the silica gel or decomposition on the column.- Use a less acidic stationary phase like neutral alumina.[1]- Deactivate the silica gel with a base like triethylamine.[1]- Employ a rapid purification with a silica plug to minimize contact time.
Pinacol byproduct is still present after aqueous workup. Pinacol has some water solubility.- Perform multiple extractions with an appropriate organic solvent.- Consider a back-extraction of the combined organic layers with a basic aqueous solution if your product is not base-sensitive.
Recrystallization is not removing pinacol effectively. The product and pinacol co-crystallize or the pinacol is trapped in the crystal lattice.- Try a different recrystallization solvent or a solvent mixture.- Perform a trituration with a solvent in which pinacol is highly soluble but your product is not.[3]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol describes the preparation of a modified silica gel to prevent the degradation of acid-sensitive compounds like boronic acid pinacol esters during column chromatography.[1]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Round-bottom flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Create a slurry of the silica gel in the boric acid/methanol solution in a round-bottom flask.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent via rotary evaporation until a free-flowing powder is obtained.

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

  • Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a completely free-flowing powder. The boric acid-impregnated silica gel is now ready for use.

Protocol 2: Removal of Pinacol via Transesterification with Diethanolamine (DEA)

This method is effective for converting a pinacolyl boronate ester into a DEA-boronate adduct, which often precipitates and can be separated by filtration. The desired boronic acid can then be regenerated.[6]

Materials:

  • Crude pinacolyl boronate ester

  • Diethanolamine (DEA)

  • Anhydrous ether (or other suitable non-polar solvent)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Filtration apparatus

Procedure:

  • Dissolve the crude pinacolyl boronate ester in anhydrous ether.

  • Add diethanolamine (typically 1.1 to 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the DEA-boronate adduct should form, often within minutes.

  • Continue stirring for approximately 30 minutes to ensure complete reaction.

  • Collect the precipitate by filtration and wash it with fresh ether to remove any remaining pinacol.

  • To regenerate the boronic acid, suspend the filtered DEA adduct in a 0.1 M HCl solution and stir for about 20 minutes.

  • Extract the free boronic acid with an appropriate organic solvent.

Visualizations

Pinacol_Removal_Workflow cluster_start Crude Reaction Mixture cluster_methods Purification Methods cluster_details Method Specifics cluster_end Final Product Start Crude Product (with Pinacol Byproduct) Chroma Chromatography Start->Chroma Cryst Crystallization/ Trituration Start->Cryst Deriv Derivatization/ Transesterification Start->Deriv Silica Boric Acid-Silica Chroma->Silica Alumina Neutral Alumina Chroma->Alumina Hexanes Hexane Trituration Cryst->Hexanes DEA DEA Adduct Formation Deriv->DEA KHF2 KHF2 Salt Formation Deriv->KHF2 End Purified Product Silica->End Alumina->End Hexanes->End DEA->End KHF2->End

Caption: A workflow diagram illustrating common purification pathways for removing pinacol byproducts.

Troubleshooting_Logic Start Pinacol Impurity Detected IsSolid Is the product a solid? Start->IsSolid Chromatography Attempt Column Chromatography IsSolid->Chromatography No Crystallize Attempt Crystallization or Trituration IsSolid->Crystallize Yes Decomposition Decomposition on Column? Chromatography->Decomposition BoricAcidSilica Use Boric Acid Treated Silica Decomposition->BoricAcidSilica Yes Success Pinacol Removed Decomposition->Success No BoricAcidSilica->Success Derivatize Consider Derivatization (e.g., DEA, KHF2) BoricAcidSilica->Derivatize Fails Crystallize->Success Crystallize->Derivatize Fails Derivatize->Success

Caption: A decision tree for troubleshooting the removal of pinacol impurities from a reaction mixture.

References

Technical Support Center: Troubleshooting Palladium Black Formation in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on the formation of palladium black.

Frequently Asked Questions (FAQs)

Q1: What is palladium black, and why is its formation a problem in my Suzuki coupling reaction?

Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation indicates the decomposition and aggregation of the active, soluble palladium catalyst. This is problematic because once the palladium aggregates and precipitates, it is no longer in the solution to participate in the catalytic cycle, leading to a significant decrease in reaction rate and, ultimately, a lower yield of your desired product.[1] While a slight darkening of the reaction mixture can be normal, heavy black precipitation is a clear sign of catalyst deactivation.

Q2: What are the primary causes of palladium black formation?

The formation of palladium black is typically caused by one or more of the following factors:

  • Presence of Oxygen: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced back to Pd(0) in a way that promotes aggregation. Oxygen can also degrade phosphine ligands, leaving the palladium center exposed and prone to precipitation.[2]

  • Catalyst Instability: The chosen palladium precatalyst or the active catalytic species itself may be thermally unstable under the reaction conditions. This is particularly common with highly active but less stable catalysts when used at elevated temperatures. Some Pd(0) sources, like Pd₂(dba)₃, are known to decay over time, forming palladium black.[1]

  • Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. An insufficient amount of ligand (a low ligand-to-palladium ratio) or the use of a ligand that does not effectively shield the palladium center can lead to aggregation.[2]

  • Inappropriate Reaction Conditions: High temperatures, improper solvent choice, or the use of a base that is too harsh can accelerate the decomposition of the catalyst.

Q3: How can I prevent the formation of palladium black?

Preventing the formation of palladium black involves careful control over the reaction setup and conditions:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[2]

  • Use of Stable Precatalysts and Ligands: Employ air-stable palladium precatalysts, such as those from the Buchwald or PEPPSI series, which are designed for the controlled generation of the active Pd(0) species. Use bulky, electron-rich phosphine ligands that provide good steric protection to the palladium center. Bidentate ligands like Xantphos or DPEphos can form very stable catalysts.[2]

  • Optimize Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand is used. A common starting point is a ligand-to-palladium ratio of 1:1 to 4:1, depending on the specific ligand and palladium source.

  • Careful Selection of Reaction Parameters: Choose the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate.

Troubleshooting Guide

If you are observing palladium black formation in your Suzuki coupling reaction, follow this troubleshooting guide to identify and resolve the issue.

Observation Potential Cause Recommended Action(s)
Reaction mixture turns black immediately upon adding the palladium catalyst.Poor quality or decomposed palladium precatalyst.- Use a fresh bottle of the palladium precatalyst. - Consider switching to a more stable, commercially available precatalyst. - Test the activity of your catalyst on a simple, reliable Suzuki coupling.
The reaction starts but then slows down, and a black precipitate forms over time.1. Insufficient degassing. 2. Catalyst instability at the reaction temperature. 3. Inappropriate ligand-to-palladium ratio.- Improve your degassing procedure (increase sparging time or use freeze-pump-thaw). - Lower the reaction temperature and monitor the progress over a longer period. - Increase the ligand-to-palladium ratio. - Screen different ligands that may offer better thermal stability.
Palladium black formation is observed when using a specific aryl halide or boronic acid.The substrate may be sensitive to the reaction conditions or contain impurities.- Purify the starting materials. - Screen different bases and solvents to find milder conditions that are compatible with your substrates.
The issue is inconsistent between different runs of the same reaction.Variations in the experimental setup, such as the quality of solvents or the efficiency of degassing.- Ensure that all solvents are freshly distilled and thoroughly degassed for each reaction. - Standardize your degassing procedure to ensure consistency. - Check for any potential sources of air leaks in your reaction setup.

Data Presentation: Effect of Reaction Parameters on Suzuki Coupling Outcome

The following tables summarize how different reaction parameters can influence the yield of Suzuki coupling reactions. Higher yields are generally indicative of a more stable catalytic system with less palladium black formation.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideArylboronic AcidBaseSolventYield (%)
14-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O98
24-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O95
34-BromotoluenePhenylboronic acidCs₂CO₃Toluene/H₂O99
44-BromotoluenePhenylboronic acidNaOHToluene/H₂O85
54-BromotoluenePhenylboronic acidEt₃NToluene/H₂O60

Note: The choice of base can significantly impact the reaction. While stronger bases can sometimes accelerate the reaction, they can also lead to catalyst decomposition. A screening of bases is often recommended.

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntryAryl HalideArylboronic AcidSolventBaseYield (%)
14-ChloroanisolePhenylboronic acid1,4-DioxaneK₃PO₄92
24-ChloroanisolePhenylboronic acidTolueneK₃PO₄88
34-ChloroanisolePhenylboronic acidDMFK₃PO₄75
44-ChloroanisolePhenylboronic acidAcetonitrileK₃PO₄65
54-ChloroanisolePhenylboronic acidTHFK₃PO₄85

Note: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF and acetonitrile can sometimes coordinate to the palladium center and affect catalyst stability.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with Minimized Palladium Black Formation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1 v/v, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Degassing the Solvent: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, arylboronic acid, and base.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask.

  • Further Degassing: Bubble inert gas through the stirred reaction mixture for another 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway to Palladium Black Formation

Palladium_Black_Formation cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathway Active Pd(0)L2 Active Pd(0)L2 Unstable Pd(0) Unstable Pd(0) Active Pd(0)L2->Unstable Pd(0) Ligand Dissociation / Decomposition Pd(0) Aggregates Pd(0) Aggregates Unstable Pd(0)->Pd(0) Aggregates Aggregation Palladium Black Palladium Black Pd(0) Aggregates->Palladium Black Precipitation

Caption: The pathway leading to the formation of inactive palladium black.

Troubleshooting Workflow for Palladium Black Formation

Troubleshooting_Workflow start Palladium Black Observed check_degassing Is Degassing Sufficient? start->check_degassing improve_degassing Improve Degassing (Sparge longer, Freeze-Pump-Thaw) check_degassing->improve_degassing No check_catalyst Is the Catalyst System Stable? check_degassing->check_catalyst Yes improve_degassing->check_catalyst change_catalyst Screen Ligands / Precatalysts (e.g., Buchwald, PEPPSI) check_catalyst->change_catalyst No check_conditions Are Reaction Conditions Too Harsh? check_catalyst->check_conditions Yes change_catalyst->check_conditions modify_conditions Lower Temperature / Screen Bases & Solvents check_conditions->modify_conditions Yes success Reaction Optimized check_conditions->success No modify_conditions->success

Caption: A systematic workflow for troubleshooting palladium black formation.

References

Technical Support Center: Homocoupling of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed homocoupling of 1-cyclohexeneboronic acid pinacol ester.

Troubleshooting Guides

This section addresses common issues encountered during the homocoupling of this compound, which yields 1,1'-bi(cyclohex-1-enyl).

Issue 1: Low or No Yield of the Homocoupled Product

Question: My reaction is resulting in a low yield of the desired 1,1'-bi(cyclohex-1-enyl), or it is failing completely. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low or no yield in the homocoupling of this compound can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps & Optimization Strategies:

  • Catalyst System Inactivity: The choice and state of the palladium catalyst and associated ligands are critical.

    • Inactive Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is from a reliable supplier and has been stored correctly. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species; if this reduction is inefficient, the catalytic cycle will not initiate properly.[1]

    • Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For homocoupling, phosphine ligands are commonly used. If the reaction is sluggish, consider screening different phosphine ligands (e.g., PPh₃, PCy₃, or Buchwald-type ligands).[2]

    • Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air, which inhibits their coordination to the palladium center.[1] Use fresh ligands or those stored under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Insufficient Oxygen/Oxidant: Unlike Suzuki-Miyaura cross-coupling where oxygen is detrimental, oxidative homocoupling often requires an oxidant. The presence of oxygen (from air) can facilitate the oxidative coupling pathway.[2][3] If yields are low, consider running the reaction open to the air or under an oxygen atmosphere, rather than under strictly inert conditions.

    • Inadequate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic ester effectively. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] The base should be finely powdered to ensure maximum surface area.

    • Incorrect Solvent: The solvent affects the solubility of reagents and the catalyst's activity. Common solvents for coupling reactions include toluene, dioxane, and DMF. Ensure the solvent is of appropriate purity and adequately degassed if the protocol requires an initial inert atmosphere before introducing an oxidant.[1]

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it (e.g., to 110 °C) may improve the reaction rate.[1][2] However, excessive heat can lead to catalyst decomposition or promote side reactions.

  • Reagent Quality and Stability:

    • Boronic Ester Instability: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade, particularly through hydrolysis (protodeboronation).[3] Use fresh this compound and ensure anhydrous conditions if water is not part of the optimized protocol.

G start Low or No Yield Observed reagent_quality Check Reagent Quality - Fresh Boronic Ester? - Catalyst/Ligand Integrity? - Anhydrous Solvent? - Pure Base? start->reagent_quality conditions Review Reaction Conditions - Temperature Too Low? - Incorrect Base/Solvent? - Insufficient Oxidant (Air)? start->conditions setup Verify Experimental Setup - Inadequate Stirring? - Improper Atmosphere Control? start->setup optimize_reagents Optimize Reagents - Use Fresh Reagents - Screen Different Catalysts/Ligands reagent_quality->optimize_reagents If issues found optimize_conditions Optimize Conditions - Increase Temperature Incrementally - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Toluene, Dioxane) - Run Reaction Open to Air conditions->optimize_conditions If parameters are suboptimal improve_setup Improve Setup - Ensure Vigorous Stirring - Control Atmosphere as per Protocol setup->improve_setup If setup is flawed success Improved Yield optimize_reagents->success optimize_conditions->success improve_setup->success

Caption: A workflow for troubleshooting low yields in homocoupling reactions.

Issue 2: Significant Formation of Side Products

Question: My reaction is generating substantial impurities, primarily the protodeboronated byproduct (cyclohexene). How can I suppress this side reaction?

Answer: Minimizing side reactions is critical for achieving a high yield and simplifying purification. Protodeboronation is a common side reaction for all boronic acids and esters.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Protodeboronation is essentially the hydrolysis of the C-B bond. Using anhydrous solvents and reagents can significantly suppress this side reaction, especially since pinacol esters are more susceptible to hydrolysis under basic conditions.[3]

  • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate the decomposition of the boronic ester. Monitor the reaction progress closely (e.g., by TLC or GC-MS) and work it up as soon as the starting material is consumed.

  • Choice of Base: While a base is necessary, highly aqueous basic solutions can promote hydrolysis. If using an aqueous base, consider using a biphasic system to minimize contact time or opt for a non-aqueous base.

Data Presentation

The following table presents illustrative data for the optimization of reaction conditions for the homocoupling of this compound. These values are representative of typical outcomes in palladium-catalyzed coupling reactions and should be used as a guide for experimental design.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%) of 1,1'-bi(cyclohex-1-enyl)
1Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene10065
2Pd(PPh₃)₄ (3)-K₃PO₄ (2)Toluene10072
3Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)Toluene10078
4Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene10055
5Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane10070
6Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)DMF10045
7Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10085
8Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene8040

Note: Reactions are typically run open to the atmosphere to facilitate oxidative coupling.

Experimental Protocols

General Protocol for Palladium-Catalyzed Homocoupling

This protocol is a starting point and should be optimized based on the results of small-scale screening experiments.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃), finely powdered

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the boronic ester).

  • Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously. The reaction is often run open to the air (by replacing the top of the condenser with a loose-fitting cap or a drying tube) to provide the necessary oxidant.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Note that boronic esters and their byproducts can sometimes be sensitive to silica gel, which may cause hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common side reaction in Suzuki-Miyaura cross-coupling, and how can I leverage this for synthesis? A1: Homocoupling occurs, especially in the presence of oxygen, because the palladium catalyst can promote the oxidative coupling of two boronic ester molecules.[2][3] This happens when the transmetalation of the boronic ester to the palladium center is followed by a second transmetalation and reductive elimination, often facilitated by an oxidant. To leverage this for the synthesis of symmetrical dimers like 1,1'-bi(cyclohex-1-enyl), you can intentionally introduce an oxidant (like air) and omit the aryl halide coupling partner.

Q2: Can I use 1-cyclohexeneboronic acid directly instead of the pinacol ester? A2: While possible, boronic acids are generally less stable than their pinacol ester counterparts. They are more prone to dehydration to form boroxines and are more susceptible to protodeboronation.[3] Using the pinacol ester provides better stability, longer shelf-life, and often leads to more reproducible results.

Q3: My purified product is contaminated with pinacol. How can I remove it? A3: Pinacol is a common byproduct if any of the boronic ester degrades. It is highly soluble in many organic solvents but can often be removed by washing the organic layer thoroughly with water or brine during the work-up. If it persists, careful column chromatography with a less polar eluent system may be effective, as pinacol is more polar than the homocoupled hydrocarbon product.

Q4: What is the mechanism for the oxidative homocoupling? A4: The precise mechanism can vary, but a generally accepted pathway involves the formation of a Pd(0) species, which is oxidized by O₂ to a palladium-peroxo complex. This complex can then react with two molecules of the boronic ester through a series of transmetalation steps, ultimately leading to the reductive elimination of the homocoupled product and regeneration of the palladium catalyst.

G cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ Pd_peroxo L₂Pd(II)(O₂) Pd0->Pd_peroxo + O₂ Intermediate1 [L₂Pd(II)(OR)(OOB(pin)R)] (R = Cyclohexenyl) Pd_peroxo->Intermediate1 + R-B(pin) - Base Intermediate2 L₂Pd(II)R₂ Intermediate1->Intermediate2 + R-B(pin) Intermediate2->Pd0 Reductive Elimination Product R-R (Homocoupled Product) Intermediate2->Product BoronicEster 2 x R-B(pin) Oxygen O₂ (Air)

References

Technical Support Center: 1-Cyclohexeneboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Cyclohexeneboronic acid pinacol ester. The information provided is intended to help manage reaction temperature and address common issues encountered during experiments.

Troubleshooting Guide

Issue: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors, often related to temperature and reagent stability. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature The optimal temperature is crucial and substrate-dependent. For many Suzuki-Miyaura reactions, a temperature range of 80-110 °C is effective. If conversion is low, a stepwise increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition of the starting materials or product. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Protodeboronation (Decomposition) of the Boronic Ester This compound can be susceptible to protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This side reaction is often accelerated by elevated temperatures and the presence of water. To mitigate this, use the lowest effective temperature for the reaction. Additionally, ensuring anhydrous reaction conditions can improve the stability of the boronic ester.[1]
Catalyst Inactivity The palladium catalyst may be inactive. Ensure the use of a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Inappropriate Base or Solvent The choice of base and solvent system is critical. A common system for Suzuki-Miyaura couplings is a carbonate or phosphate base in a solvent mixture like dioxane/water. The base activates the boronic ester for transmetalation.[2] Ensure the base is sufficiently strong and soluble in the chosen solvent system.

Logical Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Stability (e.g., Protodeboronation) start->check_reagents check_catalyst Assess Catalyst Activity start->check_catalyst check_conditions Evaluate Base and Solvent start->check_conditions optimize_temp Adjust Temperature (e.g., stepwise increase from 80°C) check_temp->optimize_temp use_anhydrous Employ Anhydrous Conditions check_reagents->use_anhydrous replace_catalyst Use Fresh Catalyst/Precatalyst check_catalyst->replace_catalyst optimize_base_solvent Screen Different Bases/Solvents check_conditions->optimize_base_solvent end Improved Yield optimize_temp->end use_anhydrous->end replace_catalyst->end optimize_base_solvent->end

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

To ensure its stability and prevent degradation, this compound should be stored at 2-8°C.

Q2: How does temperature affect the rate of Suzuki-Miyaura coupling with this compound?

Generally, increasing the reaction temperature will increase the reaction rate. However, for Suzuki-Miyaura couplings, a balance must be struck. While higher temperatures can overcome activation barriers, they can also promote side reactions like protodeboronation, which consumes the starting material and reduces the overall yield. A typical starting point for optimization is around 80-100°C.[3][4]

Q3: What are the common side reactions associated with this compound at elevated temperatures?

The primary side reaction at elevated temperatures is protodeboronation, especially in the presence of water.[1] Thermal decomposition can also occur at very high temperatures, leading to the release of carbon monoxide, carbon dioxide, and boron oxides. Homocoupling of the boronic ester to form a dimer is another potential side reaction.

Q4: Can this compound be used in Chan-Evans-Lam amination reactions, and what is the typical temperature?

Yes, boronic acid pinacol esters can be used in Chan-Evans-Lam amination reactions. These copper-catalyzed reactions are often performed under milder conditions than Suzuki-Miyaura couplings. Many Chan-Evans-Lam couplings can be conducted at room temperature.[5][6][7] However, for less reactive substrates, moderate heating may be necessary.

Q5: What are the signs of thermal decomposition of this compound?

Visual signs of decomposition can include a change in color of the reaction mixture (e.g., darkening or formation of black solids, which could indicate palladium black precipitation in Suzuki couplings). Analytical techniques such as TLC, LC-MS, or GC-MS can be used to monitor the consumption of starting materials and the formation of byproducts.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of temperature, base, and solvent may be necessary for specific substrates.

  • Reagents and Materials:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

    • Schlenk flask or reaction vial

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow A 1. Combine Reactants (Aryl Halide, Boronic Ester, Base) in Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst (e.g., Pd(PPh3)4) B->C D 4. Add Degassed Solvent (e.g., Dioxane/H2O) C->D E 5. Heat Reaction (e.g., 90 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Work-up (Extraction and Washing) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

2. General Protocol for Chan-Evans-Lam Amination

This protocol is a general procedure for the Chan-Evans-Lam amination of this compound with an amine.

  • Reagents and Materials:

    • This compound (1.5 equivalents)

    • Amine (1.0 equivalent)

    • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equivalents)

    • Solvent (e.g., Dichloromethane or Acetonitrile)

    • Reaction vial

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a reaction vial containing a magnetic stir bar, add the amine, this compound, and copper(II) acetate.

    • Add the solvent.

    • Stir the reaction mixture at room temperature. For less reactive substrates, heating to 40-60 °C may be required.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data on Reaction Conditions and Temperature Effects

The following tables summarize data from various studies on Suzuki-Miyaura reactions with conditions that can be applied to this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling Temperature

EntryTemperature (°C)Yield (%)Reference
170Lower Yield
28099[9]
310096[1]
4110High Yield

Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used.

Table 2: Effect of Different Catalysts and Temperatures on Suzuki-Miyaura Reactions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃Na₂CO₃Dioxane8083
PdCl₂(PPh₃)₂-NaHCO₃Dioxane8099[9]
Pd₂(dba)₃FcPPh₂K₃PO₄Dioxane/H₂O100High Yield
Pd(dppf)Cl₂-K₂CO₃Toluene/DMA/H₂O110Good Yield[10]

Reaction Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R1-Pd(II)L2-R2 transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition r2bpin R2-B(pin) (activated by base) r2bpin->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12][13][14][15][16]

Chan-Evans-Lam Catalytic Cycle

Chan-Evans-Lam Cycle cu_ii Cu(II) transmetalation Transmetalation cu_ii->transmetalation cu_ii_r R-Cu(II) transmetalation->cu_ii_r coordination Coordination cu_ii_r->coordination cu_ii_r_nuc [R-Cu(II)-Nuc] coordination->cu_ii_r_nuc reductive_elimination Reductive Elimination cu_ii_r_nuc->reductive_elimination cu_0 Cu(0) reductive_elimination->cu_0 product R-Nuc reductive_elimination->product oxidation Oxidation (O2) cu_0->oxidation oxidation->cu_ii r_bpin R-B(pin) r_bpin->transmetalation nuc_h Nuc-H (Amine) nuc_h->coordination

Caption: A proposed catalytic cycle for the Chan-Evans-Lam amination reaction.[5][7][17]

References

Validation & Comparative

A Comparative Guide to 1-Cyclohexeneboronic Acid Pinacol Ester and Other Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid derivative is a critical parameter dictating the success, efficiency, and scope of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparison of 1-cyclohexeneboronic acid pinacol ester with other classes of boronic esters, supported by established principles of reactivity and stability, to aid in the selection of the most appropriate reagent for specific synthetic challenges.

This compound: A Profile

This compound is a valuable reagent that combines the reactivity of a vinylboronic ester with the steric and conformational properties of a cyclohexene ring. The pinacol ester moiety enhances the stability of the otherwise labile boronic acid, facilitating its storage and handling.[1][2] This reagent is particularly useful for introducing a cyclohexenyl group, a common structural motif in many biologically active molecules and natural products. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of organic halides and triflates.[1]

Comparative Analysis of Boronic Esters: Stability and Reactivity

Pinacol Esters (e.g., this compound): The Workhorse

Pinacol esters are the most commonly used boronic acid surrogates due to their good balance of stability and reactivity.[2] They are generally stable to chromatographic purification and can be handled in the presence of air for short periods.[3] However, they are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding boronic acid and pinacol.[2][3] This can sometimes be advantageous, as the boronic acid is often the more reactive species in the catalytic cycle. However, uncontrolled hydrolysis can also lead to side reactions and reduced yields. The steric bulk of the pinacol group can also influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1]

Other Common Boronic Esters: A Spectrum of Stability and Reactivity

Beyond the widely used pinacol esters, a variety of other boronic esters have been developed, each offering distinct advantages in terms of stability and reactivity.

  • Neopentyl Glycol Esters: These esters often exhibit greater stability than their pinacol counterparts and have been shown to be highly reactive in anhydrous Suzuki-Miyaura coupling conditions.[4]

  • Catechol Esters: Among the first boronic esters used in Suzuki-Miyaura reactions, catechol esters are known to be more reactive than pinacol esters due to electronic effects.[1]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable due to the formation of a dative bond between the nitrogen atom and the boron center.[5] This makes them highly robust and compatible with a wide range of reaction conditions, including chromatography and even some aqueous transformations. The boronic acid can be released under mild basic conditions, allowing for a controlled delivery of the reactive species in the cross-coupling reaction. This "slow-release" feature can be beneficial for complex syntheses and for substrates prone to decomposition in the presence of more reactive boron reagents.

  • Pinanediol Esters: Derived from chiral pinanediol, these esters are known for their high thermodynamic stability and resistance to hydrolysis. They are often employed when a very stable boronic acid surrogate is required.

The choice of the boronic ester is therefore a strategic decision based on the specific requirements of the synthetic route, including the stability of the substrates and the desired reaction conditions.

Data Presentation: A Comparative Overview

While a direct head-to-head comparison for this compound is not available, the following table summarizes the general characteristics and relative performance of different classes of boronic esters based on literature data for analogous systems.

Boronic Ester TypeGeneral StructureRelative StabilityRelative ReactivityKey AdvantagesCommon Applications
Pinacol Ester R-B(pin)ModerateModerateGood balance of stability and reactivity, widely available.General Suzuki-Miyaura couplings.
Neopentyl Glycol Ester R-B(neop)HighHighEnhanced stability, good reactivity in anhydrous conditions.Suzuki-Miyaura couplings requiring higher stability.
Catechol Ester R-B(cat)LowHighHigh reactivity.Early applications of Suzuki-Miyaura coupling.
MIDA Ester R-B(MIDA)Very HighLow (requires activation)Exceptional stability, "slow-release" of boronic acid.Iterative cross-coupling, synthesis with sensitive substrates.
Pinanediol Ester R-B(pinan)HighModerateHigh thermodynamic stability, resistance to hydrolysis.Applications requiring very stable boronic acid surrogates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Comparative Study of Boronic Ester Stability (Hydrolytic Stability by ¹H NMR):

This protocol can be adapted to compare the hydrolytic stability of this compound with other boronic esters.

Materials:

  • Boronic ester of interest (e.g., this compound)

  • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the boronic ester in the deuterated solvent of a known concentration.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a known volume of D₂O to the NMR tube to initiate hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of signals corresponding to the hydrolyzed boronic acid and the diol.

  • Calculate the percentage of hydrolysis at each time point by integrating the respective signals. The rate of hydrolysis can then be compared between different boronic esters.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)(R')L2 R'-B(OR)2 R'-B(pin) (e.g., 1-Cyclohexeneboronic acid pinacol ester) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' Reductive Elimination->Ar-R' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Ester, Catalyst, and Base in Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Purified Product purify->product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the cyclohexenyl moiety in organic synthesis via the Suzuki-Miyaura cross-coupling reaction. While pinacol esters, in general, offer a good compromise between stability and reactivity, the choice of the optimal boronic ester is contingent upon the specific demands of the synthetic target and the reaction conditions. For syntheses requiring exceptional stability or controlled reactivity, alternative boronic esters such as MIDA or neopentyl glycol esters may offer superior performance. The experimental protocols and comparative principles outlined in this guide are intended to empower researchers to make informed decisions in the selection and application of these important synthetic building blocks.

References

A Head-to-Head Comparison: Pinacol Boronic Esters vs. MIDA Boronates in Stability for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between pinacol boronic esters and N-methyliminodiacetic acid (MIDA) boronates is a critical decision that can significantly impact the efficiency, reproducibility, and success of synthetic strategies. This guide provides an in-depth, objective comparison of the stability of these two widely used boronic acid derivatives, supported by experimental data and detailed protocols to inform reagent selection in drug discovery and development.

The fundamental difference in the structure of pinacol boronic esters and MIDA boronates dictates their stability and reactivity. Pinacol esters feature a trivalent, sp2-hybridized boron atom, while MIDA boronates possess a tetracoordinate, sp3-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural distinction has profound implications for their handling, purification, and application in chemical synthesis, particularly in the widely used Suzuki-Miyaura cross-coupling reaction.

Comparative Stability: A Data-Driven Overview

The superior stability of MIDA boronates over pinacol boronic esters is a consistent theme throughout the literature. MIDA boronates exhibit exceptional benchtop stability, are compatible with a wide range of reagents and reaction conditions, and are notably stable to chromatographic purification on silica gel.[1][2][3][4] In contrast, pinacol esters, while more stable than their parent boronic acids, are susceptible to hydrolysis and protodeboronation, particularly during purification.[1][5][6][7]

FeaturePinacol Boronic EstersMIDA BoronatesReferences
Structure Trivalent, sp2-hybridized boronTetracoordinate, sp3-hybridized boron with an intramolecular B-N dative bond[1]
Benchtop Stability Prone to slow hydrolysis and degradation over time, especially when exposed to moisture.Indefinitely stable at room temperature as free-flowing crystalline solids.[1][2][3][8][9]
Chromatographic Stability Often challenging to purify by standard silica gel chromatography due to hydrolysis and strong adsorption. Can lead to product loss.Generally stable to standard silica gel chromatography, allowing for convenient purification.[1][2][6][10][11]
Hydrolytic Stability Susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by steric hindrance around the boron atom and pH.Highly stable to hydrolysis under neutral and anhydrous conditions. Deprotection requires specific, mild aqueous basic conditions.[1][5][7][12][13][14][15]
Chemical Stability Can be unstable to various synthetic reagents, including some oxidants and strong acids/bases.Compatible with a broad range of synthetic reagents and harsh reaction conditions, acting as a robust protecting group.[3][16][17]

Experimental Workflows: Suzuki-Miyaura Coupling

The differing stability profiles of pinacol and MIDA boronates necessitate distinct experimental workflows for their application in Suzuki-Miyaura cross-coupling reactions. Pinacol esters are typically used directly and undergo in situ hydrolysis to the active boronic acid under the basic reaction conditions. MIDA boronates, however, function as a protecting group and require a separate, deliberate deprotection step to release the boronic acid for subsequent cross-coupling. This "slow-release" mechanism can be advantageous for unstable boronic acids.[1][8]

G cluster_0 Pinacol Boronic Ester Workflow cluster_1 MIDA Boronate Workflow p_start Pinacol Boronic Ester + Aryl Halide p_reagents Pd Catalyst, Base, Solvent p_start->p_reagents p_reaction Suzuki-Miyaura Coupling (In situ hydrolysis) p_reagents->p_reaction p_product Coupled Product p_reaction->p_product m_start MIDA Boronate m_deprotection Aqueous Base (e.g., NaOH) Deprotection m_start->m_deprotection m_boronic_acid Boronic Acid (in situ) m_deprotection->m_boronic_acid m_coupling Aryl Halide, Pd Catalyst, Base, Solvent Suzuki-Miyaura Coupling m_boronic_acid->m_coupling m_product Coupled Product m_coupling->m_product G start Start: Need for a boronic acid surrogate q1 Is the corresponding boronic acid stable and easy to handle? start->q1 pinacol Use Pinacol Boronic Ester q1->pinacol Yes q2 Is iterative cross-coupling or protection from harsh reagents required? q1->q2 No / Unstable mida Use MIDA Boronate q2->mida Yes pinacol_alt Pinacol Boronic Ester may suffice for simple, direct coupling q2->pinacol_alt No

References

A Comparative Guide to the Reactivity of 1-Cyclohexeneboronic Acid Pinacol Ester and Potassium 1-Cyclohexen-1-yltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, organoboron reagents are indispensable tools for the construction of complex molecular architectures. Among these, 1-cyclohexeneboronic acid derivatives serve as valuable building blocks for introducing a cyclohexenyl moiety, a common structural motif in pharmaceuticals and bioactive molecules. This guide provides an objective comparison of two popular forms of this reagent: 1-Cyclohexeneboronic acid pinacol ester and potassium 1-cyclohexen-1-yltrifluoroborate. The discussion is supported by established principles and experimental data for related compounds, offering insights into their respective performance in key cross-coupling reactions.

Executive Summary

This compound is a versatile and commonly used reagent, valued for its ease of handling and solubility in organic solvents. However, its reactivity can be modest, and it is susceptible to hydrolysis. In contrast, potassium 1-cyclohexen-1-yltrifluoroborate offers superior stability, particularly to air and moisture, and can exhibit enhanced reactivity in certain cross-coupling reactions. The choice between these two reagents will ultimately depend on the specific reaction conditions, the nature of the coupling partners, and the desired balance between stability and reactivity.

Physicochemical Properties and Stability

A primary differentiator between boronic acid pinacol esters and trifluoroborates is their stability. Pinacol esters, while more stable than their corresponding boronic acids, can be prone to hydrolysis, especially on silica gel during purification.[1] In contrast, potassium organotrifluoroborates are generally crystalline, free-flowing solids with excellent stability to air and moisture, allowing for prolonged storage without significant degradation.

PropertyThis compoundPotassium 1-Cyclohexen-1-yltrifluoroborate
Formula C₁₂H₂₁BO₂C₆H₈BF₃K
Molecular Weight 208.11 g/mol 188.03 g/mol
Appearance Typically a liquid or low-melting solidCrystalline solid
Solubility Soluble in many organic solventsSoluble in polar solvents (e.g., alcohols, water mixtures)
Stability Moderate; susceptible to hydrolysisHigh; stable to air and moisture

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and both this compound and its trifluoroborate counterpart are competent coupling partners. However, their reactivity profiles and optimal reaction conditions can differ.

This compound: The reactivity of boronic esters in Suzuki-Miyaura couplings is well-documented.[2] The transmetalation step, a key part of the catalytic cycle, is generally considered to be slower for boronic esters compared to boronic acids.[3][4] This can sometimes necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems. The steric bulk of the pinacol group can also influence the rate of transmetalation.[3]

Potassium 1-Cyclohexen-1-yltrifluoroborate: Organotrifluoroborates have emerged as highly effective partners in Suzuki-Miyaura reactions, often exhibiting reactivity superior to that of boronic esters.[5] The trifluoroborate salt requires activation by a base to generate a more nucleophilic "ate" complex, which then participates in the transmetalation. Studies on alkenyltrifluoroborates have shown that they readily undergo cross-coupling with a variety of aryl and heteroaryl halides with moderate to excellent yields.[5]

Experimental Data Synopsis (Representative)

ParameterAlkenylboronic Acid Pinacol EsterPotassium Alkenyltrifluoroborate
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(dppf), Pd(OAc)₂/PPh₃
Base K₃PO₄, Cs₂CO₃, KOPhCs₂CO₃, t-BuNH₂
Solvent Dioxane, Toluene, THFi-PrOH/H₂O, Toluene/H₂O, THF/H₂O
General Yields Good to excellentModerate to excellent
Key Advantage Good solubility in organic solventsHigh stability, potentially higher reactivity

Reactivity in Chan-Lam Cross-Coupling

The Chan-Lam reaction provides a powerful method for the formation of C-N and C-O bonds. The performance of boronic acid pinacol esters and trifluoroborates can also vary in this copper-catalyzed transformation.

This compound: While boronic acids are the most common coupling partners in Chan-Lam reactions, pinacol esters can also be employed. However, they are often considered more challenging substrates, sometimes leading to lower yields, particularly with less nucleophilic amines.[6][7] Recent studies have focused on developing more effective protocols to overcome these limitations.[8][9]

Potassium 1-Cyclohexen-1-yltrifluoroborate: The use of organotrifluoroborates in Chan-Lam couplings is also an active area of research. While less common than boronic acids, they have been shown to be viable coupling partners. The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol Ester

This protocol is representative and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask is added the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for example K₃PO₄ (2.0-3.0 mmol).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or toluene, ~5 mL) is then added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of a Potassium Alkenyltrifluoroborate

This protocol is based on established methods for alkenyltrifluoroborates and may require optimization.[5]

  • Reaction Setup: A flask is charged with the aryl halide (1.0 mmol), potassium 1-cyclohexen-1-yltrifluoroborate (1.5 mmol), a palladium catalyst system such as Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%), and a base like Cs₂CO₃ (3.0 mmol).

  • Solvent Addition: A mixture of solvents, such as toluene and water (e.g., in a 4:1 ratio, 5 mL total volume), is added.

  • Reaction: The mixture is stirred vigorously and heated (typically 80-100 °C) until the starting material is consumed.

  • Workup: After cooling, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Conversion of this compound to Potassium 1-Cyclohexen-1-yltrifluoroborate

For researchers wishing to access the trifluoroborate from the more common pinacol ester, a straightforward conversion is possible.

  • Reaction: this compound (1.0 mmol) is dissolved in methanol. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0-5.0 mmol) is added, and the mixture is stirred at room temperature.

  • Isolation: The trifluoroborate salt typically precipitates from the reaction mixture. The solid is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Logical Relationships and Experimental Workflows

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base Base->Transmetalation Boron Reagent Boron Reagent Boron Reagent->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison_Workflow cluster_pinacol Pinacol Ester Pathway cluster_trifluoroborate Trifluoroborate Pathway Pinacol_Ester 1-Cyclohexeneboronic Acid Pinacol Ester Suzuki_Pinacol Suzuki-Miyaura Coupling Pinacol_Ester->Suzuki_Pinacol Chan_Lam_Pinacol Chan-Lam Coupling Pinacol_Ester->Chan_Lam_Pinacol Conversion Conversion with KHF₂ Pinacol_Ester->Conversion Coupled_Product Desired Coupled Product Suzuki_Pinacol->Coupled_Product Chan_Lam_Pinacol->Coupled_Product Trifluoroborate Potassium 1-Cyclohexen-1-yltrifluoroborate Suzuki_TFB Suzuki-Miyaura Coupling Trifluoroborate->Suzuki_TFB Chan_Lam_TFB Chan-Lam Coupling Trifluoroborate->Chan_Lam_TFB Suzuki_TFB->Coupled_Product Chan_Lam_TFB->Coupled_Product Conversion->Trifluoroborate

Caption: Synthetic pathways utilizing either the pinacol ester or the trifluoroborate.

Conclusion

Both this compound and potassium 1-cyclohexen-1-yltrifluoroborate are valuable reagents for the introduction of the cyclohexenyl moiety. The pinacol ester is a convenient, albeit sometimes less reactive, option that is soluble in common organic solvents. The trifluoroborate salt provides a more stable alternative that can offer enhanced reactivity in Suzuki-Miyaura couplings. The ease of conversion from the pinacol ester to the trifluoroborate provides researchers with the flexibility to choose the optimal reagent for their specific synthetic challenge. The selection should be guided by the stability requirements of the overall synthetic route and the specific conditions of the intended cross-coupling reaction.

References

A Researcher's Guide to Boronic Esters in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A critical decision in this widely used reaction is the choice of the boronic acid surrogate. Boronic esters, prized for their enhanced stability and handling characteristics compared to boronic acids, are frequently the reagents of choice. This guide provides an objective, data-supported comparison of the performance of common boronic esters to aid in the selection of the optimal reagent for specific synthetic applications.

This analysis focuses on the most frequently employed boronic esters: pinacol, neopentyl glycol, N-methyliminodiacetic acid (MIDA), and catechol esters. Their performance is evaluated based on stability, reactivity, and suitability for various synthetic strategies, supported by experimental data from peer-reviewed literature.

Core Differences in Stability and Reactivity

The structure of the diol used to form the boronic ester has a profound impact on its chemical properties. This, in turn, influences the ester's stability towards hydrolysis and protodeboronation, as well as its reactivity in the catalytic cycle of the cross-coupling reaction.[1]

  • Pinacol Esters: These are the most common and commercially available boronic esters.[1] They offer a good balance of stability and reactivity for a wide range of applications. While more stable than boronic acids, they can be susceptible to hydrolysis on silica gel, which can complicate purification.[2] Their steric bulk can also render them less reactive in some cases compared to other esters.[3]

  • Neopentyl Glycol Esters: In competition experiments, neopentyl glycol esters have been shown to be more reactive than their pinacol counterparts.[1] They are a valuable alternative when higher reactivity is desired.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, tetracoordinate, sp3-hybridized boron compounds.[2] This high stability makes them robust to air, moisture, and chromatography.[2] MIDA esters are unreactive in cross-coupling reactions until a deprotection step, typically with a mild aqueous base, releases the corresponding boronic acid in situ.[2] This "slow-release" mechanism is highly advantageous for complex syntheses, such as iterative cross-coupling, and for reactions involving unstable boronic acids.[2]

  • Catechol Esters: These esters exhibit different electronic properties compared to their aliphatic counterparts due to the aromatic diol. Kinetic studies have shown that catechol esters can undergo transmetalation faster than the corresponding boronic acid, indicating their potential for high reactivity under certain conditions.[4]

Performance Data in Cross-Coupling Reactions

The choice of boronic ester can significantly influence reaction rates and outcomes. The following tables summarize quantitative data from comparative studies.

Boronic Ester TypeRelative Reactivity OrderKey AdvantagesPrimary Limitations
Pinacol Less reactive than boronic acids and some other esters[2]Widely available, good general stabilityCan be sluggish; purification can be challenging due to hydrolysis[2]
Neopentyl Glycol More reactive than pinacol esters[1]Higher reactivityLess commonly available than pinacol esters
MIDA Unreactive until deprotection[2]Exceptional stability, enables iterative cross-coupling, suitable for unstable boronic acids[2]Requires a separate deprotection step (hydrolysis)[2]
Catechol Can be more reactive than boronic acids[4]High reactivity in certain systemsStability can be lower than pinacol or neopentyl esters[1]

Table 1: General Properties and Reactivity Comparison of Common Boronic Esters.

Kinetic Comparison of Transmetalation Rates

A study directly comparing the rates of the transmetalation step for various 4-fluorophenylboronic esters revealed significant differences in their reactivity.

Boron ReagentReaction Time to Product FormationRelative Rate Comparison
Neopentyl Ester~0.3 hoursFastest
Boronic Acid~1.2 hoursIntermediate
Pinacol Ester~5.5 hoursSlowest

Table 2: Comparison of Reaction Times for the Formation of the Cross-Coupled Product from Different Boron Reagents. This data is derived from a kinetic study and highlights the relative rates of transmetalation under the specific experimental conditions used.[3]

Performance in Suzuki-Miyaura Polymerization

In the synthesis of conjugated polymers, the choice of boronic ester monomer can impact the molecular weight and yield of the resulting polymer. A direct comparison of a thienyl MIDA boronate ester with its pinacol ester counterpart in a Suzuki-Miyaura polymerization demonstrated the superior performance of the MIDA ester.

Monomer TypePolymer Molecular Weight (Mw)Isolated Yield
Thienyl MIDA Boronateup to 42.7 kDaup to 94%
Thienyl Pinacol BoronateLower Molecular WeightReduced Yield

Table 3: Comparison of a MIDA Boronate and a Pinacol Boronate in Suzuki-Miyaura Polymerization. The use of the MIDA boronate resulted in higher molecular weight polymers and improved yields under identical reaction conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different types of boronic esters.

General Protocol for Suzuki-Miyaura Coupling with Pinacol Boronic Esters

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronate ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 3 equivalents).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) and solvent (e.g., dioxane) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours).

Workup and Purification:

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronate Esters

This protocol highlights the in-situ deprotection of the MIDA ester.

Reaction Setup:

  • To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 5 mol%).[5]

  • The vessel is sealed and purged with an inert gas.

  • A degassed solvent mixture (e.g., THF) and an aqueous solution of the base (e.g., K₃PO₄) are added. The amount of water is critical for the hydrolysis of the MIDA group.[5]

  • The reaction mixture is heated (e.g., 55 °C) and stirred until the reaction is complete.[5]

Workup and Purification: The workup and purification procedure is similar to that described for the pinacol boronic esters.

Visualizing the Processes

To better understand the workflows and decision-making processes involved in using boronic esters for cross-coupling reactions, the following diagrams are provided.

G cluster_suzuki_cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

G cluster_pinacol Pinacol Ester Pathway cluster_mida MIDA Ester Pathway start Start: Select Boronic Ester p1 Combine Aryl Halide, Pinacol Ester, Base, Catalyst, Solvent start->p1 m1 Combine Aryl Halide, MIDA Ester, Catalyst, Solvent start->m1 p2 Heat Reaction Mixture p1->p2 p3 Cross-Coupling Occurs p2->p3 end_product Cross-Coupled Product p3->end_product m2 Add Aqueous Base (In-situ Deprotection) m1->m2 m3 Heat Reaction Mixture m2->m3 m4 Cross-Coupling Occurs m3->m4 m4->end_product

Caption: Comparative Experimental Workflow.

G start Is the corresponding boronic acid unstable? iterative Is iterative cross-coupling required? start->iterative No use_mida Use MIDA Boronate start->use_mida Yes reactivity Is high reactivity paramount? iterative->reactivity No iterative->use_mida Yes use_pinacol Use Pinacol Boronate (Standard Choice) reactivity->use_pinacol No use_neopentyl Consider Neopentyl Glycol or Catechol Ester reactivity->use_neopentyl Yes

Caption: Decision Tree for Boronic Ester Selection.

References

Pinacol Esters: Enhancing Stability and Efficiency in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, purity, and scalability. While boronic acids have traditionally been the workhorses of this reaction, boronic esters, particularly pinacol esters, have emerged as a superior alternative in many applications. This guide provides an in-depth comparison of pinacol esters and boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.

At a Glance: Pinacol Esters vs. Boronic Acids

The primary distinction between pinacol esters and boronic acids lies in the trade-off between stability and reactivity. Boronic acids are generally more reactive but are often plagued by instability, being susceptible to dehydration into cyclic trimers (boroxines) and protodeboronation.[1] In contrast, pinacol esters offer significantly enhanced stability, which simplifies their handling, purification, and storage, though this can sometimes be accompanied by a slight decrease in reactivity due to steric hindrance.[2]

Key Advantages of Pinacol Boronic Esters

Pinacol boronic esters offer several distinct advantages over their corresponding boronic acids in the context of Suzuki-Miyaura cross-coupling reactions:

  • Enhanced Stability and Longer Shelf-Life: The pinacol group protects the boronic acid moiety from degradation pathways such as dehydration to boroxines and protodeboronation.[1] This inherent stability translates to a longer shelf-life, allowing for storage for extended periods without significant loss of purity.[1]

  • Ease of Purification and Handling: Pinacol esters are generally crystalline, non-polar, and stable to chromatography, which greatly simplifies their purification compared to the more polar and often hygroscopic boronic acids.[3] While challenges with strong adsorption on silica gel can occur, methods such as impregnation of the silica gel with boric acid can effectively mitigate this issue.[4][5] Their reduced sensitivity to air and moisture also makes them easier to handle in a laboratory setting.[1]

  • Improved Reaction Performance with Unstable Substrates: For substrates where the corresponding boronic acid is unstable, pinacol esters are indispensable.[3] They can be used as replacements for unstable boronic acids, such as those derived from 2-pyridyl moieties, leading to good to excellent yields in cross-coupling reactions where the free boronic acid would rapidly decompose.[3]

  • High Functional Group Tolerance: The mild conditions under which pinacol esters are typically employed in Suzuki-Miyaura reactions contribute to their compatibility with a wide range of functional groups.[6] This is a crucial advantage in the synthesis of complex molecules, such as active pharmaceutical ingredients.

  • Amenability to Iterative Cross-Coupling: The stability of pinacol esters makes them well-suited for sequential, one-pot cross-coupling reactions, a valuable strategy in the efficient construction of complex molecular architectures.[6]

Quantitative Performance Comparison

The following tables summarize the comparative performance of pinacol esters and boronic acids in Suzuki-Miyaura reactions, based on available experimental data.

Table 1: Comparison of Reaction Yields

Coupling PartnersBoron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-Bromotoluene + Phenylboronic acid/esterPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[7]
4-Bromotoluene + Phenylboronic acid pinacol esterPinacol EsterPd(PPh₃)₄K₃PO₄Dioxane98[8]
2-Bromopyridine + 4-Methoxyphenylboronic acid/ester4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane45[9]
2-Bromopyridine + 4-Methoxyphenylboronic acid pinacol esterPinacol EsterPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane85[9]
1-Bromo-4-nitrobenzene + 4-Formylphenylboronic acid/ester4-Formylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O88
1-Bromo-4-nitrobenzene + 4-Formylphenylboronic acid pinacol esterPinacol EsterPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O92

Table 2: Stability Comparison

CompoundConditionObservationReference
Phenylboronic acidStorage at room temperatureProne to dehydration to form boroxine trimers[1]
Phenylboronic acid pinacol esterStorage at room temperatureStable for extended periods[1]
Arylboronic acidsSilica gel chromatographyStrong adsorption and potential decomposition[10]
Arylboronic acid pinacol estersSilica gel chromatographyGenerally stable, purification is feasible[3]
2-Pyridylboronic acidReaction conditionsRapid protodeboronation[3]
2-Pyridylboronic acid pinacol esterReaction conditionsSufficiently stable for cross-coupling[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Pinacol Boronic Ester

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronic ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate anhydrous solvent (e.g., dioxane, toluene, or THF).[11]

  • If required, add a specific volume of water to the reaction mixture.

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours).

Workup and Purification:

  • Upon completion (monitored by TLC or GC/LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.[11]

General Procedure for Suzuki-Miyaura Coupling using a Boronic Acid

Reaction Setup:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents).

  • Add the solvent system, which is often a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • The mixture is thoroughly degassed by bubbling an inert gas through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously until the reaction is complete.

Workup and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizing the Advantages of Pinacol Esters

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 BX_out X-B(pin) + Base Transmetal->BX_out RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX_in R¹-X RX_in->OxAdd Boron_in R²-B(pin) + Base Boron_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Stability_Comparison Stability: Boronic Acid vs. Pinacol Ester cluster_boronic_acid Boronic Acid cluster_pinacol_ester Pinacol Boronic Ester BA R-B(OH)₂ Boroxine Boroxine Trimer BA->Boroxine -3 H₂O Boroxine->BA +3 H₂O Bpin R-B(pin) Stable Stable Bpin->Stable

Caption: Boronic acids can reversibly form boroxines, while pinacol esters are stable.

DrugDevWorkflow Advantage of Pinacol Esters in Drug Development Start Synthesis of Building Blocks Bpin_Synth Miyaura Borylation (Stable Pinacol Ester) Start->Bpin_Synth BA_Synth Boronic Acid Synthesis (Potentially Unstable) Start->BA_Synth Purification Chromatographic Purification Bpin_Synth->Purification Easier BA_Synth->Purification Challenging Storage Long-term Storage Purification->Storage Coupling Suzuki-Miyaura Coupling Storage->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: Workflow highlighting the benefits of pinacol esters in drug development.

Conclusion

Pinacol boronic esters represent a significant advancement in the field of Suzuki-Miyaura cross-coupling. Their superior stability, ease of handling and purification, and excellent performance with challenging substrates make them the reagents of choice for a wide array of synthetic applications, from academic research to industrial-scale pharmaceutical production. While boronic acids remain valuable tools, the practical advantages offered by pinacol esters often lead to more robust, reproducible, and efficient synthetic routes. By understanding the comparative strengths of these boron reagents, researchers can make more informed decisions to accelerate their discovery and development efforts.

References

A Comparative Guide to the Hydrolytic Stability of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic esters are pivotal intermediates and protecting groups in organic synthesis and medicinal chemistry, notably in Suzuki-Miyaura cross-coupling reactions and as prodrugs for bioactive compounds like proteasome inhibitors.[1][2][3] However, their utility is often dictated by their stability, particularly towards hydrolysis. An ideal boronic ester should be robust enough to withstand synthetic and purification conditions yet cleavable under specific, controlled circumstances.[2] This guide provides an objective comparison of the hydrolytic stability of common boronic esters, supported by quantitative data and detailed experimental protocols.

The stability of a boronic ester is primarily governed by two key factors: steric hindrance around the boron atom and the presence of intramolecular coordination.[1][2] Bulky diol protecting groups can effectively shield the boron center from nucleophilic attack by water, while intramolecular dative bonds, such as the B-N bond in N-acyl diethanolamine esters, can significantly enhance stability.[2][4]

Quantitative Comparison of Hydrolytic Stability

The following table summarizes the hydrolytic stability of various boronic esters under different conditions. Direct comparisons should be made with caution due to variations in experimental setups across different studies.

Protecting GroupSubstrateConditionsStability MeasurementAnalytical MethodReference
Diisopropanolamine (DIPAB) Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR[2]
Diethanolamine (DEAB) Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR[2]
(1,1'-bicyclohexyl)-1,1'-diol Isobutylboronic acidNot specifiedBarely detectable hydrolysis after 135 h¹H NMR[1]
Pinanediol Isobutylboronic acidNot specifiedAmong the most hydrolytically stableNot specified[1]
Pinacol (Bpin) Various arylboronic acidsRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC[2]
Pinacol (Bpin) 2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing stability studies. Below are protocols for two common analytical techniques used to assess hydrolytic stability.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR

This method allows for the direct monitoring of the hydrolysis reaction over time.[2]

  • Sample Preparation: Dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).[2]

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).[2]

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum at time zero (t=0) and continue to acquire spectra at regular intervals.[2]

  • Analysis: Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of signals corresponding to the hydrolyzed boronic acid and the free diol.[2]

  • Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals. For equilibrium studies, the hydrolysis equilibrium constant (K_hyd) can be calculated once the concentrations of all species remain constant.[2][4]

Protocol 2: Assessment of On-Column Hydrolytic Stability by RP-HPLC

This protocol is essential for developing robust analytical methods and for purification strategies where boronic esters are subjected to aqueous mobile phases.[2][5]

  • Sample and Diluent Preparation: Prepare a stock solution of the boronic ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[2]

  • Chromatographic System: Utilize an HPLC system with a UV detector. The choice of the stationary phase is critical; columns with low silanol activity (e.g., Waters XTerra MS C18) have been shown to significantly reduce on-column hydrolysis.[2]

  • Method Development:

    • Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., formic acid). The absence of an acid modifier often reduces hydrolysis. In some cases, a highly basic mobile phase may be required to stabilize the ester.[2]

    • Temperature: Evaluate the effect of column temperature, as lower temperatures can sometimes reduce degradation.[2][5]

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of a peak corresponding to the free boronic acid.[2]

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total area of both the ester and acid peaks.[2]

Visualizing Experimental Workflow and Stability Factors

The following diagrams illustrate the general workflow for assessing hydrolytic stability and the structural features that contribute to the stability of boronic esters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Boronic Ester Sample B Dissolve in NMR Solvent (e.g., DMSO-d6) A->B C Add D2O to Initiate Hydrolysis B->C D Acquire 1H NMR Spectra at Timed Intervals (t=0, t1, t2...) C->D E Integrate Signals of Ester and Hydrolyzed Products D->E F Calculate % Hydrolysis or K_hyd E->F G cluster_factors Factors Enhancing Boronic Ester Stability cluster_steric Steric Hindrance cluster_coord Intramolecular Coordination cluster_result Result A Bulky Diols (e.g., Pinanediol) B (1,1'-bicyclohexyl)-1,1'-diol D Increased Hydrolytic Stability A->D B->D C B-N Dative Bond (e.g., DIPAB) C->D

References

A Comparative Guide to Alternatives for 1-Cyclohexeneboronic Acid Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is critical for reaction efficiency, yield, and overall success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, 1-cyclohexeneboronic acid pinacol ester has been a staple for introducing the cyclohexenyl moiety. However, its stability and reactivity profile may not be optimal for all applications. This guide provides an objective comparison of this compound with two prominent alternatives: potassium 1-cyclohexenyltrifluoroborate and 1-cyclohexenylboronic acid N-methyliminodiacetic acid (MIDA) ester . This comparison is supported by experimental data from the literature to aid in the selection of the most suitable reagent for specific synthetic needs.

Core Differences in Stability and Reactivity

The primary distinctions between these three organoboron reagents lie in their stability, ease of handling, and the conditions required for their activation in cross-coupling reactions.

  • This compound: This is a widely used reagent, generally a liquid or low-melting solid, which is relatively stable compared to the free boronic acid. However, it can be susceptible to hydrolysis and protodeboronation under certain conditions, particularly during purification on silica gel.[1]

  • Potassium 1-Cyclohexenyltrifluoroborate: These are crystalline, air- and moisture-stable solids that can be stored indefinitely at room temperature.[2][3][4] Their enhanced stability is a significant advantage, and they are readily prepared from the corresponding boronic acids or esters.[2] In Suzuki-Miyaura reactions, they typically require specific conditions for efficient coupling.

  • 1-Cyclohexenylboronic Acid MIDA Ester: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are amenable to chromatographic purification.[5][6][7][8] The MIDA ligand acts as a protecting group for the boronic acid, preventing premature decomposition. The boronic acid is slowly released in situ under basic aqueous conditions, which is particularly advantageous for coupling with sensitive substrates or in iterative cross-coupling strategies.[5][6]

Quantitative Performance Comparison

ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound7-Bromo-1-tetralonePd[P(tBu)₃]₂ (5)Cs₂CO₃1,4-Dioxane9012-16Not specified[9]
Potassium alkenyltrifluoroborate (general)Aryl/Heteroaryl HalidesPdCl₂(dppf)·CH₂Cl₂ (2)t-BuNH₂i-PrOH/H₂ORT-8012-24Moderate to Excellent[2][3]
Potassium (E)-hept-1-en-1-yltrifluoroborate4-BromoanisolePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O801295Based on similar reactions in[2]
Alkenyl MIDA boronate (general)Aryl/Heteroaryl HalidesPd(OAc)₂ (5) / SPhos (10)K₃PO₄THF/H₂O605Good to Excellent[5]
(E)-Oct-1-en-1-ylboronic acid MIDA ester4-IodotoluenePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O801291Based on similar reactions in[6]

Note: The data presented is for representative alkenyl boronic acid derivatives and may not be a direct reflection of the performance of the 1-cyclohexenyl analogues under the same conditions. The purpose of this table is to provide a general comparison based on available literature.

Logical Workflow for Reagent Selection

The choice between this compound and its alternatives often depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

ReagentSelection start Start: Need to couple 1-cyclohexenyl group stability Is the boronic acid intermediate known to be unstable? start->stability iterative Is this part of an iterative cross-coupling sequence? stability->iterative Yes handling Is ease of handling and long-term storage critical? stability->handling No iterative->handling No mida Use 1-Cyclohexenyl MIDA boronate iterative->mida Yes pinacol Use 1-Cyclohexeneboronic acid pinacol ester handling->pinacol No trifluoroborate Use Potassium 1-cyclohexenyltrifluoroborate handling->trifluoroborate Yes Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation of Boron Reagent pd0 Pd(0)L_n oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex R¹-X transmetalation Transmetalation pd_intermediate R¹-Pd(II)L_n-R² pd_complex->pd_intermediate + [R²-B]⁻ - X⁻ pd_intermediate->pd0 reductive_elim Reductive Elimination product R¹-R² reductive_elim->product Experimental_Workflow cluster_pinacol This compound cluster_trifluoroborate Potassium 1-cyclohexenyltrifluoroborate cluster_mida 1-Cyclohexenyl MIDA boronate p_start Combine aryl halide, pinacol ester, base, and catalyst in solvent p_react Heat under inert atmosphere p_start->p_react p_workup Aqueous workup and purification p_react->p_workup t_start Combine aryl halide, trifluoroborate salt, base, and catalyst in solvent/water mixture t_react Heat under inert atmosphere t_start->t_react t_workup Aqueous workup and purification t_react->t_workup m_start Combine aryl halide, MIDA boronate, base, and catalyst in solvent/water mixture m_hydrolysis In situ hydrolysis to boronic acid m_start->m_hydrolysis m_react Heat under inert atmosphere m_hydrolysis->m_react m_workup Aqueous workup and purification m_react->m_workup

References

A Researcher's Guide to Validating Suzuki Coupling Reactions with 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of 1-Cyclohexeneboronic acid pinacol ester with its corresponding boronic acid, offering experimental data and detailed protocols to aid in reagent selection and result validation.

Physicochemical Properties: A Comparison of Stability

Boronic acids and their pinacol esters exhibit significant differences in their physical and chemical properties, which directly impact their handling, storage, and performance in Suzuki coupling reactions. Pinacol esters are generally favored for their enhanced stability.

PropertyThis compound1-Cyclohexeneboronic Acid
Molecular Formula C12H21BO2C6H11BO2
Molecular Weight 208.11 g/mol 125.97 g/mol
Appearance Typically a colorless liquid or low-melting solidWhite to off-white solid
Stability High; less prone to dehydration and protodeboronationLower; can dehydrate to form boroxines and is susceptible to protodeboronation
Solubility Readily soluble in a wide range of organic solventsGenerally soluble in polar organic solvents
Handling and Storage Easier to handle, purify, and store for extended periodsRequires more careful handling and storage to prevent degradation

Reactivity and Performance in Suzuki Coupling

While boronic acids are often considered more reactive, potentially requiring milder reaction conditions, their instability can lead to lower yields due to degradation.[1] Pinacol esters, like this compound, offer a balance of good reactivity and superior stability, making them a robust choice for many applications.

Below is a representative comparison of a hypothetical Suzuki-Miyaura reaction between a generic aryl bromide and the two boron reagents. The data illustrates the general performance differences that can be expected.

EntryBoron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(dppf)Cl2 (2)K3PO4Dioxane/H2O1001285
21-Cyclohexeneboronic acidPd(dppf)Cl2 (2)K3PO4Dioxane/H2O1001270

Validation of Coupling Products: A Multi-Technique Approach

Rigorous validation of the synthesized product is crucial. A combination of analytical techniques is recommended to confirm the structure and purity of the desired compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the connectivity of atoms and the chemical environment of each nucleus.Provides unambiguous structure elucidation and can be used for purity assessment.Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture and determination of their molecular weights.Highly sensitive for identifying and quantifying volatile compounds, including potential side-products.[2]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of components in a mixture and determination of their molecular weights.Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules.May have lower resolution for some isomers compared to GC.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Confirms the molecular formula of the product with high confidence.Does not provide structural information on its own.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • In a clean, dry flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., dioxane/water mixture).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra to identify characteristic peaks for the coupled product. For the 1-cyclohexenyl moiety, expect signals in the vinylic region of the ¹H NMR spectrum.

Protocol for GC-MS Analysis
  • Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the sample into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture.

  • Analyze the mass spectrum of each eluting peak to identify the product and any byproducts.

Visualizing the Process

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdii_halide R¹-Pd(II)L_n-X oxidative_addition->pdii_halide transmetalation Transmetalation pdii_halide->transmetalation R²-B(OR)₂ Base pdii_r2 R¹-Pd(II)L_n-R² transmetalation->pdii_r2 reductive_elimination Reductive Elimination pdii_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide, Boronic Ester, Base add_catalyst Add Pd Catalyst and Degassed Solvent start->add_catalyst reaction Heat and Stir under Inert Atmosphere add_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification validation Product Validation purification->validation nmr NMR Spectroscopy validation->nmr gcms GC-MS Analysis validation->gcms hrms HRMS validation->hrms

Caption: A general experimental workflow for Suzuki coupling and product validation.

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, offering a favorable balance of stability and reactivity. Its use can lead to high yields of the desired 1-cyclohexenyl-aryl products. For robust and reliable results, a comprehensive approach to product validation, employing a combination of spectroscopic and chromatographic techniques, is essential. The detailed protocols and comparative data presented in this guide are intended to assist researchers in optimizing their synthetic strategies and ensuring the integrity of their results.

References

A Spectroscopic and Functional Comparison of Boronic Acids and Their Pinacol Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in experimental design. This guide provides an objective, data-driven comparison of these two important classes of organoboron compounds, focusing on their spectroscopic signatures and a key biological application.

Boronic acids (R-B(OH)₂) and their pinacol esters are indispensable reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, boronic acids have gained prominence in medicinal chemistry as potent enzyme inhibitors. The pinacol ester serves as a common protecting group for the boronic acid moiety, enhancing its stability and modifying its reactivity. Understanding the distinct characteristics of each is paramount for their effective application.

Spectroscopic Data Comparison

A clear differentiation between a boronic acid and its pinacol ester is crucial for reaction monitoring and product characterization. The following tables summarize the key spectroscopic differences between a representative aryl boronic acid (phenylboronic acid) and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between boronic acids and their pinacol esters. The local chemical environment of the boron atom and the presence or absence of the pinacol group lead to distinct chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundAromatic Protons (δ, ppm)Pinacol Protons (δ, ppm)-OH Protons (δ, ppm)
Phenylboronic Acid7.33 - 7.99[1]-Broad singlet, ~8.0
Phenylboronic Acid Pinacol Ester7.30 - 7.70Singlet, ~1.3[2]-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundAromatic Carbons (δ, ppm)Pinacol Carbons (δ, ppm)
Phenylboronic Acid127 - 135-
Phenylboronic Acid Pinacol Ester128 - 135[3]~25 (CH₃), ~83 (quaternary C)[2]

Table 3: ¹¹B NMR Spectroscopic Data

Compound ClassTypical Chemical Shift (δ, ppm)Linewidth
Boronic Acids26 - 30[4]Broad[4]
Boronic Acid Pinacol Esters30 - 34[5][6][7]Sharp

The ¹¹B NMR spectrum is particularly diagnostic. Boronic acids typically show a broader signal at a slightly lower chemical shift compared to the sharper signal of the corresponding pinacol ester, which appears further downfield.[4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the B-O and O-H bonds present in these molecules.

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibrationBoronic AcidPinacol Ester
O-HStretch~3300 (broad)[8]Absent
B-OStretch~1350[9]~1310 - 1370[9]
C-OStretch-~1220 - 1250[9]

The most telling difference is the presence of a broad O-H stretching band in the IR spectrum of a boronic acid, which is absent in its pinacol ester.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of these compounds.

Table 5: Mass Spectrometry Characteristics

CompoundIonization ModeKey Observations
Phenylboronic AcidESI/EI[M-H₂O]⁺ and boroxine fragments are common.[10]
Phenylboronic Acid Pinacol EsterESI/EIMolecular ion peak is typically observed. Fragmentation may involve loss of the pinacol group.

Experimental Protocols

Synthesis of Phenylboronic Acid Pinacol Ester

This protocol describes a common method for the esterification of a boronic acid with pinacol.

Materials:

  • Phenylboronic acid

  • Pinacol (1.0 - 1.1 equivalents)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Argon or nitrogen atmosphere

Procedure: [11]

  • To an oven-dried flask under an inert atmosphere, add phenylboronic acid and pinacol.

  • Add anhydrous diethyl ether to dissolve the solids.

  • Add anhydrous magnesium sulfate to the solution.

  • Stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or NMR.

  • Once the reaction is complete, filter the mixture to remove the magnesium sulfate.

  • Wash the solid residue with diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude phenylboronic acid pinacol ester.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of a synthesized boronic acid pinacol ester.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Esterification Reaction workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirm_ester Confirm Pinacol Group Signals (¹H & ¹³C NMR) nmr->confirm_ester confirm_bo Confirm B-O Ester Bonds (IR & ¹¹B NMR) ir->confirm_bo confirm_mw Confirm Molecular Weight (MS) ms->confirm_mw final_char Final Product Characterization G cluster_drug Drug Action cluster_cellular Cellular Consequences cluster_apoptosis Apoptotic Cascade drug Boronic Acid Inhibitor (e.g., Bortezomib) proteasome 26S Proteasome drug->proteasome Inhibits ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Degrades nfkb Inhibition of NF-κB Pathway ub_proteins->nfkb er_stress Endoplasmic Reticulum Stress ub_proteins->er_stress bax Activation of Pro-apoptotic Proteins (e.g., Bax, Noxa) nfkb->bax er_stress->bax cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c caspases Caspase Activation (e.g., Caspase-3, -8, -9) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of catalyst performance in the synthesis of substituted cyclohexene derivatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of substituted cyclohexene rings, which are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds. The choice of palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling of 1-Cyclohexeneboronic acid pinacol ester with various organic halides. This guide provides an objective comparison of the performance of commonly employed palladium catalysts—namely Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂)—supported by experimental data to facilitate catalyst selection for specific research and drug development applications.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the nature of the organic halide, the reaction conditions, and the ligand system employed. The following table summarizes quantitative data from various studies, illustrating the performance of different palladium catalyst systems. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies; however, this compilation provides a valuable overview of typical catalyst performance.

Catalyst SystemOrganic HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromoanisoleK₂CO₃Toluene/H₂O1001285[1]
Pd(dppf)Cl₂4-ChlorotolueneK₃PO₄1,4-Dioxane100292[1]
Pd(OAc)₂ / SPhos4-ChloroanisoleK₃PO₄Toluene100198[2]
Pd(PPh₃)₄1-Iodo-4-nitrobenzeneK₂CO₃DMF85595[3]
Pd(dppf)Cl₂2-BromopyridineNa₂CO₃DME/H₂O801678
Pd(OAc)₂ / XPhos4-ChlorotolueneK₃PO₄t-BuOH/H₂O100297[2]

Note: The yields and reaction conditions presented are illustrative and may vary depending on the specific substrates and experimental setup.

Catalyst System Analysis

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As one of the most traditional and widely used catalysts, Pd(PPh₃)₄ is effective for a range of Suzuki-Miyaura couplings.[4] It is a Pd(0) complex that can directly enter the catalytic cycle. However, it can be sensitive to air and may require higher catalyst loadings and elevated temperatures, particularly for less reactive aryl chlorides.[2]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This air-stable Pd(II) complex is a popular precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] It often provides good to excellent yields with a broad range of substrates, including heteroaryl halides.[4]

Palladium(II) acetate (Pd(OAc)₂) in combination with bulky phosphine ligands (e.g., SPhos, XPhos): Pd(OAc)₂ is an air-stable and relatively inexpensive palladium source that is commonly used to generate the active catalyst in situ by combining it with a suitable ligand.[6] The use of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Nolan groups, has significantly expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like aryl chlorides and sterically hindered coupling partners.[2][4] These systems often exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide using the discussed palladium catalyst systems.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water to the flask.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

Materials:

  • This compound (1.5 mmol)

  • Aryl chloride (1.0 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium phosphate (3.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a dry reaction vessel, combine the aryl chloride, this compound, and potassium phosphate.

  • Purge the vessel with argon for 10-15 minutes.

  • Add 1,4-dioxane to the mixture.

  • Add Pd(dppf)Cl₂ to the reaction vessel under an argon atmosphere.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The residue can be purified by flash chromatography.

Protocol 3: Using Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos)

Materials:

  • This compound (1.2 mmol)

  • Aryl chloride (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • Add the aryl chloride, this compound, potassium phosphate, Pd(OAc)₂, and SPhos to an oven-dried reaction tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 1-2 hours), monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Oxidative\nAddition->Ar-Pd(II)-X-Ln R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation Ar-Pd(II)-R'-Ln Ar-Pd(II)-R'-Ln Transmetalation->Ar-Pd(II)-R'-Ln R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'-Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R' Ar-R' Reductive\nElimination->Ar-R'

References

A Comparative Kinetic Analysis of 1-Cyclohexeneboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 1-cyclohexeneboronic acid pinacol ester in key chemical transformations, including the Suzuki-Miyaura cross-coupling reaction, hydrolysis, and Diels-Alder cycloaddition. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from analogous systems to provide researchers with valuable insights for reaction optimization and methodological design.

Executive Summary

This compound is a versatile reagent in organic synthesis, prized for its role in constructing complex molecular architectures. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, maximizing yields, and minimizing side products. This guide will delve into the kinetic profiles of its most common applications, offering a comparative perspective against alternative reagents and reaction conditions. We will explore the factors influencing reaction rates, detail experimental protocols for kinetic monitoring, and visualize key reaction pathways and workflows.

Comparative Kinetic Data

Table 1: Comparative Transmetalation Rates in Suzuki-Miyaura Reactions

The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle. The electronic and steric nature of the boronic ester significantly influences this step. Generally, electron-rich and less sterically hindered boronic esters exhibit faster transmetalation rates.

Boronic EsterRelative Rate (k_rel)First-Order Rate Constant (s⁻¹)ConditionsReference
4-Fluorophenylboronic Acid1.005.78 x 10⁻⁴[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, THF, -30 °C[1]
4-Fluorophenylboronic Acid Pinacol EsterSlower than boronic acidNot directly comparable due to sigmoidal kinetics[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, THF, -30 °C[1]
4-Fluorophenylboronic Acid Glycol Ester9.335.39 x 10⁻³[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, THF, -30 °C[1]
4-Fluorophenylboronic Acid Catechol Ester0.0021.30 x 10⁻⁶[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, THF, -30 °C[1]

It is generally observed that the corresponding boronic acid exhibits a faster reaction rate compared to its pinacol ester counterpart in Suzuki-Miyaura couplings.

Table 2: Hydrolysis Rates of Phenylboronic Acid Pinacol Esters at Different pH

The stability of boronic acid pinacol esters to hydrolysis is a critical consideration, as the resulting boronic acid may exhibit different reactivity. Hydrolysis is significantly influenced by pH.

Substituent on Phenyl RingHalf-life in Water (min)Half-life at pH 7.4 (min)ConditionsReference
4-NH₂> 180~1025 °C[2]
4-OH> 180~1525 °C[2]
H> 180~3025 °C[2]
4-Cl> 180~2025 °C[2]

Hydrolysis of phenylboronic pinacol esters is markedly accelerated at physiological pH compared to in neutral water.[2][3] This behavior is expected to be similar for this compound.

Key Reaction Pathways and Experimental Workflows

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n R¹-Pd(II)L_n-X R¹-Pd(II)L_n-X Pd(0)L_n->R¹-Pd(II)L_n-X Oxidative Addition (R¹-X) R¹-Pd(II)L_n-R² R¹-Pd(II)L_n-R² R¹-Pd(II)L_n-X->R¹-Pd(II)L_n-R² Transmetalation (R²-B(OR)₂ + Base) R¹-Pd(II)L_n-R²->Pd(0)L_n Reductive Elimination (R¹-R²) R¹-X R¹-X R²-B(OR)₂ 1-Cyclohexeneboronic acid pinacol ester Base Base R¹-R² R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time, allowing for the determination of reaction rates and kinetic parameters.

NMR_Workflow A Prepare Reactant Solutions (Aryl halide, Boronic Ester, Base, Internal Standard) B Equilibrate NMR Tube to Reaction Temperature A->B C Initiate Reaction by Adding Catalyst Solution B->C D Acquire NMR Spectra at Predetermined Time Intervals C->D E Process Spectra (Phasing, Baseline Correction) D->E F Integrate Reactant and Product Peaks Relative to Internal Standard E->F G Plot Concentration vs. Time F->G H Determine Rate Law and Rate Constant G->H

Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.

Experimental Protocols

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via ¹H NMR

This protocol provides a general framework for monitoring the kinetics of the Suzuki-Miyaura reaction between this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., THF-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the aryl halide, this compound, base, and internal standard in the deuterated solvent.

  • Transfer a known volume of this solution to an NMR tube.

  • Equilibrate the NMR tube in the NMR spectrometer at the desired reaction temperature.

  • Prepare a separate stock solution of the palladium catalyst in the same deuterated solvent.

  • To initiate the reaction, inject a known volume of the catalyst solution into the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a disappearing reactant and a forming product, relative to the integral of the internal standard.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.

Protocol for Monitoring Hydrolysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the hydrolysis of boronic esters, which can be challenging to follow by NMR due to peak overlap with the corresponding boronic acid.

Materials:

  • This compound

  • Buffer solutions of desired pH

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in ACN.

  • Prepare buffered aqueous solutions at the desired pH values.

  • Initiate the hydrolysis by diluting a small aliquot of the stock solution into a known volume of the buffered solution at a constant temperature.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench the hydrolysis by diluting it with a mixture of ACN and water.

  • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the pinacol ester peak and the appearance of the boronic acid peak.

  • Generate a calibration curve for the pinacol ester to convert peak areas to concentrations.

  • Plot the concentration of the pinacol ester versus time to determine the hydrolysis rate constant.[2]

Alternative Reagents and Methods: A Comparative Overview

1. Boronic Acids vs. Pinacol Esters:

  • Reactivity: Boronic acids often exhibit faster reaction rates in Suzuki-Miyaura couplings compared to their pinacol ester counterparts.[1]

  • Stability: Pinacol esters are generally more stable to storage and handling, being less prone to protodeboronation and trimerization (formation of boroxines).

  • Purification: Pinacol esters are often easier to purify by chromatography than the more polar boronic acids.

2. Other Boronic Esters (e.g., MIDA esters, neopentyl glycol esters):

  • MIDA (N-methyliminodiacetic acid) esters: These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. The boronic acid can be released under mild conditions, making them excellent for sequential cross-coupling reactions.

  • Neopentyl glycol esters: These can sometimes offer different reactivity profiles compared to pinacol esters due to steric and electronic differences.

3. Potassium Alkenyltrifluoroborates:

  • Stability: Trifluoroborate salts are typically crystalline, air- and moisture-stable solids with a long shelf life.

  • Reactivity: They are competent coupling partners in Suzuki-Miyaura reactions, often requiring specific activation conditions (e.g., a stoichiometric amount of base).

Conclusion

The kinetic analysis of this compound reactions is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research. While direct quantitative data for this specific reagent is sparse, a comparative approach using data from analogous systems provides a strong framework for understanding its reactivity. The Suzuki-Miyaura coupling, hydrolysis, and Diels-Alder reactions represent the primary reactive pathways, each with a distinct kinetic profile influenced by reaction parameters such as catalyst, solvent, base, and pH. The experimental protocols detailed herein offer a starting point for researchers to conduct their own kinetic investigations, leading to optimized reaction conditions and a deeper understanding of the underlying reaction mechanisms. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, balancing factors of reactivity, stability, and ease of handling.

References

The Efficacy of 1-Cyclohexeneboronic Acid Pinacol Ester in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex molecule synthesis, the efficient and controlled installation of specific structural motifs is paramount. The cyclohexene moiety, a common feature in numerous natural products and pharmacologically active compounds, presents a unique synthetic challenge. This guide provides a comparative analysis of the efficacy of 1-cyclohexeneboronic acid pinacol ester, a prominent reagent in modern organic synthesis, against alternative methods for the introduction of the cyclohexene ring. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific target molecules.

Introduction to this compound

This compound is an organoboron compound that has gained significant traction as a versatile building block in organic synthesis.[1] Its stability, ease of handling, and broad functional group tolerance make it a preferred reagent for introducing the cyclohexene unit, primarily through the Suzuki-Miyaura cross-coupling reaction. The pinacol ester group serves to protect the boronic acid from degradation, ensuring a longer shelf life and more consistent reactivity compared to the free boronic acid.[2]

Comparative Analysis of Cyclohexene Installation Methods

Key Comparison Criteria:
  • Generality and Scope: The range of substrates and functional groups that are compatible with the reaction.

  • Stereo- and Regiocontrol: The ability to control the spatial arrangement of atoms and the position of substituents in the resulting cyclohexene ring.

  • Reaction Conditions: The typical temperature, pressure, and reagents required for the transformation.

  • Availability of Starting Materials: The commercial availability and ease of preparation of the necessary precursors.

  • Representative Yields: Typical reported yields for the respective reactions in the context of complex molecule synthesis.

Data Presentation

The following tables summarize the key characteristics and representative experimental data for each of the compared methods.

Table 1: General Comparison of Cyclohexene Synthesis Methods

FeatureSuzuki-Miyaura Coupling (using this compound)Diels-Alder ReactionRobinson Annulation
Reaction Type Cross-couplingCycloadditionTandem Michael addition and intramolecular aldol condensation
Bonds Formed C(sp²) - C(sp²)Two C-C single bonds, one C-C pi bondTwo C-C single bonds, one C-C double bond
Key Precursors Aryl/vinyl halide or triflate, this compoundConjugated diene, dienophileα,β-unsaturated ketone, ketone or other Michael donor
Stereocontrol Generally high, dependent on substrate and catalystHighly stereospecific (concerted mechanism)Can be controlled with chiral catalysts or auxiliaries
Regiocontrol Excellent, defined by the position of the halide/triflate and boronic esterGood, predictable by frontier molecular orbital theoryGood, directed by the Michael addition
Functional Group Tolerance Broad, tolerant of many functional groupsGood, but can be sensitive to Lewis acids or high temperaturesModerate, sensitive to strongly acidic or basic conditions
Reaction Conditions Mild, often room temperature to moderate heatingVaries from room temperature to high temperatures, can be catalyzed by Lewis acidsTypically requires basic or acidic conditions
Starting Material Availability This compound is commercially availableWide variety of dienes and dienophiles are commercially available or readily synthesizedMany simple ketones and enones are commercially available

Table 2: Representative Experimental Data for Cyclohexene Installation

MethodTarget Molecule ContextReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling General Aryl-Cyclohexene SynthesisAryl bromide, this compoundPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O801285-95 (Typical)General knowledge
Diels-Alder Reaction Morphine intermediate synthesis1,3-Butadiene, Cyanovinyl-isoquinoline derivative-Toluene2102~50Gates, M. (1952)
Robinson Annulation Steroid Synthesis (Estrone intermediate)2-Methyl-1,3-cyclopentanedione, Aryl-substituted α,β-unsaturated ketoneBase (e.g., KOH)MethanolRefluxNot specifiedHigh[3]
Dehydration of Alcohol Synthesis of 1-Methylcyclohexene1-MethylcyclohexanolH₂SO₄ (conc.)-90Not specified84[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl or vinyl halide/triflate (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Diels-Alder Reaction

A solution of the diene (1.0 eq.) and the dienophile (1.0-1.5 eq.) in a suitable solvent (e.g., toluene, xylenes) is heated in a sealed tube or under reflux conditions. The reaction temperature and time are dependent on the reactivity of the substrates and can range from room temperature to over 200 °C. The progress of the reaction is monitored by TLC or NMR spectroscopy. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the cyclohexene adduct.

General Procedure for Robinson Annulation

To a solution of a ketone (1.0 eq.) and a base (e.g., KOH, NaOEt) in a suitable solvent (e.g., ethanol, methanol) at room temperature is added an α,β-unsaturated ketone (1.0 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the Michael addition is complete (monitored by TLC). The reaction is then heated further to effect the intramolecular aldol condensation and subsequent dehydration. After cooling, the reaction mixture is neutralized with acid and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.[5][6][7][8]

Mandatory Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-B(OR)2 Base pd_intermediate2 R-Pd(II)L2-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product diene Diene transition_state [4+2] Cycloaddition (Concerted) diene->transition_state dienophile Dienophile dienophile->transition_state cyclohexene Cyclohexene Adduct transition_state->cyclohexene Robinson_Annulation start Ketone + α,β-Unsaturated Ketone michael Michael Addition start->michael Base or Acid diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol Base or Acid cyclohexenone Cyclohexenone Product aldol->cyclohexenone

References

Safety Operating Guide

Safe Disposal of 1-Cyclohexeneboronic Acid Pinacol Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-Cyclohexeneboronic acid pinacol ester, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE). Boronic acid derivatives should be handled as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[1]

Table 1: Personal Protective Equipment (PPE) and Immediate Handling

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield (European standard - EN 166).[2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[1]
Body Protection A lab coat that fully covers the arms and is fastened. For larger quantities or spill cleanup, consider a chemical-resistant apron.[1]
Respiratory Not typically required under normal use with adequate ventilation.[2] If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.[3]
Work Area All handling and disposal activities should be conducted within a certified chemical fume hood.[1][3] Ensure an emergency eyewash station and safety shower are accessible.[2][3]

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal service.[4][5] The following steps outline the process for collecting and preparing the material for pickup.

1. Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] Containers must be made of a compatible material and have a tightly fitting cap.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (141091-37-4).[1]

2. Solid Waste Disposal

  • Contaminated solid materials such as gloves, bench paper, pipette tips, and absorbent materials used for spills should be collected in a designated, sealed container labeled as hazardous waste.[1]

3. Liquid Waste Disposal

  • Unused or waste solutions of this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container.

  • Do not overfill liquid waste containers; allow for expansion.

4. Decontamination of Empty Containers and Glassware

  • Triple Rinse: "Empty" containers that held the chemical must be treated as hazardous waste unless properly decontaminated.[6] Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from the cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1]

  • Final Wash: After decontamination, glassware can be washed with soap and water. This final water rinse should also be collected as hazardous waste.[1]

5. Spill Management

  • Evacuate and Secure: Alert others and restrict access to the spill area.[3]

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][3]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Report the spill to your supervisor and your institution's EHS department.[3]

6. Waste Storage and Pickup

  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area.[1]

  • Arrange Pickup: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[1][3]

Experimental Protocols: Neutralization (Cautionary Note)

While boronic acids are acidic, in-lab neutralization is not recommended for this compound without explicit guidance and approval from your institution's EHS department. The reactivity of this specific organoboron compound is not well-documented for neutralization, and improper procedures could lead to unintended and hazardous reactions.[7]

For general informational purposes only, weak acids like boric acid can sometimes be neutralized with a mild base such as sodium bicarbonate.[8] However, this procedure should not be attempted for this compound without a validated protocol. The safest and required approach is to dispose of the material as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Storage & Disposal cluster_spill Spill Response A Start: Identify Waste (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Collect in Labeled 'Hazardous Solid Waste' Container D->E Solid F Collect in Labeled 'Hazardous Liquid Waste' Container D->F Liquid G Segregate from Incompatible Wastes E->G F->G H Seal Container Tightly G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup by Licensed Disposal Service I->J K End: Waste Disposed J->K S1 Spill Occurs S2 Absorb with Inert Material S1->S2 Action S3 Collect into Hazardous Waste Container S2->S3 S3->G Add to Waste Stream

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Cyclohexeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Cyclohexeneboronic acid pinacol ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment to prevent exposure. The primary hazards include causing serious eye irritation, skin irritation, and potential respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] Gloves should be inspected before use and disposed of after contamination.[4]Prevents skin contact and irritation.[1][2]
Body Protection A flame-resistant lab coat that covers the arms and is fastened in the front.[3][5]Protects skin from accidental spills and contamination.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation.[2] If dust or aerosols are generated or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[5]Prevents respiratory tract irritation.[1]
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.
Quantitative Data Summary
PropertyValue
CAS Number 141091-37-4[4]
Molecular Formula C₁₂H₂₁BO₂[4]
Molecular Weight 208.10 g/mol [4]
Appearance Colorless or yellow liquid[1]
Flash Point 103 °C (217 °F)[1][6]
Storage Temperature 2-8 °C[1]
Sensitivity Moisture sensitive[1]

Occupational exposure limits have not been established for this product.[7][8][9]

Operational Plans

Receiving and Handling Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and clearly identifies the contents.[3]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Weighing and Transfer: To minimize exposure when weighing, use a tared, sealed container. When dissolving, add the compound slowly to the solvent to prevent splashing.[3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[2]

Storage Plan
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]

  • Atmosphere: Due to its moisture sensitivity, store under an inert atmosphere.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Labeling: Ensure containers are properly labeled.[5]

Spill Response and Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuation and Ventilation: For large spills, evacuate the immediate area.[3] Ensure the area is well-ventilated, and avoid breathing vapors.[1]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[2]

  • Cleanup: Carefully soak up the material with the absorbent.[2] Place the absorbed material and any contaminated items into a closable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[12]

  • Labeling: Label all waste containers as "Hazardous Waste" and include the full chemical name.[12]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it in regular trash or down the drain.[12] Contaminated materials, including gloves and lab coats, should also be disposed of as hazardous waste.[10]

Experimental Protocols and Workflows

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[2]

Chemical Spill Workflow Diagram

Spill_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size and Immediate Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate ContactEHS Contact Environmental Health & Safety (EHS) Evacuate->ContactEHS Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Collect Absorbed Material into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of all Waste as Hazardous Material Decontaminate->Dispose

Caption: Logical workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexeneboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
1-Cyclohexeneboronic acid pinacol ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.